methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-formyl-4-phenylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)11-20-15-8-7-13(9-14(15)10-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGWALWSOPJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Substituted Biphenyl Acetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted biphenyl acetates are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1] Their therapeutic potential is deeply intertwined with their physicochemical properties, which govern their interaction with biological systems. This guide provides a comprehensive exploration of these properties, detailing the synthesis, structure-activity relationships, and the critical interplay between lipophilicity, solubility, and melting point. By understanding these fundamental characteristics, researchers can rationally design and optimize biphenyl acetate derivatives for enhanced therapeutic efficacy.
I. The Synthetic Foundation: Crafting the Biphenyl Acetate Scaffold
The journey of a drug candidate from concept to clinic begins with its synthesis. For substituted biphenyls, a variety of synthetic methods are available, with the Suzuki-Miyaura coupling being one of the most frequently employed due to its efficiency and versatility in creating the core biphenyl structure.[2]
The general synthetic route involves two key steps: the formation of the substituted biphenyl backbone and the subsequent acetylation.
A. Synthesis of the Biphenyl Core: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex biphenyl derivatives.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), the phenylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₃PO₄, 3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Reaction Execution: Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction, extract the product with an organic solvent, and purify using column chromatography.
B. Acetylation of the Biphenyl Alcohol
Once the substituted biphenyl alcohol is obtained, the final step is the addition of the acetate group. This is typically achieved through esterification with acetyl chloride or acetic anhydride in the presence of a base.
Experimental Protocol: Acetylation
-
Reactant Mixture: Dissolve the substituted biphenyl alcohol in a suitable solvent, such as dry benzene.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) and reflux the mixture.
-
Product Formation: The resulting 4-biphenyl acetyl chloride can then be further reacted if desired.[4]
Caption: Synthetic workflow for substituted biphenyl acetates.
II. Core Physicochemical Properties and Their Interdependence
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[5][6] For substituted biphenyl acetates, the key properties to consider are lipophilicity, solubility, and melting point.
A. Lipophilicity (log P): A Double-Edged Sword
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), measures a compound's ability to dissolve in fatty or non-polar environments.[7] It is a crucial factor for membrane permeability and, therefore, drug absorption.[8]
-
High Lipophilicity: Generally leads to better cell membrane penetration. However, excessively high lipophilicity can result in poor aqueous solubility and increased metabolic breakdown.
-
Low Lipophilicity: May result in poor absorption through lipid-rich membranes.
The log P of substituted biphenyl acetates can be finely tuned by the nature of the substituents. For example, the addition of fluorine atoms can affect adsorption, metabolism, and distribution properties.[3]
Experimental Protocol: Log P Determination
The n-octanol/water partition coefficient (log P) can be estimated using reverse-phase high-pressure liquid chromatography (HPLC).[9]
-
System Calibration: Calibrate the HPLC system using a set of reference standards with known log P values.
-
Sample Analysis: Inject the test compound onto a reverse-phase column and measure its retention time.
-
Log P Calculation: A linear relationship exists between the logarithm of the retention time and the log P, allowing for the calculation of the compound's log P.[9]
B. Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. The biphenyl core is inherently non-polar, leading to low water solubility.[10] However, the introduction of polar functional groups can significantly enhance this property.
-
Factors Increasing Solubility: The presence of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can improve aqueous solubility.
-
Factors Decreasing Solubility: The addition of non-polar or bulky substituents will generally decrease water solubility.
Experimental Protocol: Aqueous Solubility Determination
-
Sample Preparation: Prepare a saturated solution of the compound in water.
-
Equilibration: Allow the solution to equilibrate for a set period.
-
Quantification: Determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with a UV detector.
C. Melting Point: An Indicator of Purity and Stability
The melting point of a compound is the temperature at which it transitions from a solid to a liquid.[11] It is a useful indicator of purity, with pure crystalline compounds typically having a sharp melting point range of 0.5-1.0°C.[11] The melting point is influenced by the strength of the intermolecular forces in the crystal lattice.
-
Factors Affecting Melting Point: Molecular weight, symmetry, and the presence of intermolecular hydrogen bonds all influence the melting point.[11]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the powdered compound into a capillary tube.
-
Measurement: Heat the capillary tube in a melting point apparatus.
-
Observation: Record the temperature range from the beginning of melting to complete liquefaction.
III. Structure-Activity Relationships (SAR): Designing for Efficacy
The biological activity of substituted biphenyl acetates is directly linked to their chemical structure.[1] By systematically modifying the substituents on the biphenyl rings, it is possible to optimize the compound's pharmacological profile.
A. Influence of Substituents on Biological Activity
The nature and position of substituents on the biphenyl rings can dramatically alter the compound's interaction with its biological target.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can influence the compound's binding affinity and reactivity.
-
Steric Effects: The size and shape of the substituents can impact how the molecule fits into the active site of a protein.
B. The Biphenyl Scaffold in Drug Design
The biphenyl moiety is a common feature in many clinically used drugs, including antihypertensives and anti-inflammatory agents.[12] Its rigidity and ability to adopt a specific conformation contribute to its effectiveness as a pharmacophore. The structure-activity profile of biphenyl derivatives can be explored by modulating the steric properties and basicity of terminal groups.[13]
Caption: Relationship between structure, properties, and activity.
IV. Conclusion
The physicochemical properties of substituted biphenyl acetates are a critical consideration in the design and development of new therapeutic agents. A thorough understanding of how structural modifications influence lipophilicity, solubility, and melting point allows for the rational optimization of these compounds for improved ADME profiles and enhanced biological activity. The interplay of these properties ultimately determines the success of a drug candidate, making their careful evaluation an indispensable part of the drug discovery process.
V. References
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Ansari, K. F., & Lal, C. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1439-S1457.
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Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19054-19091.
-
Ansari, K. F., & Lal, C. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
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ThermoFisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. ThermoFisher.
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Lage, O. M., et al. (2025). ADME Properties in Drug Delivery. PMC.
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Pellizzoni, S., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.
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JoVE. (2025). Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. JoVE.
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Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
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U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. EPA.
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Fiveable. (2025). Physicochemical properties. Fiveable.
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Rikhi, M., et al. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
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Ogiwara, Y., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. PMC.
-
Di, L., & Kerns, E. H. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate.
-
BenchChem. (n.d.). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide. BenchChem.
-
University of Technology. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. University of Technology.
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Google Patents. (n.d.). US10683256B2 - Process for preparing substituted biphenyls. Google Patents.
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BenchChem. (n.d.). Structure-activity relationship (SAR) of biphenyl sulfonamides. BenchChem.
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Echemi. (2025). Biphenyl Uses: Chemical Properties, Industrial Applications & Safety. Echemi.
-
WuXi AppTec. (n.d.). Physicochemical Property Study - DMPK. WuXi AppTec.
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Singh, R., et al. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan J. Chem.
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University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney.
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An In-Depth Technical Guide to Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate, a molecule of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or non-commercial entity, this guide will detail its structural components, a proposed synthetic pathway based on established organic chemistry principles, and its potential applications derived from the known bioactivities of its constituent functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Molecular Scaffold
Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate belongs to the class of substituted biphenyl ethers. The core structure is a biphenyl moiety, which is a common motif in pharmacologically active compounds and liquid crystals. The molecule is further functionalized with a formyl group, an ether linkage, and a methyl ester. Each of these functional groups imparts specific chemical properties and potential for biological interactions.
The biphenyl core provides a rigid, aromatic scaffold that can be tailored to fit into the binding pockets of various enzymes and receptors. The formyl group is a versatile synthetic handle and can participate in a variety of chemical transformations, making it a key intermediate for the synthesis of more complex molecules.[1] The ether linkage and methyl ester group can influence the molecule's polarity, solubility, and metabolic stability.
Proposed Synthetic Pathway
The synthesis of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate can be envisioned through a multi-step process involving the formation of the biphenyl core, followed by functional group manipulations. A logical and efficient approach would involve a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl skeleton, followed by etherification and formylation.
Synthesis of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[4] For the synthesis of our target molecule, a suitable starting point would be the coupling of a protected 4-hydroxyphenylboronic acid with a phenyl halide.
Diagram of the Suzuki-Miyaura Coupling Reaction:
Caption: Williamson ether synthesis for the formation of the aryl ether.
Ortho-Formylation of the Biphenyl Ether
The final step in the proposed synthesis is the introduction of the formyl group at the 3-position of the phenyl ring bearing the ether linkage. This is an ortho-formylation reaction. Several methods can be employed for the formylation of phenols and their ethers, including the Vilsmeier-Haack, Duff, and Gattermann reactions. [1]The choice of method will depend on the reactivity of the substrate and the desired regioselectivity. For an activated aromatic ring, the Duff reaction using hexamethylenetetramine is a viable option. [1] Diagram of the Duff Reaction:
Caption: Ortho-formylation via the Duff reaction.
Physicochemical Properties and Characterization
The physicochemical properties of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate can be predicted based on its structure. These properties are crucial for its handling, formulation, and biological activity.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C16H14O4 |
| Molecular Weight | 270.28 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water. |
| LogP | Predicted to be moderately lipophilic. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the structure, including the connectivity of the atoms and the positions of the substituents on the biphenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the carbonyl stretches of the aldehyde and ester, and the C-O stretches of the ether.
-
Melting Point: The melting point would provide an indication of the purity of the synthesized compound.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate suggest several potential applications.
-
Antimicrobial Agents: Biphenyl and diphenyl ether derivatives have been investigated for their antimicrobial properties. [5][6][7]The specific substitution pattern of the target molecule could lead to activity against various bacterial and fungal strains.
-
Anti-inflammatory and Analgesic Activity: Many biphenyl derivatives exhibit anti-inflammatory and analgesic properties. The presence of the formyl and acetate groups could modulate this activity.
-
Anticancer Agents: The biphenyl scaffold is found in numerous compounds with anticancer activity. The functional groups on the target molecule could allow for interactions with specific biological targets involved in cancer progression.
-
Liquid Crystals: Biphenyl derivatives are widely used in the development of liquid crystal materials due to their rigid, rod-like structure. The polarity and shape of the target molecule could make it a candidate for such applications.
Safety and Handling
As a novel chemical entity, methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate should be handled with care in a laboratory setting. Standard safety precautions for handling organic chemicals should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate is not a commercially available compound, this technical guide has outlined a feasible synthetic route and highlighted its potential for further investigation. The combination of a biphenyl core with versatile functional groups makes it an attractive target for researchers in drug discovery and materials science. The methodologies and insights provided herein serve as a foundation for the synthesis, characterization, and exploration of the biological and material properties of this and related novel molecules.
References
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of formyl-biphenyl derivatives
An In-depth Technical Guide to the Spectroscopic Data of Formyl-Biphenyl Derivatives
Abstract
This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize formyl-biphenyl derivatives, a class of compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to these structures. By integrating foundational principles with field-proven insights, this guide explains the causality behind experimental choices and provides detailed, self-validating protocols. The content is grounded in authoritative references and features comparative data tables, step-by-step methodologies, and illustrative diagrams to facilitate a deep understanding of the structural elucidation of these important molecules.
Introduction: The Significance of the Formyl-Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its conformational flexibility and ability to engage in π-stacking interactions make it a valuable component in molecular design. The introduction of a formyl (aldehyde) group onto this scaffold creates a versatile chemical handle, opening avenues for a wide array of subsequent chemical transformations. Formyl-biphenyl derivatives serve as crucial intermediates in the synthesis of more complex molecules, including ligands for catalysis and precursors for biologically active compounds.[2][3]
Accurate and unambiguous structural characterization is paramount in the development of these compounds. A multi-technique spectroscopic approach, leveraging NMR, IR, and MS, is the industry standard for confirming molecular structure, assessing purity, and ensuring batch-to-batch consistency. This guide offers an in-depth exploration of the characteristic spectroscopic signatures of formyl-biphenyl derivatives, providing the necessary framework for their confident identification.
The Formyl-Biphenyl Core: Spectroscopic Considerations
The structural elucidation of a formyl-biphenyl derivative relies on identifying the key features of the molecule: the two phenyl rings, the single bond connecting them, and the aldehyde functional group. Each spectroscopic technique provides unique and complementary information about these features.
Caption: Key structural features of formyl-biphenyls and the primary spectroscopic techniques used to probe them.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[4]
¹H NMR Analysis: Probing the Proton Environment
The ¹H NMR spectrum of a formyl-biphenyl derivative is characterized by two main regions: the highly deshielded aldehyde proton signal and the complex aromatic region.
-
Aldehyde Proton: The proton of the formyl group (CHO) is highly deshielded by the anisotropic effect of the carbonyl double bond and appears as a distinct singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm . This signal is an unambiguous indicator of the aldehyde functionality.
-
Aromatic Protons: The protons on the two phenyl rings resonate in the aromatic region, generally between δ 7.3 and 8.1 ppm . The precise chemical shifts and splitting patterns (multiplicity) are highly dependent on the position of the formyl group (ortho, meta, or para) and the resulting electronic and steric effects on neighboring protons. The coupling constants (J-values) between adjacent protons are typically in the range of 7-9 Hz for ortho-coupling.
The position of the formyl group dramatically influences the appearance of the aromatic region, providing a clear method for distinguishing between isomers.
Table 1: Comparative ¹H NMR Data for Formyl-Biphenyl Isomers in CDCl₃
| Compound | Aldehyde H (δ, ppm, multiplicity) | Aromatic H (δ, ppm, multiplicity) | Reference |
| 4-Formylbiphenyl | 10.06 (s, 1H) | 7.97-7.95 (m, 2H), 7.77-7.75 (m, 2H), 7.64 (m, 2H), 7.50-7.41 (m, 3H) | [5] |
| 3-Formylbiphenyl | 10.09 (s, 1H) | 8.11 (t, J=1.7 Hz, 1H), 7.86 (dd, J=7.6, 1.7 Hz, 2H), 7.64-7.53 (m, 3H), 7.50-7.46 (m, 2H), 7.40-7.39 (m, 1H) | [5] |
| 2-Formylbiphenyl | 10.00 (s, 1H) | 8.05-8.03 (m, 1H), 7.63 (td, J=7.5, 1.4 Hz, 1H), 7.50-7.42 (m, 5H), 7.39-7.37 (m, 2H) | [5] |
¹³C NMR Analysis: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a map of the carbon skeleton. For formyl-biphenyls, the key signals are the carbonyl carbon and the various aromatic carbons.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a characteristic chemical shift in the range of δ 190-192 ppm .[6] This peak is typically sharp and of moderate intensity.
-
Aromatic Carbons: The 12 carbons of the biphenyl system resonate between δ 125 and 147 ppm . The carbon to which the formyl group is attached (the ipso-carbon) is often shifted downfield. Quaternary carbons (those without attached protons, such as the carbons at the biphenyl linkage) can sometimes be identified by their lower intensity due to longer relaxation times.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For a formyl-biphenyl, the spectrum is dominated by the absorptions of the aldehyde and the aromatic rings.
-
C=O Stretch: The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, which for an aromatic aldehyde appears in the range of 1710-1685 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.
-
Aldehydic C-H Stretches: A key diagnostic feature for aldehydes is the presence of two characteristic, medium-intensity C-H stretching bands. One appears around 2850-2800 cm⁻¹ and the other, often a shoulder, appears around 2750-2700 cm⁻¹ . The presence of a peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker peaks just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations appear as a series of absorptions in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for Formyl-Biphenyls
| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Confirms aromatic system |
| Aldehydic C-H Stretch | 2850-2800 and 2750-2700 | Medium | Highly diagnostic for aldehydes |
| Carbonyl C=O Stretch | 1710-1685 | Strong, Sharp | Lowered frequency due to conjugation |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Multiple bands are typical |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which can offer further structural clues. For formyl-biphenyl (C₁₃H₁₀O), the expected monoisotopic mass is 182.07 Da .
Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then fragments in a characteristic manner.
-
Molecular Ion Peak (M⁺˙): A prominent molecular ion peak at m/z = 182 is expected, confirming the molecular formula.
-
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): Cleavage of the weak aldehydic C-H bond results in a very stable acylium ion at m/z = 181 . This is often the base peak in the spectrum.
-
Loss of the Formyl Radical ([M-CHO]⁺): Loss of the entire aldehyde group as a radical (29 Da) leads to a fragment corresponding to the biphenyl cation at m/z = 153 .
-
Loss of Carbon Monoxide ([M-CO]⁺˙): A rearrangement followed by the loss of a neutral carbon monoxide molecule (28 Da) can also occur from the [M-H]⁺ ion, leading to a peak at m/z = 153 .
-
Integrated Case Study: Full Spectroscopic Profile of 4-Formylbiphenyl
To illustrate the integration of these techniques, we will analyze the complete spectroscopic data for 4-formylbiphenyl.
-
¹H NMR (CDCl₃): A sharp singlet at δ 10.06 ppm confirms the aldehyde proton. The aromatic region shows four distinct sets of signals between δ 7.41 and 7.97 ppm , consistent with a para-substituted biphenyl system.[5]
-
¹³C NMR (CDCl₃): The aldehyde carbonyl carbon appears at δ 191.9 ppm . The aromatic region shows signals at δ 147.2, 140.0, 135.9, 130.3, 129.1, 128.6, and 127.4 ppm , corresponding to the 12 aromatic carbons (with some overlap due to symmetry).
-
IR: A very strong, sharp absorption at approximately 1700 cm⁻¹ is characteristic of the conjugated C=O stretch. Weaker bands around 2730 cm⁻¹ and 2830 cm⁻¹ confirm the aldehydic C-H bonds, and absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region confirm the aromatic structure.
-
MS (EI): The mass spectrum shows a strong molecular ion peak at m/z = 182 . The base peak is at m/z = 181 , corresponding to the [M-H]⁺ fragment. Other significant peaks are observed at m/z = 153 ([M-CHO]⁺) and m/z = 152 .[7][8]
Experimental Methodologies
The trustworthiness of spectroscopic data is directly linked to the integrity of the experimental methods used for both synthesis and analysis.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A prevalent and robust method for synthesizing formyl-biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance.[9]
Protocol:
-
To a reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure formyl-biphenyl derivative.
Spectroscopic Data Acquisition
Caption: A generalized workflow for the complete spectroscopic characterization of a synthesized compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified formyl-biphenyl derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A greater number of scans is typically required due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts relative to the TMS signal.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact.
-
Acquisition: Record a background spectrum first. Then, record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is automatically ratioed against the background.
C. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Acquisition (EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet. Use a standard electron energy of 70 eV for ionization. Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-300).
Conclusion
The spectroscopic characterization of formyl-biphenyl derivatives is a systematic process that relies on the complementary data obtained from NMR, IR, and MS. The aldehyde proton signal near δ 10 ppm in the ¹H NMR and the strong C=O stretch around 1700 cm⁻¹ in the IR spectrum are unambiguous hallmarks of this compound class. Furthermore, the detailed patterns in the aromatic region of the NMR spectrum allow for clear differentiation between ortho, meta, and para isomers. Mass spectrometry confirms the molecular weight and provides valuable structural information through predictable fragmentation patterns. The protocols and data presented in this guide provide a robust framework for the successful synthesis and characterization of these versatile chemical building blocks.
References
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
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Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry. [Link]
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Supplementary Information for "Molecules". (2013). MDPI. [Link]
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An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). ACS Publications. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
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Mass Spectrometry Fragmentation Patterns. (2023). Science Ready. [Link]
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Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. (2007). ORBi - University of Liège. [Link]
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A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2019). The Trivedi Effect. [Link]
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(1,1'-Biphenyl)-2-carboxaldehyde. (n.d.). PubChem. [Link]
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Supporting information for "Catalysis Science & Technology". (2024). RSC.org. [Link]
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(1,1'-Biphenyl)-3-carboxaldehyde. (n.d.). PubChem. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate. [Link]
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solubility of functionalized biphenyl compounds in organic solvents
An In-depth Technical Guide to the Solubility of Functionalized Biphenyl Compounds in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Enduring Relevance of the Biphenyl Scaffold
The biphenyl moiety, a deceptively simple scaffold of two interconnected phenyl rings, is a cornerstone of modern chemistry. Its presence in pharmaceuticals, advanced polymers, and liquid crystals underscores its versatility.[1] However, the very rigidity and aromaticity that grant these molecules their desirable electronic and structural properties often lead to a significant practical challenge: poor solubility. For the researcher in drug discovery or the materials scientist developing the next generation of high-performance polymers, understanding and predicting the is not merely a matter of convenience; it is a critical determinant of a project's success.
This guide provides a comprehensive exploration of the principles governing the solubility of these compounds. We will move beyond simplistic "like dissolves like" adages to a nuanced discussion of the interplay between molecular structure, functional group effects, and solvent properties. This document is designed for the practicing scientist, offering not just theoretical underpinnings but also actionable experimental protocols and predictive insights to navigate the complexities of biphenyl solubility.
The Theoretical Bedrock: A Supramolecular Perspective on Dissolution
At its core, the dissolution of a crystalline solid, such as a functionalized biphenyl, into a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This process can be conceptualized as a three-step energetic cycle:
-
Solute-Solute Interaction Energy (Lattice Energy): Energy is required to overcome the intermolecular forces holding the biphenyl molecules together in the crystal lattice. The rigidity of the biphenyl core can lead to strong π-π stacking and van der Waals interactions, resulting in high lattice energies that resist dissolution.[2][3]
-
Solvent-Solvent Interaction Energy: Energy is expended to create a cavity in the solvent large enough to accommodate the solute molecule.
-
Solute-Solvent Interaction Energy (Solvation Energy): Energy is released when the biphenyl molecule is solvated by the solvent molecules.
The enthalpy of mixing (ΔH_mix) is the net result of these three energy terms. A favorable, exothermic dissolution process occurs when the energy released during solvation is greater than the energy required to overcome the lattice and solvent-solvent interactions.
The Dominance of Polarity and Intermolecular Forces
The nature and strength of the intermolecular forces at play are paramount. The unsubstituted biphenyl molecule is non-polar and primarily engages in van der Waals (London dispersion) forces.[3][4] Consequently, it exhibits good solubility in non-polar organic solvents like benzene, toluene, and hexane, where the solute-solvent interactions are of a similar nature and magnitude to the solute-solute and solvent-solvent interactions.[5] Conversely, it is practically insoluble in highly polar solvents like water.[3]
The introduction of functional groups dramatically alters this landscape. Polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) can engage in strong dipole-dipole interactions and, more significantly, act as hydrogen bond donors or acceptors. This fundamentally changes the solubility profile.
The Impact of Functionalization: A Predictive Framework
The true complexity and utility of biphenyl chemistry lie in its functionalization. The nature, position, and number of substituents dictate the molecule's overall polarity, its ability to form specific interactions, and its conformational flexibility—all of which are critical determinants of solubility.
Polarity and Hydrogen Bonding Capacity
-
Non-Polar Functional Groups: Alkyl chains, fluoro, and chloro groups generally maintain the non-polar character of the biphenyl core. Their primary effect is often to increase the molecular size and surface area, which can influence van der Waals interactions.[4]
-
Polar Aprotic Functional Groups: Groups like cyano (-CN), nitro (-NO2), and ester (-COOR) introduce significant dipole moments. These functionalized biphenyls will generally be more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[2] These solvents can engage in strong dipole-dipole interactions with the solute but do not act as hydrogen bond donors.
-
Polar Protic Functional Groups: Hydroxyl (-OH), carboxylic acid (-COOH), and primary/secondary amine (-NH2) groups can both donate and accept hydrogen bonds. This dramatically increases the potential for strong interactions with polar protic solvents like alcohols (methanol, ethanol) and, to a lesser extent, water. For instance, the presence of a carboxylic acid group can render a biphenyl derivative soluble in basic aqueous solutions through deprotonation to a highly polar carboxylate salt.
Structural and Conformational Factors
-
Backbone Rigidity: The inherent rigidity of the biphenyl scaffold contributes to high lattice energies.[2] Strategies to improve solubility often involve disrupting this rigidity.
-
Flexible Linkages: Incorporating flexible linkers, such as ether (-O-) or methylene (-CH2-) groups, between the phenyl rings or in substituents can increase conformational freedom, disrupt crystal packing, and enhance solubility.[2]
-
Bulky Substituents: The introduction of bulky groups can sterically hinder the close packing of molecules in the crystal lattice, thereby lowering the lattice energy and improving solubility.[2]
-
Atropisomerism and Conformation: The conformation of the biphenyl unit itself plays a role. The two phenyl rings are typically twisted relative to each other due to steric hindrance between the ortho-hydrogens.[6] The degree of this twist can be influenced by ortho-substituents, which in turn can affect how the molecule packs in a crystal and interacts with solvent molecules.[6][7]
The following diagram illustrates the decision-making process for solvent selection based on the functionalization of a biphenyl compound.
Caption: Solvent selection based on biphenyl functional group polarity.
Data Summary: Qualitative Solubility Trends
The following table synthesizes the expected solubility behavior of various classes of functionalized biphenyls in common organic solvents. This serves as a practical starting point for solvent screening.
| Biphenyl Derivative Class | Non-Polar Solvents (e.g., Hexane, Toluene) | Polar Aprotic Solvents (e.g., THF, DMF, DMSO) | Polar Protic Solvents (e.g., Methanol, Ethanol) |
| Unsubstituted Biphenyl | High | Moderate | Low |
| Alkyl/Halogenated Biphenyls | High | Moderate | Low |
| Biphenyl Ethers/Ketones | Moderate | High | Moderate |
| Nitro/Cyano Biphenyls | Low | High | Moderate |
| Biphenyl Carboxylic Acids | Low | High | Moderate to High |
| Biphenyl Alcohols/Phenols | Low | High | High |
| Biphenyl Amines | Low | High | High |
Table 1: General solubility trends of functionalized biphenyls.
Experimental Determination of Solubility: Protocols and Best Practices
While theoretical principles and predictive models provide guidance, empirical determination remains the gold standard. The choice of method often depends on the required throughput, accuracy, and the stage of research. Broadly, these methods can be categorized as "excess solid" approaches, which are highly reliable.[8]
The Shake-Flask Method (Thermodynamic Solubility)
This equilibrium-based method is considered the most accurate for determining thermodynamic solubility. It involves creating a saturated solution and quantifying the dissolved solute.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the solid functionalized biphenyl compound to a glass vial. The excess should be visually apparent to ensure a saturated solution is achieved.[9]
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker or roller system at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[9]
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the quantifiable range of an analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][8]
-
Calculation: Determine the concentration of the biphenyl compound in the diluted sample using a pre-established calibration curve. Back-calculate to find the original concentration in the saturated solution, which represents the solubility.
The following diagram outlines the workflow for this definitive method.
Caption: Experimental workflow for shake-flask solubility determination.
Gravimetric Method
For moderately soluble compounds, a gravimetric method can be employed. This involves preparing a saturated solution, evaporating a known volume of the supernatant to dryness, and weighing the residual solute.[10][11]
Protocol: Gravimetric Solubility Determination
-
Saturated Solution Preparation: Prepare a saturated solution and separate the phases as described in steps 1-4 of the Shake-Flask protocol.
-
Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., a glass vial or aluminum pan).
-
Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Weighing: Once the solvent is completely removed, re-weigh the container with the dried solute.
-
Calculation: The difference in weight corresponds to the mass of the dissolved biphenyl compound. Calculate the solubility in units such as g/L or mg/mL.
Predictive Approaches to Solubility
While experimental methods provide definitive data, computational models can offer valuable early insights, helping to prioritize compounds and select solvents, thus conserving resources.
-
Quantitative Structure–Property Relationship (QSPR): These statistical models correlate structural or physicochemical descriptors of molecules with their experimentally determined solubility.[8] They can be effective but are often limited to the chemical space of the training data.
-
Thermodynamics-Based Methods: Approaches like the UNIFAC group contribution method and Mobile Order theory attempt to predict solubility from fundamental thermodynamic principles.[4][12] Mobile Order theory, for example, has been shown to provide reasonable estimates of biphenyl solubility in various organic solvents.[12]
-
Machine Learning: More recently, machine learning algorithms, trained on large datasets of solubility data, have emerged as powerful tools for predicting solubility in both aqueous and organic solvents.[13][14]
Conclusion: An Integrated Strategy for Success
The solubility of functionalized biphenyl compounds is a multifaceted property that is fundamental to their application in science and technology. A successful research and development strategy does not rely on a single approach but rather integrates theoretical understanding, predictive modeling, and rigorous experimental validation. By understanding the interplay of polarity, hydrogen bonding, and molecular conformation, scientists can rationally design molecules with improved solubility profiles. By employing robust experimental protocols like the shake-flask method, researchers can generate the high-quality data needed for formulation development and regulatory submission. Ultimately, a deep and practical understanding of solubility empowers chemists to transform a promising biphenyl scaffold into a viable product, whether it be a life-saving drug or a revolutionary material.
References
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- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Method for determining solubility of slightly soluble organic compounds. (2002, May 1).
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
- Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. (2026, January 18).
- Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. University of Johannesburg.
- Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide. Benchchem.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015, December 30).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021, November 9).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry.
- Biological deeds of Biphenyl deriv
- Biphenyl - Solubility of Things. Solubility of Things.
- Solvent effects on chemical processes.
- In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives.
- Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures.
- Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzers. (2025, March 26). RSC Publishing.
- Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure.
- A Technical Guide to the Solubility and Stability of Biphenyl-4-yl-p-tolyl-methanone. Benchchem.
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- Biphenyl. Wikipedia.
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
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- Predicting drug solubility in organic solvents mixtures. (2024, May 18).
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- IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. (2013, March 4).
- Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Comput
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26).
- Solubility of Organic Compounds. (2023, August 31). University of Cape Town.
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Bifunctional Biphenyl Scaffolds: Technical Guide to Aldehyde-Ester Applications in Drug Discovery and Material Science
Executive Summary
The biphenyl scaffold, specifically functionalized with orthogonal aldehyde and ester groups (e.g., 4'-formyl-2-biphenylcarboxylic acid esters), represents a "privileged structure" in modern organic chemistry. Its utility spans two distinct high-value domains: Medicinal Chemistry , where it serves as a critical convergent intermediate for Angiotensin II Receptor Blockers (ARBs) like Telmisartan, and Material Science , where it acts as a mesogenic core for liquid crystals and fluorescent chemosensors.
This technical guide provides a rigorous analysis of these applications, supported by validated synthetic protocols and mechanistic insights.
Medicinal Chemistry: The "Sartan" Convergent Pathway
The most commercially significant application of the aldehyde-ester biphenyl motif is in the synthesis of Telmisartan , a potent ARB. While early generation syntheses relied on the alkylation of benzimidazoles with 4'-(bromomethyl) biphenyls, modern process chemistry favors a convergent route utilizing the 4'-formyl intermediate.
1.1 Mechanistic Advantage: Reductive Amination vs. Alkylation
The traditional "bromomethyl" route suffers from the formation of regioisomers (N1 vs. N3 alkylation) and the instability of the benzylic bromide. The "aldehyde" route utilizes a reductive amination or condensation strategy, which offers superior regiocontrol and atom economy.
-
The Scaffold: 4'-formyl-2-biphenylcarboxylic acid ester (or its oxazoline protected equivalent).
-
The Reaction: The aldehyde group undergoes condensation with a diamine (e.g., N-methyl-1,2-phenylenediamine derivative) to form the benzimidazole ring in situ, or reacts with a pre-formed benzimidazole via reductive amination.
-
The Ortho-Effect: The ester group at the 2-position (ortho) is sterically crowded. It serves as a precursor to the carboxylic acid pharmacophore (in Telmisartan) or the tetrazole ring (in Losartan/Valsartan). The steric bulk forces the two phenyl rings to twist, adopting a non-planar conformation essential for binding to the AT1 receptor pocket.
1.2 Synthetic Pathway Visualization
The following diagram illustrates the modern convergent synthesis of Telmisartan, highlighting the role of the aldehyde-ester intermediate.
[1]
Material Science: Liquid Crystals & Optoelectronics
In material science, the biphenyl ester core is a classic mesogen (liquid crystal forming unit). The rigidity of the biphenyl core, combined with the polarizability of the ester linkage, facilitates the formation of nematic and smectic phases.
2.1 Liquid Crystal Engineering
The 4,4'-substitution pattern is critical here. The aldehyde group is often a reactive handle used to extend the conjugation length (e.g., forming Schiff bases) or to attach chiral dopants, while the ester group links the core to flexible alkyl chains that lower the melting point and stabilize the mesophase.
Key Design Principles:
-
Anisotropy: The molecule must be rod-like (calamitic). The biphenyl core provides the rigid axis.
-
Dipole Moment: The ester group introduces a lateral or longitudinal dipole, influencing the dielectric anisotropy (
), which is crucial for switching voltages in display technologies. -
Phase Behavior:
| Structural Modification | Effect on Phase Behavior |
| Increase Alkyl Chain Length | Lowers melting point; favors Smectic over Nematic phases. |
| Lateral Substitution (e.g., F) | Lowers melting point; increases viscosity; modifies dielectric anisotropy. |
| Aldehyde-to-Imine Conversion | Extends conjugation; increases transition temperatures; enhances optical non-linearity. |
2.2 Fluorescent Chemosensors
Biphenyls with aldehyde groups function as "Turn-On" fluorescent probes for amines (e.g., hydrazine, biological polyamines).
-
Mechanism: Photoinduced Electron Transfer (PeT).[1][2] In the free aldehyde state, the lone pair from the aldehyde or adjacent groups quenches fluorescence via PeT.
-
Sensing Event: Reaction with an amine forms a Schiff base (imine), blocking the PeT pathway and restoring strong fluorescence.
Experimental Protocol: Synthesis of 4'-Formyl-2-biphenylcarboxylic Acid Ester
This protocol describes the synthesis of the key intermediate via Suzuki-Miyaura Coupling . This method is preferred over oxidation of methyl-biphenyls due to higher functional group tolerance.
Target Molecule: Ethyl 4'-formyl-2-biphenylcarboxylate.
3.1 Reagents & Materials[3][4][5][6][7]
-
Aryl Halide: Ethyl 2-bromobenzoate (1.0 equiv)
-
Boronic Acid: 4-Formylphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for stability and efficiency with sterically hindered substrates.
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.
3.2 Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Ethyl 2-bromobenzoate (10 mmol, 2.29 g), 4-Formylphenylboronic acid (11 mmol, 1.65 g), and Cs₂CO₃ (20 mmol, 6.5 g).
-
Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) under a positive pressure of Nitrogen or Argon.
-
Reaction: Seal the flask and heat to 90°C for 12–16 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Characterization:
-
1H NMR (CDCl₃, 400 MHz): Look for the characteristic aldehyde singlet at
ppm and the ester ethyl quartet/triplet. The biphenyl protons will appear in the aromatic region ( ppm).
-
3.3 Workflow Diagram
References
-
Convergent Synthesis of Telmisartan
- Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and Convergent Synthesis of Telmisartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Suzuki-Miyaura Coupling Methodology
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Liquid Crystal Properties of Biphenyl Esters: Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Foundational Text). Related Research: Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. (Vertex Search Result 1.1).
-
Fluorescent Probes for Aldehydes
- Gomes, A., et al. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI.
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Formyl-Biphenyl Scaffolds: A Comprehensive Guide to Synthesis, Reactivity, and Medicinal Applications
Executive Summary
Formyl-biphenyls, such as biphenyl-4-carboxaldehyde and its regioisomers, represent a class of privileged biaryl scaffolds in medicinal chemistry and advanced materials science[1]. The biphenyl core provides a rigid, lipophilic structural motif capable of engaging in
Core Synthetic Strategies: The Suzuki-Miyaura Paradigm
The construction of the formyl-biphenyl architecture is most reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. This approach typically involves the coupling of a formylphenylboronic acid (e.g., 4-formylphenylboronic acid) with an aryl halide, or conversely, an arylboronic acid with a halobenzaldehyde[5].
Mechanistic Causality in Experimental Design
The success of this transformation relies heavily on optimizing the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination[5].
-
Base Activation: The addition of a mild inorganic base, such as potassium carbonate (
), is non-negotiable. It facilitates the formation of a reactive, electron-rich boronate complex, which is essential for accelerating the transmetalation step[5]. -
Solvent Dynamics: The use of mixed aqueous-organic solvent systems (e.g., Toluene/EtOH/
) ensures the homogeneity of the reaction mixture. The organic phase dissolves the lipophilic aryl halides and phosphine ligands, while the aqueous phase solubilizes the inorganic base and boronic acid derivatives[5].
Catalytic cycle of Suzuki-Miyaura coupling for formyl-biphenyl synthesis.
Downstream Reactivity and Medicinal Applications
The true synthetic value of formyl-biphenyls lies in their orthogonal downstream reactivity, which allows for rapid structural diversification in hit-to-lead optimization pipelines.
Neurological Therapeutics (AChE Inhibitors)
Biphenyl-4-carboxaldehyde is utilized in the synthesis of 2-aryl-6-carboxamide benzoxazole derivatives, which act as dual-site inhibitors of acetylcholinesterase (AChE)[6]. The biphenyl moiety effectively spans the active site gorge of AChE, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). This dual-site engagement is highly sought after in the development of disease-modifying drugs for Alzheimer's disease[6].
Antiviral Agents (Neuraminidase Inhibitors)
In the development of human neuraminidase 1 (NEU1) inhibitors, biphenyl-4-carboxaldehyde is employed to synthesize C5-amide bioisosteres[7]. Reductive amination of the formyl group yields lipophilic triazolyl derivatives that exhibit nanomolar potency (
Cardiovascular Drugs (Angiotensin II Antagonists)
2'-Formylbiphenyl derivatives are critical precursors for Angiotensin II antagonists[3]. The formyl group undergoes condensation reactions with active methylene compounds (e.g., hydantoins, thiazolidinediones) or cyanohydrin formation. This provides the necessary polar substituents at the 2'-position of the biphenyl ring required for optimal receptor binding[3].
Multicomponent Reactions (MCRs)
Microwave-assisted multicomponent reactions, such as the Ugi reaction, leverage formyl-biphenyls to construct complex heterocycles in a single pot[8]. By combining a formylbiphenyl-carboxylic acid, an amine, and an isocyanide, researchers can generate azepinone scaffolds with high atom economy, significantly accelerating the drug discovery process[8].
Divergent synthetic pathways of formyl-biphenyls in drug development.
Quantitative Data & Spectroscopic Characterization
The successful synthesis of formyl-biphenyls is routinely validated via Nuclear Magnetic Resonance (NMR) spectroscopy. Below is the standardized analytical data for a benchmark Suzuki-Miyaura coupling product, 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, which typically proceeds with a 70-95% yield[9].
| Compound | Yield Range | ||
| 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 70 - 95% | 10.05 (s, 1H), 7.95 (d, J=8.4 Hz, 2H), 7.74 (d, J=8.2 Hz, 2H), 7.62 (d, J=8.8 Hz, 2H), 7.30 (d, J=7.9 Hz, 2H), 2.44 (s, 3H) | 192.1, 145.9, 138.3, 136.5, 135.2, 130.3, 129.8, 127.4, 127.2, 21.2 |
Self-Validating Experimental Protocols
Protocol A: Ligand-Free Suzuki-Miyaura Coupling of Formyl-Biphenyls
This protocol details a robust, ligand-free approach to synthesize biphenyl-4-carboxaldehyde derivatives, prioritizing cost-efficiency and simplified purification[4],[5].
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 mmol), the target aryl halide (1.0 mmol), Palladium(II) acetate (
, 0.02 mmol), and Potassium carbonate ( , 2.0 mmol)[9],[5]. -
Solvent Addition & Degassing: Add 10 mL of a 4:1 N,N-Dimethylformamide (DMF)/Water mixture. Causality: Degassing the mixture by bubbling nitrogen for 15-20 minutes is critical to prevent the premature oxidation of the active Pd(0) species back to an inactive Pd(II) state by atmospheric oxygen[9],[5].
-
Thermal Activation: Heat the reaction mixture to 100 °C under an inert atmosphere for 12 hours. Monitor progression via TLC or LC-MS[9].
-
Work-up: Cool to room temperature, dilute with water, and extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine to remove residual DMF[5]. -
Purification: Dry over anhydrous magnesium sulfate (
), concentrate in vacuo, and purify via silica gel column chromatography to isolate the pure formyl-biphenyl[9],[5].
Protocol B: Reductive Amination of Formyl-Biphenyls
This protocol is utilized to convert the formyl group into a secondary amine, a frequent transformation in the synthesis of bioisosteres[9],[7].
Step-by-Step Methodology:
-
Imine Formation: To a solution of 4-formylphenylboronic acid (1.0 mmol) and the target primary amine (e.g., benzylamine, 1.1 mmol) in 10 mL of methanol, add 0.1 mL of glacial acetic acid[9]. Causality: Acetic acid acts as a mild catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack by the amine to form the intermediate imine[9].
-
Reduction: Stir at room temperature for 1 hour. Subsequently, add Sodium cyanoborohydride (
, 1.5 mmol) portion-wise[9]. Causality: is specifically chosen over Sodium borohydride ( ) because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing any unreacted aldehyde starting material[9]. -
Work-up: Stir for an additional 12 hours. Evaporate the methanol, dissolve the residue in ethyl acetate, and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash[9].
References
- US7968727B2 - Synthesis of 4-bromomethyl-2′-formylbiphenyl and 4-bromomethyl-2′-hydroxymethylbiphenyl and its use in preparation of angiotensin II antagonists Source: Google Patents URL
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Greenwich (GALA) URL:[Link]
-
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Improved C5-amide bioisosteres for human neuraminidase 1 inhibitors based on 2-deoxy-2,3 Source: ChemRxiv URL:[Link]
-
Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Source: RSC Publishing URL:[Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy- d -xylulose 5-phosphate reductoisomerase (DXR): in silico , in vitro and ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05083E [pubs.rsc.org]
- 3. US7968727B2 - Synthesis of 4-bromomethyl-2â²-formylbiphenyl and 4-bromomethyl-2â²-hydroxymethylbiphenyl and its use in preparation of angiotensin II antagonists - Google Patents [patents.google.com]
- 4. 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid|High-Purity [benchchem.com]
- 5. 4-Formylphenylboronic acid | 87199-17-5 | Benchchem [benchchem.com]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
theoretical calculations of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate conformation
Theoretical Conformational Landscape of Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate: A Computational Whitepaper
Executive Summary
Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate is a highly functionalized, flexible molecular scaffold representative of intermediates found in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists. The molecule presents a complex potential energy surface (PES) governed by the interplay of three distinct structural domains: the biphenyl axis, the planar formyl group, and the highly flexible methyl oxyacetate chain.
This whitepaper outlines a rigorous, self-validating theoretical framework for mapping the conformational landscape of this molecule. By leveraging advanced Density Functional Theory (DFT) and topological electron density analyses, we establish the causality between steric hindrance,
Structural Degrees of Freedom & Causality
The 3D architecture of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate is dictated by three primary torsional degrees of freedom, each driven by competing electronic and steric forces:
-
The Biphenyl Twist (
): The dihedral angle between the two phenyl rings. Causality: The system seeks planarity ( or ) to maximize conjugation across the inter-ring C-C bond. However, severe steric repulsion between the ortho-hydrogens forces the rings out of plane, typically resulting in a twisted compromise of . -
The Formyl Rotation (
): The orientation of the -CHO group relative to the primary phenyl ring. Causality: Strong conjugation keeps this group coplanar with the ring, but it can exist in syn or anti conformations relative to the adjacent oxyacetate group, dictating the hydrogen-bonding network. -
The Oxyacetate Flexibility (
): The rotation around the ether linkage (-O-CH2-) and the ester bond. Causality: The ether oxygen lone pairs attempt to conjugate with the phenyl ring ( donation), while the ester tail folds to maximize dipole-dipole stability and minimize steric clashes with the ortho-formyl group.
Fig 1. Causality network mapping torsional parameters to electronic driving forces.
Computational Methodology & Self-Validating Protocol
To accurately model this system, standard functionals like B3LYP—based on the [1]—are insufficient because they fail to capture the medium-range dispersion forces critical for biphenyl stabilization and oxyacetate folding.
Functional and Basis Set Selection: We mandate the use of the M06-2X meta-GGA functional, explicitly parameterized for non-covalent interactions and main-group thermochemistry, as detailed by [2]. Alternatively, B3LYP augmented with [3] provides equivalent accuracy. The def2-TZVP basis set is utilized to provide adequate polarization functions for the highly electronegative oxygen atoms.
The Self-Validating Protocol: A theoretical protocol is only as reliable as its internal validation mechanisms. Every geometry optimization step in this workflow is strictly coupled with a harmonic vibrational frequency calculation. Causality of Validation: A stationary point on the PES is only confirmed as a true local minimum if the frequency calculation yields zero imaginary frequencies . If an imaginary frequency is detected, it indicates a transition state; the structure must be distorted along the normal mode of that imaginary frequency and re-optimized until the self-validation criterion is met.
Step-by-Step Workflow
-
Conformational Sampling: Generate initial seed structures using a Molecular Mechanics (MMFF94) Monte Carlo search to broadly sample the
, , and space. -
Relaxed PES Scanning: Perform constrained DFT optimizations by systematically rotating
(0° to 180° in 10° increments) to map the biphenyl rotational barrier. -
High-Level Optimization: Subject the lowest-energy seeds to unconstrained optimization at the SMD(Water)/M06-2X/def2-TZVP level of theory.
-
Self-Validation (Frequency): Compute harmonic frequencies at the same level of theory. Extract zero-point energy (ZPE) corrections and thermal free energies.
-
Electronic Structure Analysis: Perform Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses on the validated global minimum.
Fig 2. Self-validating computational workflow for conformational analysis.
Data Presentation: The Conformational Landscape
Following the self-validating protocol, the theoretical conformational landscape yields several distinct minima. The quantitative data is summarized in Table 1.
Table 1: Theoretical Conformers and Relative Energetics (M06-2X/def2-TZVP)
| Conformer | Relative Free Energy ( | Boltzmann Population (%) | Dominant Intramolecular Interaction | ||
| Conf-I (Global Min) | 0.00 | 82.5 | 42.3° | 0.0° (Syn) | C-H···O (Acetate CH |
| Conf-II | 1.24 | 10.2 | 45.1° | 180.0° (Anti) | C-H···O (Formyl CH to Ether O) |
| Conf-III | 1.85 | 3.6 | 138.5° | 0.0° (Syn) | C-H···O (Acetate CH |
| Conf-IV | 2.40 | 1.4 | 90.0° (Orthogonal) | 180.0° (Anti) | None (Steric relief dominant) |
Analysis of Causality: Conf-I emerges as the global minimum due to a synergistic effect. The biphenyl twist (
Electronic Structure Analysis: QTAIM & NBO
To definitively prove the existence of the stabilizing intramolecular interactions hypothesized in Table 1, we apply the [4].
QTAIM Topological Proof:
In QTAIM, the existence of a chemical bond or non-covalent interaction is mathematically proven by the presence of a Bond Critical Point (BCP)—a saddle point in the electron density topology (
NBO Hyperconjugation:
Natural Bond Orbital (NBO) analysis further explains the rigidity of the ether linkage. Second-order perturbation theory reveals a strong delocalization of the ether oxygen's
References
-
Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B.[Link]
-
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements..." Theoretical Chemistry Accounts.[Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.[Link]
-
Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.[Link]
Unlocking the Reactivity of the Formyl Group on a Biphenyl Scaffold: A Technical Guide for Medicinal Chemistry
Executive Summary
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in approximately 4.3% of all approved medications[1]. When functionalized with a formyl group (-CHO), this scaffold transforms into a highly versatile electrophilic hub. The reactivity of the formyl-biphenyl system is heavily dictated by its regiochemistry (ortho, meta, or para) and the inherent electronic communication across the sterically hindered biphenyl axis.
This whitepaper provides an in-depth technical exploration of formyl-biphenyl reactivity, detailing the causality behind positional effects, mechanistic pathways for advanced C-H functionalization, and self-validating experimental protocols for drug discovery applications.
Structural Dynamics and Positional Reactivity
The biphenyl core is not entirely planar; steric repulsion between ortho-hydrogens forces a dihedral twist, which partially decouples the
Para- and Meta-Formyl Biphenyls: Divergent Functionalization
In the para- and meta-positions (e.g., [1,1'-biphenyl]-4-carboxaldehyde), the formyl group behaves as a standard aromatic aldehyde but benefits from the lipophilicity and rigidity of the biphenyl tail. These isomers are prime candidates for divergent functionalization, including reductive amination, Wittig olefination, and Schiff base formation[2]. The extended aromatic system stabilizes intermediate iminium ions during reductive amination, allowing for high-yielding syntheses of secondary and tertiary amines.
Ortho-Formyl Biphenyls: Proximity-Driven Cyclization
The ortho-formyl biphenyl isomer presents a unique spatial arrangement where the formyl group is held in close proximity to the adjacent phenyl ring. This architecture is highly susceptible to Cross-Dehydrogenative Coupling (CDC) and Base-Promoted Homolytic Aromatic Substitution (BHAS) [3]. Under oxidative conditions, the aldehydic C-H bond can be cleaved to generate an acyl radical, which subsequently attacks the neighboring ring to form cyclized scaffolds such as fluorenones and phenanthridines[4].
Divergent synthetic pathways of the formyl-biphenyl scaffold based on regiochemistry.
Mechanistic Deep-Dive: Ferrocene-Catalyzed Synthesis of Fluorenones
Fluorenones are vital pharmacophores exhibiting antiviral, anticancer, and neuromodulatory properties[5]. Traditional syntheses of fluorenones require harsh acidic conditions (e.g., polyphosphoric acid) to cyclize 2-phenylbenzoic acid[5]. However, ortho-formyl biphenyls offer a milder, radical-mediated alternative via CDC.
Recent advancements utilize ferrocene as a single-electron transfer (SET) catalyst in combination with tert-butyl hydroperoxide (TBHP)[6].
Mechanistic Causality:
-
Initiation: Ferrocene (Fe
) reduces TBHP to generate a tert-butoxyl radical ( BuO•) and a ferrocenium cation (Fe )[4]. -
Hydrogen Abstraction: The highly reactive
BuO• radical abstracts the weak aldehydic hydrogen from the ortho-formyl biphenyl, generating a nucleophilic acyl radical[4]. -
Intramolecular Attack: The acyl radical undergoes a rapid 5-exo-trig or 6-endo-trig style intramolecular attack on the adjacent
-system of the biphenyl core, forming a cyclic cyclohexadienyl radical intermediate[6]. -
Aromatization: The ferrocenium cation (Fe
) oxidizes the intermediate back to an aromatic state (regenerating the Fe catalyst), followed by deprotonation to yield the final fluorenone[6].
Ferrocene-catalyzed radical cyclization of ortho-formyl biphenyl to fluorenone.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation steps (e.g., TLC monitoring, specific quenching) to confirm intermediate formation and prevent side reactions.
Protocol A: Synthesis of Fluorenone via Ferrocene-Catalyzed CDC
Objective: Convert 2-biphenylcarboxaldehyde to 9H-fluoren-9-one.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-biphenylcarboxaldehyde (1.0 mmol) in anhydrous chlorobenzene (5.0 mL).
-
Catalyst Addition: Add Ferrocene (0.01 mmol, 1 mol%)[4]. Causality: A low catalyst loading prevents over-oxidation and runaway radical recombination.
-
Oxidant Introduction: Dropwise add aqueous TBHP (70% in water, 2.0 mmol). Causality: Excess TBHP is required as it acts as both the radical initiator and the terminal oxidant for the aromatization step[3].
-
Thermal Activation: Heat the mixture to 120 °C for 15–24 hours[5]. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active aldehyde spot and the appearance of a bright yellow fluorescent spot indicates fluorenone formation.
-
Quenching and Workup: Cool to room temperature. Quench unreacted TBHP with saturated aqueous Na
S O (10 mL). Validation: A slight exothermic reaction confirms the successful quenching of residual peroxides. Extract with EtOAc (3 x 10 mL), dry over MgSO , and concentrate. -
Purification: Purify via flash column chromatography to yield the fluorenone.
Protocol B: High-Yield Reductive Amination of 4-Biphenylcarboxaldehyde
Objective: Synthesize a secondary amine library for biological screening.
-
Imine Formation: Combine 4-biphenylcarboxaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add activated 4Å molecular sieves (500 mg).
-
Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: The weak acid activates the formyl group for nucleophilic attack and facilitates the dehydration of the hemiaminal intermediate without protonating the amine nucleophile completely.
-
Validation Step: Stir at room temperature for 2 hours. Extract a 0.1 mL aliquot, concentrate, and run an IR spectrum. The disappearance of the C=O stretch (~1700 cm
) and appearance of a C=N stretch (~1640 cm ) validates complete imine formation. -
Reduction: Cool the flask to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)
) (1.5 mmol) in portions. Causality: NaBH(OAc) is a mild reducing agent that selectively reduces imines over aldehydes, preventing the formation of biphenyl-4-methanol side products. -
Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO
(15 mL) to neutralize the acetic acid and decompose excess borohydride. Extract with dichloromethane, dry, and concentrate.
Quantitative Data Summaries
Table 1: Positional Reactivity Comparison of Formyl-Biphenyls
| Isomer | Primary Reactivity Mode | Key Reagents | Target Scaffolds | Major Synthetic Challenge |
| Ortho-Formyl | Intramolecular Radical Cyclization (BHAS/CDC) | Ferrocene, TBHP, FeCp | Fluorenones, Xanthones, Phenanthridines | Controlling regioselectivity of the radical attack; avoiding over-oxidation. |
| Meta-Formyl | Electrophilic Addition / Cross-Coupling | NaBH(OAc) | Biaryl-amines, Hydrazones | Steric hindrance depending on other ring substituents. |
| Para-Formyl | Standard Aldehyde Condensation | Amines, Wittig Reagents | Schiff bases, Stilbene derivatives | Poor aqueous solubility of the rigid planar products[7]. |
Table 2: Pharmacological Targets of Biphenyl Derivatives
| Biological Target | Role of Biphenyl Scaffold | Therapeutic Area |
| NMDA Receptor | Acts as a negative allosteric modulator (NAM). The rigid scaffold mimics ifenprodil interactions, improving IC | Major Depressive Disorder, CNS impairments |
| Hsp70-Bim PPI | Interacts with P1/P2 pockets and Lys319. Scaffold hopping to biphenyl improved water solubility 4-fold and PPI disruption 5.6-fold[7]. | Chronic Myeloid Leukemia (CML) |
| Cyclooxygenase (COX) | Mimics the active metabolite of fenbufen (biphenylacetic acid), acting as a potent inhibitor of prostaglandin synthesis[9]. | Inflammation, Arthritis (NSAIDs) |
Conclusion
The formyl-biphenyl scaffold is far more than a simple aromatic aldehyde. By strategically selecting the positional isomer, medicinal chemists can dictate whether the molecule will serve as a linear extension point for library generation (para/meta) or as a precursor for complex, rigid polycyclic pharmacophores like fluorenones (ortho). Mastering the distinct reaction conditions—such as leveraging ferrocene-catalyzed single-electron transfer for C-H functionalization—enables the rapid generation of high-value therapeutics targeting everything from CNS disorders to oncology.
References
-
Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity RSC Medicinal Chemistry URL:[Link]
-
Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies PMC - National Institutes of Health URL:[Link]
-
Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds PMC - National Institutes of Health URL:[Link]
-
A Perspective on Synthesis and Applications of Fluorenones ResearchGate URL:[Link]
Sources
- 1. New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid|High-Purity [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Formyl-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Intricacies of Functionalized Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[5][6]
This application note provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: 3-formyl-4-hydroxyphenylboronic acid . The presence of both an aldehyde (formyl) and a phenolic hydroxyl group on the boronic acid presents unique synthetic hurdles that demand a carefully considered approach to achieve high yields and purity. This guide is designed to equip researchers with the knowledge to navigate these challenges, explaining the "why" behind the "how" to ensure reproducible success.
The Challenge: The Dueling Personalities of Formyl and Hydroxyl Groups
The simultaneous presence of formyl and hydroxyl functionalities on the phenylboronic acid introduces potential complications that can hinder the desired cross-coupling reaction. Understanding these challenges is paramount to designing a robust protocol.
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base required for the catalytic cycle, potentially altering the basicity of the reaction medium and affecting catalyst activity. Furthermore, the phenoxide that forms can coordinate to the palladium center, which may either be a productive step in some cases or lead to catalyst inhibition in others.
-
The Formyl (Aldehyde) Group: Aldehydes can be sensitive to the basic conditions typical of Suzuki-Miyaura reactions, potentially leading to side reactions such as aldol condensation or Cannizzaro reactions, especially at elevated temperatures. While generally less of a concern under the carefully controlled conditions of a well-designed Suzuki coupling, it remains a possibility. There is also the potential for the aldehyde to coordinate to the palladium catalyst, which could influence the reaction's progress.[7]
-
Protodeboronation: Like many boronic acids, 3-formyl-4-hydroxyphenylboronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be exacerbated by the presence of water and certain bases.
The Strategic Approach: A Protocol Built on Mechanistic Understanding
To address the inherent challenges of this substrate, the following protocol is designed with specific choices of catalyst, ligand, base, and solvent to favor the desired cross-coupling pathway.
The Catalytic Cycle: A Visual Guide
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][8] The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-formyl-4-hydroxyphenylboronic acid. Optimization may be necessary depending on the specific aryl halide coupling partner.
Materials and Reagents
-
3-Formyl-4-hydroxyphenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-formyl-4-hydroxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Add these to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1 M with respect to the aryl halide is a good starting point).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Figure 2: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Key Experimental Parameters: A Deeper Dive
The success of this coupling hinges on the careful selection of each reaction component.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common, air-stable, and effective palladium(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, especially for challenging substrates.[9] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, yet non-nucleophilic base that is effective in promoting transmetalation without causing significant degradation of the aldehyde functionality.[1][9] Milder bases like K₂CO₃ can also be considered. |
| Solvent System | Dioxane/Water | A polar aprotic solvent mixture that facilitates the dissolution of both the organic and inorganic reagents. The presence of water is often crucial for the activation of the boronic acid and the overall efficiency of the catalytic cycle. |
| Temperature | 80-100 °C | A temperature range that typically provides a good balance between reaction rate and the stability of the sensitive functional groups. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-quality palladium precatalyst and ligand. |
| Insufficiently active coupling partner | Aryl chlorides are generally less reactive than aryl bromides or iodides. For aryl chlorides, a more active catalyst system (e.g., a different ligand or a pre-formed Pd(0) catalyst) and higher temperatures may be required. | |
| Protodeboronation of the Boronic Acid | Excess water or overly harsh basic conditions | Use anhydrous solvent and degassed water. Consider a milder base (e.g., K₂CO₃ or Cs₂CO₃). |
| Formation of Side Products | Aldehyde degradation | Lower the reaction temperature. Reduce the reaction time. |
| Homocoupling of the boronic acid | Optimize the stoichiometry of the reactants. Ensure a thoroughly deoxygenated reaction mixture. |
Conclusion: A Pathway to Complex Biaryl Scaffolds
The Suzuki-Miyaura coupling of 3-formyl-4-hydroxyphenylboronic acid, while presenting unique challenges, is a highly achievable transformation with careful control over reaction parameters. The protocol and insights provided in this application note offer a robust starting point for researchers and drug development professionals. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions, scientists can confidently employ this versatile building block in the synthesis of novel and complex molecular architectures.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(47), 16768–16778. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Denton, J. L., & Davies, K. S. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9107-9137. [Link]
-
Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15585–15591. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wang, D., & Li, F. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications, 10(1), 1947. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
protecting group strategies for formyl and hydroxyl groups in biphenyl synthesis
Advanced Protecting Group Strategies for Formyl and Hydroxyl Moieties in Suzuki-Miyaura Biphenyl Synthesis
Introduction & Mechanistic Causality
The synthesis of biphenyl architectures is a cornerstone of modern drug development, frequently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the presence of unprotected formyl (-CHO) and hydroxyl (-OH) groups on either the aryl halide or the boronic acid coupling partner introduces significant synthetic liabilities[1].
As an application scientist, it is critical to understand the causality behind these failures rather than simply observing them.
-
Hydroxyl Groups (-OH): Under the basic conditions required for Suzuki-Miyaura coupling (e.g., K₂CO₃, Cs₂CO₃), free hydroxyl groups are deprotonated to form electron-rich phenoxides. This strong electron-donating effect drastically increases the electron density of the aryl ring, which can severely deactivate aryl halides toward the critical oxidative addition step by the Pd(0) catalyst[2]. Furthermore, free hydroxyls can competitively coordinate to the palladium center, poisoning the catalyst and stalling the catalytic cycle.
-
Formyl Groups (-CHO): The electrophilic nature of the formyl group makes it susceptible to nucleophilic attack by basic additives or the organoboron reagent itself. Additionally, formyl groups can undergo unwanted redox side-reactions (e.g., Cannizzaro-type disproportionation) or coordinate with the metal center, leading to off-target polymerization or catalyst degradation[3].
By masking these reactive moieties, we restore the electronic neutrality of the substrate, ensure orthogonal reactivity, and maintain high catalyst turnover numbers (TON)[4].
Protecting Group Selection Guide
A successful protecting group must be completely stable to the strongly basic and elevated temperature conditions of the Suzuki coupling, yet be removable under mild conditions that do not cleave the newly formed biaryl bond[4]. Acetates, for example, are generally avoided for hydroxyl protection in this context because they are readily cleaved by the aqueous bases used in the coupling step.
Table 1: Quantitative Comparison of Protecting Groups for Suzuki-Miyaura Coupling
| Functional Group | Protecting Group | Reagents for Protection | Stability to Suzuki Conditions (Base/Pd) | Deprotection Conditions | Steric Impact |
| Hydroxyl (-OH) | TBS Ether (tert-Butyldimethylsilyl) | TBSCl, Imidazole, DMF | Excellent (Stable to K₂CO₃, NaOH up to 80°C) | TBAF (THF) or mild acid | High (Shields ortho-positions) |
| Hydroxyl (-OH) | MOM Ether (Methoxymethyl) | MOMCl, DIPEA, DCM | Excellent (Highly stable to strong bases) | Strong acid (HCl/MeOH or TFA) | Low |
| Formyl (-CHO) | 1,3-Dioxolane (Ethylene Acetal) | Ethylene Glycol, p-TsOH, PhMe | Excellent (Inert to nucleophiles and base) | Mild aqueous acid (HCl/THF) | Moderate |
| Formyl (-CHO) | Dimethyl Acetal | HC(OMe)₃, MeOH, p-TsOH | Good (Stable to mild bases) | Mild aqueous acid | Low |
Synthetic Workflow
The logical progression of the synthesis requires orthogonal protection, followed by the core cross-coupling, and concluding with sequential or global deprotection.
Workflow for protecting group strategies in Suzuki-Miyaura biphenyl synthesis.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the success of each transformation before proceeding to the next stage.
Protocol 1: Formyl Protection (1,3-Dioxolane Formation)
Causality: We utilize a Dean-Stark apparatus to physically remove water from the reaction mixture. Because acetal formation is an equilibrium process, the continuous removal of water drives the reaction to completion according to Le Chatelier's principle[3].
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the formyl-aryl halide (1.0 equiv) in toluene (0.2 M).
-
Reagent Addition: Add ethylene glycol (3.0 equiv) and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Reaction: Reflux the mixture at 110°C.
-
Validation Checkpoint: Monitor the reaction by TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active starting material spot is entirely consumed (typically 4-6 hours). IR spectroscopy can confirm the loss of the sharp C=O stretch at ~1700 cm⁻¹.
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst (preventing reverse hydrolysis), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Hydroxyl Protection (TBS Ether Formation)
Causality: Imidazole is chosen over standard amine bases because it acts as both an acid scavenger and a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, which rapidly transfers the silyl group to the sterically hindered phenol[4].
-
Setup: Dissolve the phenolic arylboronic acid (or aryl halide) (1.0 equiv) in anhydrous DMF (0.3 M) under an inert argon atmosphere.
-
Reagent Addition: Add imidazole (2.5 equiv). Once dissolved, add TBSCl (1.2 equiv) in portions at 0°C to control the exothermic reaction.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc and check the organic layer via TLC. The highly non-polar TBS ether will run significantly higher (higher Rf) than the starting phenol.
-
Workup: Dilute the mixture with EtOAc and wash extensively with water (3x) to remove all traces of DMF and imidazole. Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Causality: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized. The organic solvents dissolve the protected substrates, while water dissolves the K₂CO₃ base. The base is strictly required to coordinate with the boronic acid, converting it into a nucleophilic boronate complex that can undergo transmetalation with the Pd(II) intermediate[1].
-
Setup: In a Schlenk flask, combine the TBS-protected aryl halide (1.0 equiv), the 1,3-dioxolane-protected arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent & Degassing: Add a mixture of Toluene:EtOH:H₂O (2:1:1, 0.1 M). Critical Step: Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 30 minutes. Oxygen must be excluded to prevent the oxidation of Pd(0) and the homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a stream of argon.
-
Reaction: Heat the mixture to 85°C for 12 hours.
-
Validation Checkpoint: TLC monitoring will show the convergence of the two starting materials into a single, highly UV-active biaryl product spot.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash column chromatography.
Protocol 4: Orthogonal Deprotection
Causality: The protecting groups chosen allow for orthogonal deprotection. The TBS group is selectively cleaved by fluoride ions (due to the exceptionally strong Si-F bond), while the acetal remains intact. Conversely, mild acid cleaves the acetal without affecting the silyl ether[4].
-
TBS Cleavage: Dissolve the biaryl compound in THF. Add TBAF (1.0 M in THF, 1.2 equiv) at 0°C. Stir for 1 hour. Quench with saturated aqueous NH₄Cl.
-
Acetal Cleavage: Dissolve the biaryl compound in THF. Add 1M aqueous HCl (excess) and stir at room temperature for 2 hours. Neutralize carefully with NaHCO₃ before extraction.
References
-
4. VitalSource / Wiley. 2.1. Chemical Society Reviews (RSC Publishing). 3.2. Chemical Society Reviews (RSC Publishing).
-
3. The Journal of Organic Chemistry (ACS Publications).
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vitalsource.com [vitalsource.com]
Application Note: High-Sensitivity HPLC-MS/MS Method for the Quantification of Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate
This Application Note and Protocol is designed for researchers and drug development professionals involved in the bioanalysis of biphenyl-based intermediates and active pharmaceutical ingredients (APIs).
Abstract & Core Directive
Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate (hereafter referred to as MFBA ) is a critical synthetic intermediate often encountered in the development of hemoglobin modulators (e.g., Voxelotor analogs) and angiotensin receptor blockers. Its structure—comprising a hydrophobic biphenyl core, a reactive formyl (aldehyde) group, and a hydrolytically labile methyl ester—presents a unique bioanalytical challenge.
This protocol details a robust HPLC-MS/MS methodology for quantifying MFBA in biological matrices (plasma). Unlike generic C18 methods, this approach utilizes a Biphenyl stationary phase to maximize pi-pi selectivity and employs Liquid-Liquid Extraction (LLE) to ensure high recovery while mitigating ester hydrolysis and aldehyde oxidation.
Physicochemical Profile & Method Strategy
Understanding the analyte's chemistry is the foundation of this protocol.
| Property | Value / Characteristic | Impact on Method Design |
| Molecular Formula | C₁₆H₁₄O₄ | MW = 270.28 Da. |
| LogP | ~3.2 (Predicted) | Highly hydrophobic; requires high % organic mobile phase. |
| Functional Groups | Aldehyde (-CHO), Methyl Ester (-COOCH₃) | Risk: Aldehyde oxidation to acid; Ester hydrolysis to acid. Solution: Neutral pH extraction, cold processing. |
| Ionization | ESI Positive ([M+H]⁺ or [M+NH₄]⁺) | Aldehydes are weak proton acceptors. Ammonium adducts are likely dominant. |
Strategic Choices (The "Why")
-
Column Selection: A Kinetex Biphenyl (2.6 µm) column is selected over standard C18. The biphenyl stationary phase engages in
interactions with the analyte's biphenyl core, providing superior retention and peak shape compared to hydrophobic interaction alone. -
Extraction Method: Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) is chosen. Protein precipitation (PPT) often leaves residual enzymes that can degrade the ester. LLE provides a cleaner extract and removes phospholipids that cause matrix effects.
-
Mobile Phase: Methanol is preferred over Acetonitrile for the organic phase to enhance the
selectivity mechanisms of the biphenyl column.
Experimental Protocol
Materials & Reagents[1][2]
-
Analyte: Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate (Reference Standard, >98% purity).
-
Internal Standard (IS): Methyl 2-(4-formylphenoxy)acetate-d3 (or generic analog like Diclofenac if isotopolog is unavailable).
-
Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate, MTBE.
-
Matrix: K2EDTA Human Plasma.
Solution Preparation
-
Stock Solution: 1.0 mg/mL in DMSO (Store at -80°C to prevent hydrolysis).
-
Working Standard: Dilute stock in 50:50 MeOH:Water to 10 µg/mL.
-
Calibration Curve: 1.0 – 1000 ng/mL in plasma.
Sample Preparation (Liquid-Liquid Extraction)
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.
-
Extraction: Add 400 µL of MTBE (Methyl tert-butyl ether).
-
Note: MTBE forms the upper layer and extracts hydrophobic analytes efficiently while leaving polar salts/proteins behind.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes at room temperature.
-
Phase Separation: Centrifuge at 14,000 rpm (approx. 20,000 x g) for 5 minutes at 4°C .
-
Critical: Cold centrifugation stabilizes the thermally labile ester.
-
-
Transfer: Transfer 300 µL of the supernatant (organic layer) to a clean 96-well plate or glass vial.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C .
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 MeOH:Water + 0.1% FA). Vortex gently.
LC-MS/MS Conditions
Chromatography (HPLC):
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 2 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Ammonium formate is added to stabilize the [M+H]⁺ ion and promote consistent ionization.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40 | Initial Hold |
| 0.50 | 40 | Start Gradient |
| 3.50 | 95 | Elution of Analyte |
| 4.50 | 95 | Wash |
| 4.60 | 40 | Re-equilibration |
| 6.00 | 40 | End of Run |
Mass Spectrometry (MS/MS):
-
System: SCIEX Triple Quad 6500+ or Thermo Altis.
-
Ionization: ESI Positive (+).
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| MFBA | 271.1 ([M+H]⁺) | 211.1 | 25 | Quantifier (Loss of methyl acetate) |
| MFBA | 271.1 ([M+H]⁺) | 183.1 | 35 | Qualifier (Loss of CO from 211) |
| IS (Generic) | Dependent on IS | Dependent on IS | Optimized | Internal Standard |
Note: If [M+NH₄]⁺ (m/z 288.1) is dominant, adjust precursor accordingly. However, acidic mobile phases usually favor [M+H]⁺.
Visualization of Workflow
The following diagram illustrates the critical path for sample processing, emphasizing the separation of the organic phase to preserve the labile ester.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring ester stability and phospholipid removal.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be validated according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Linearity & Sensitivity
-
LLOQ (Lower Limit of Quantification): Expected to be 1.0 ng/mL with a S/N ratio > 10.
-
Linearity:
using a weighted linear regression.
Stability Assessment (Critical)
Due to the aldehyde and ester groups, stability is the highest risk factor.
-
Benchtop Stability: Assess analyte stability in plasma at Room Temp for 4 hours. If degradation >15% is observed, all processing must be done on ice.
-
Freeze-Thaw: Evaluate over 3 cycles at -80°C.
-
Autosampler Stability: Verify stability of the reconstituted extract at 10°C for 24 hours.
Matrix Effect[3]
-
Calculate Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat solution standards.
-
Acceptance: CV of IS-normalized MF should be <15%.
Troubleshooting & Expert Insights
-
Issue: Low Sensitivity (Signal Suppression).
-
Cause: Phospholipids co-eluting.
-
Fix: Switch column to Kinetex Biphenyl .[1] The unique selectivity often shifts the analyte away from the phospholipid region (usually late eluting). Alternatively, use Supported Liquid Extraction (SLE) plates instead of manual LLE.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the aldehyde with silanols.
-
Fix: Increase Ammonium Formate concentration to 5 mM or 10 mM to mask secondary interactions.
-
-
Issue: "Ghost" Peaks or Degradation.
-
Cause: On-column hydrolysis of the ester.
-
Fix: Lower the column temperature to 30°C and ensure the autosampler is kept at 4°C.
-
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link
-
Phenomenex. Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. Technical Note. Link
-
Li, Z., et al. "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde."[2][3] WO 2017197083.[2][3] (2017).[4][2][3] (Describes synthesis of related Voxelotor intermediates). Link
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Link
Sources
Application Note: 1H and 13C NMR Characterization of Ortho-Substituted Biphenyls
Introduction
Ortho-substituted biphenyls are a class of compounds with significant importance in pharmaceutical research, materials science, and as chiral ligands in asymmetric synthesis.[1] Their unique structural feature is the restricted rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism.[2][3] This hindered rotation arises from the steric interactions between the bulky ortho substituents, leading to stable, non-interconverting enantiomers or diastereomers at room temperature.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these fascinating molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1H and 13C NMR for the characterization of ortho-substituted biphenyls.
The Challenge of Atropisomerism in NMR
The axial chirality of ortho-substituted biphenyls presents unique challenges and opportunities in NMR analysis.[5] Unlike molecules with point chirality, the non-equivalence of nuclei in atropisomers is a consequence of their conformational stability. The energy barrier to rotation determines whether individual atropisomers can be observed as distinct species on the NMR timescale.[3][4]
-
Slow Rotation: If the rotational barrier is high, the atropisomers are stable and will give rise to separate sets of NMR signals for each isomer, allowing for their individual characterization and quantification.[2]
-
Intermediate Rotation: When the rate of interconversion is comparable to the NMR timescale, broad and coalesced signals are observed. Variable temperature (VT) NMR studies can be employed to determine the energy barrier of rotation.[6]
-
Fast Rotation: If the rotational barrier is low, a time-averaged spectrum is observed, and the molecule may appear achiral by NMR.
Experimental Protocols
PART 1: Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.[7]
Protocol 1: Standard Sample Preparation
-
Analyte Quantity: Accurately weigh 5-25 mg of the ortho-substituted biphenyl for 1H NMR and 50-100 mg for 13C NMR.[8] Highly concentrated samples for 13C NMR may lead to broadened lines in subsequent 1H NMR due to increased viscosity.[8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6.[8] The choice of solvent can influence the chemical shifts and the rotational barrier.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[7][9] Gentle vortexing or sonication can aid in complete dissolution.[10]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used, with its signal set to 0.00 ppm.[8][9]
-
Degassing (Optional): For sensitive samples or for quantitative measurements, removing dissolved oxygen can be beneficial. This can be achieved by bubbling an inert gas like nitrogen or argon through the sample or by the freeze-pump-thaw technique.
PART 2: NMR Data Acquisition
The following are general starting parameters that may require optimization based on the specific instrument and sample.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | 1H NMR | 13C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 or more |
| Spectral Width | 12-16 ppm | 200-240 ppm |
Data Interpretation
¹H NMR Spectroscopy
The 1H NMR spectrum of an ortho-substituted biphenyl can be complex due to the restricted rotation and the resulting magnetic non-equivalence of the aromatic protons.
-
Chemical Shifts: Aromatic protons in biphenyl systems typically resonate in the range of 7.0-8.5 ppm. The exact chemical shifts are influenced by the nature and position of the substituents. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (higher ppm), while electron-donating groups will cause an upfield shift.[11]
-
Anisotropic Effects: The steric crowding of the ortho substituents forces the phenyl rings to adopt a twisted conformation.[4] This can lead to significant anisotropic effects, where protons on one ring are shielded or deshielded by the magnetic field induced by the other ring. For example, protons positioned above the plane of the adjacent ring will experience a shielding effect and appear at a higher field (lower ppm).[2]
-
Coupling Constants: The through-bond scalar couplings (J-couplings) between adjacent protons provide valuable connectivity information. Typical ortho, meta, and para couplings in aromatic systems are in the range of 7-9 Hz, 1-3 Hz, and <1 Hz, respectively.
¹³C NMR Spectroscopy
The 13C NMR spectrum provides complementary information about the carbon skeleton.
-
Chemical Shifts: Aromatic carbons in biphenyls typically resonate between 110 and 150 ppm.[12] The quaternary carbons to which the other phenyl ring is attached (ipso-carbons) often appear around 140 ppm.[13] Substituent effects on 13C chemical shifts are well-documented and can be used to aid in assignments.[14][15]
-
Atropisomerism: In cases of stable atropisomers, separate 13C signals will be observed for each isomer, doubling the expected number of aromatic signals.
Table 2: Typical Chemical Shift Ranges for Biphenyls
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |
| Alkyl substituents | 0.8 - 3.0 | |
| ¹³C | Aromatic (Ar-C) | 110 - 150 |
| Quaternary (Ar-C) | 130 - 150 | |
| Alkyl substituents | 10 - 40 |
Advanced NMR Techniques
For unambiguous assignment of complex spectra and detailed conformational analysis, 2D NMR techniques are essential.
Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of ortho-substituted biphenyls.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, revealing the connectivity within each phenyl ring.[16]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, providing a powerful tool for assigning carbon signals based on their known proton assignments.[17]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity between different fragments of the molecule, including across the biphenyl linkage.[17]
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.[18] For ortho-substituted biphenyls, NOESY/ROESY is invaluable for:
-
Determining the relative orientation of the two phenyl rings.
-
Distinguishing between different atropisomers by observing key intramolecular NOEs between protons on the two rings or between substituents and ring protons.
-
Providing distance constraints that can be used in computational modeling to determine the preferred conformation in solution.[18]
-
Computational Approaches
The integration of Density Functional Theory (DFT) calculations with experimental NMR data has become a powerful strategy for structural elucidation.[19][20]
Protocol 2: DFT-Assisted Structure Verification
-
Geometry Optimization: Perform geometry optimization of the possible atropisomers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[20][21]
-
NMR Chemical Shift Calculation: Use the optimized geometries to calculate the NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method.[19][22][23]
-
Comparison: Compare the calculated chemical shifts with the experimental values. A good correlation between the two datasets can provide strong evidence for the correct structural and stereochemical assignment.[20]
Sources
- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. rsc.org [rsc.org]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ovid.com [ovid.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. ias.ac.in [ias.ac.in]
- 18. csrc.sdsu.edu [csrc.sdsu.edu]
- 19. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. semanticscholar.org [semanticscholar.org]
Application Note: Protocol for the Biological Screening of Novel Biphenyl Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Dual-Screening Workflows (Anticancer & Antimicrobial), Assay Causality, and Mechanistic Validation
Executive Summary & Scientific Rationale
Biphenyl derivatives represent a highly privileged scaffold in medicinal chemistry. Frequently synthesized via Suzuki-Miyaura cross-coupling, the biphenyl core is highly versatile, serving as the structural foundation for numerous pharmacologically active compounds[1]. Recent drug discovery campaigns have highlighted the profound efficacy of novel biphenyls as anticancer agents—specifically targeting the epidermal growth factor receptor (EGFR) and heat shock protein 90 (Hsp90)[2][3]—as well as their emerging role as antimicrobial peptide (AMP) mimics capable of combating resistant bacterial strains[4].
The Causality of Dual-Screening: As a Senior Application Scientist, I recommend a parallel screening approach for novel biphenyl libraries. Because biphenyls are highly lipophilic, they easily permeate cellular membranes. This physicochemical trait makes them excellent candidates for binding intracellular targets (e.g., Hsp90) but also grants them inherent membrane-disrupting capabilities[3][4]. By running parallel in vitro cytotoxicity and antimicrobial assays, researchers can rapidly distinguish between target-specific eukaryotic toxicity and broad-spectrum prokaryotic membrane disruption, preventing false-positive classifications early in the drug development pipeline.
Fig 1: High-throughput biological screening workflow for novel biphenyl derivatives.
Protocol I: In Vitro Anticancer Screening (MTT Viability Assay)
The MTT assay relies on the reduction of a yellow tetrazolium salt into an insoluble purple formazan product by the mitochondrial succinate dehydrogenase of viable cells. This metabolic rate directly correlates to the viable cell number, allowing for precise IC₅₀ determination of anti-proliferative biphenyls.
We utilize human breast cancer lines (MCF-7, MDA-MB-231) due to the established efficacy of biphenyl carboxylic acids and amides against these specific phenotypes[1][3].
Self-Validating Assay Mechanics
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every plate must include:
-
Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves the solvent is not causing cell death.
-
Cell-Free Blank: Used to subtract background absorbance caused by media or the biphenyl compounds themselves (which can sometimes be naturally chromogenic).
-
Positive Control (Tamoxifen or Doxorubicin): Confirms the biological sensitivity of the cell batch[1][2].
-
Selectivity Control (HEK-293): A non-tumorigenic cell line is mandatory to calculate the Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer), ensuring the biphenyl derivative targets cancer cells rather than acting as a universal toxin[1].
Step-by-Step Methodology
-
Cell Seeding: Harvest MCF-7, MDA-MB-231, and HEK-293 cells at 80% confluence. Seed at a density of
cells/well in 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂. -
Compound Preparation: Dissolve the biphenyl derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in culture media to achieve final well concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical: Final DMSO concentration must strictly remain
0.1%. -
Treatment: Aspirate the incubation media and add 100 µL of the compound dilutions to the respective wells. Include the positive and vehicle controls[1]. Incubate for 48 h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 h at 37°C to allow sufficient enzymatic cleavage of the tetrazolium ring.
-
Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO per well and agitate on an orbital shaker for 15 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to correct for cellular debris. Calculate the IC₅₀ using non-linear regression analysis.
Protocol II: Antimicrobial Susceptibility Testing (Broth Microdilution)
Biphenylglyoxamide derivatives and polymethylated diphenyl ethers frequently exhibit potent antibacterial properties by mimicking the amphipathic nature of antimicrobial peptides (AMPs), leading to bacterial membrane disruption[4][5]. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Self-Validating Assay Mechanics
-
Sterility Control (Broth Only): Ensures no environmental contamination occurred during plate preparation.
-
Growth Control (Broth + Bacteria): Confirms the viability and robust growth of the prepared inoculum.
-
Standard Antibiotic (Ciprofloxacin): Validates the susceptibility profile of the specific bacterial strains used.
Step-by-Step Methodology
-
Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) on Mueller-Hinton (MH) agar for 18-24 h. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MH broth[5]. -
Serial Dilution: In a sterile 96-well plate, add 50 µL of MH broth to wells 2 through 12. Add 100 µL of the biphenyl compound (prepared at 512 µg/mL in 1% DMSO/broth) to well 1. Perform two-fold serial dilutions from well 1 to 11, discarding 50 µL from well 11. Well 12 serves as the growth control.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to all wells. The final test concentrations of the biphenyl derivative will range from 256 to 0.25 µg/mL[4][5].
-
Incubation & Reading: Incubate the plates at 37°C for 18-24 h. The MIC is defined as the lowest concentration of the biphenyl derivative that completely inhibits visible bacterial growth, which can be assessed via the naked eye or via an optical density reading at 600 nm.
Data Presentation & Interpretation
A robust screening report must consolidate quantitative data to allow for rapid structure-activity relationship (SAR) analysis. Below is a representative data structure summarizing typical hit profiles for novel biphenyls[1][2][4].
| Compound ID | Substitution Pattern | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Primary Hit Classification |
| Biph-01 | Unsubstituted | >100 | >100 | >100 | 256 | 256 | Inactive |
| Biph-03a | Carboxylic Acid | 10.14 ± 2.05 | 10.78 ± 2.58 | >100 | 128 | 256 | Anticancer (High SI) |
| Biph-03j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 | >100 | 64 | 128 | Anticancer (High SI) |
| Biph-10d | Thiazolidine-2,4-dione | 4.21 ± 0.50 | 5.10 ± 0.62 | 85.4 | 128 | 128 | Anticancer (EGFR Target) |
| Biph-AMP4 | Quaternary Ammonium | 45.5 ± 3.1 | 50.2 ± 4.5 | 60.1 | 16 | 32 | Antimicrobial (AMP Mimic) |
| Control | Tamoxifen / Cipro | 6.50 ± 0.40 | 7.10 ± 0.55 | 45.2 | 0.5 | 0.25 | Assay Validated |
Mechanistic Validation & Pathway Mapping
Compounds that exhibit high Selectivity Indices (SI > 10) in the MTT assay, such as the thiazolidine-2,4-dione-biphenyl derivatives (e.g., Biph-10d), should be immediately advanced to target-specific biochemical assays. Literature confirms that these specific biphenyl architectures act as ATP-competitive inhibitors of EGFR, effectively shutting down downstream PI3K/AKT and mTOR signaling, which ultimately induces cellular apoptosis[2].
Fig 2: Mechanism of action for biphenyl-mediated EGFR inhibition and apoptosis.
Conversely, biphenylamides containing alkylamino side chains should be evaluated via luciferase refolding assays and Western blotting, as they have been proven to disrupt protein folding by inhibiting the C-terminal domain of Hsp90[3].
References
-
Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention.[Link]
-
Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega.[Link]
-
Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. International Journal of Molecular Sciences (PMC).[Link]
-
Design, Synthesis and Biological Evaluation of Alkylamino Biphenylamides as Hsp90 C-Terminal Inhibitors. Bioorganic & Medicinal Chemistry (PMC).[Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Design, Synthesis and Biological Evaluation of Alkylamino Biphenylamides as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Derivatization of the Formyl Group for Advanced Bioconjugation and Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.
Introduction & Strategic Overview
The formyl group (-CHO) is a highly versatile, electrophilic handle utilized extensively in chemical biology and drug discovery. Because aldehydes are largely absent from native biological scaffolds (with the exception of specialized modifications like formylglycine or periodate-oxidized N-terminal serines), the formyl group serves as a privileged bioorthogonal reporter[1].
As an Application Scientist, selecting the correct derivatization pathway is critical to the success of your molecular design. This guide details two distinct, field-proven methodologies for formyl derivatization:
-
Oxime/Hydrazone Ligation: Optimized for the aqueous bioconjugation of macromolecules (e.g., proteins, antibodies).
-
Reductive Amination: Optimized for organic-phase, high-throughput synthesis of small molecule libraries.
Decision tree for formyl group derivatization based on application and target molecule.
Oxime Ligation: Mechanism and Catalysis in Bioconjugation
Causality & Mechanistic Insights
The reaction of a formyl group with an α-effect nucleophile (such as an aminooxy or hydrazide group) yields a highly stable oxime or hydrazone linkage. While this reaction is exceptionally chemoselective, the uncatalyzed process is notoriously slow at physiological pH (second-order rate constants < 0.01 M⁻¹ s⁻¹)[2]. This sluggishness is caused by the low concentration of the reactive, protonated aldehyde intermediate at pH 7.4.
To bypass this kinetic bottleneck, nucleophilic catalysts such as aniline or para-diaminobenzene (pPDA) are employed[3]. The catalyst rapidly condenses with the formyl group to form a highly electrophilic Schiff base (protonated iminium ion). The aminooxy probe then attacks this intermediate much faster than it would the parent aldehyde, displacing the catalyst and forming the stable oxime[2].
Mechanism of aniline-catalyzed oxime ligation via a highly electrophilic Schiff base.
Quantitative Data: Kinetic Comparison
Choosing the right catalyst and pH is a balancing act between reaction speed and protein stability. pPDA is highly recommended for sensitive proteins as it allows for rapid kinetics at a neutral pH[3].
| Reaction Condition | Catalyst | Optimal pH | Second-Order Rate Constant (M⁻¹ s⁻¹) | Application Suitability |
| Uncatalyzed | None | 4.0 - 5.0 | 0.001 - 0.01 | Low-concentration labeling (Not recommended) |
| Aniline-Catalyzed | Aniline (10 - 100 mM) | 4.5 - 6.0 | 1.0 - 2.0 | Standard in vitro protein bioconjugation |
| pPDA-Catalyzed | para-Diaminobenzene (10 mM) | 6.5 - 7.4 | 20.0 - 30.0 | Live-cell labeling, pH-sensitive proteins |
Protocol 1: pPDA-Catalyzed Oxime Ligation of Formyl-Proteins
Self-Validating Design: This protocol utilizes pPDA to facilitate the reaction at near-neutral pH, preventing the acid-catalyzed denaturation of sensitive biological macromolecules[3].
Materials Required:
-
Formyl-functionalized protein (e.g., generated via periodate oxidation of N-terminal serine)[1].
-
Aminooxy-functionalized probe (e.g., fluorophore, PEG, or biotin).
-
para-Diaminobenzene (pPDA) buffer (10 mM in 100 mM Sodium Phosphate Buffer, pH 7.0).
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve pPDA in 100 mM sodium phosphate buffer to a final concentration of 10 mM. Adjust the pH to 7.0. (Causality: pPDA is light-sensitive and oxidizes rapidly; prepare this buffer fresh immediately before use and shield from light).
-
Protein Equilibration: Buffer-exchange the formyl-protein (10–50 µM final concentration) into the pPDA reaction buffer using a spin desalting column.
-
Probe Addition: Add the aminooxy probe to a final concentration of 5–10 molar equivalents relative to the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1–2 hours. The high rate constant (20–30 M⁻¹ s⁻¹) ensures >95% conversion within this timeframe[3].
-
Validation Check: Analyze a 2 µL aliquot via LC-MS to confirm the mass shift corresponding to the oxime conjugate. If incomplete, extend incubation by 1 hour.
-
Purification: Remove excess probe and the pPDA catalyst using size-exclusion chromatography (SEC) or extensive dialysis against standard PBS (pH 7.4).
Reductive Amination: Library Synthesis in Drug Discovery
Causality & Mechanistic Insights
Reductive amination is a cornerstone of drug discovery, accounting for a massive percentage of C-N bond formations in pharmaceutical synthesis[4]. The reaction proceeds via the condensation of a formyl group with a primary or secondary amine to form an imine or iminium ion, which is subsequently reduced in situ to a stable alkylamine[5].
The choice of reducing agent is the most critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard because it is a mild hydride donor. Unlike sodium borohydride (NaBH₄), which will prematurely reduce the starting aldehyde directly to an alcohol, NaBH(OAc)₃ selectively reduces the protonated iminium ion[4]. The addition of a weak acid (e.g., acetic acid) facilitates the protonation of the imine, lowering its LUMO and accelerating the hydride attack.
Protocol 2: High-Throughput Reductive Amination for Small Molecules
Self-Validating Design: This protocol utilizes NaBH(OAc)₃ in 1,2-dichloroethane (DCE) to ensure complete iminium formation prior to reduction, maximizing the yield of the target amine and minimizing direct aldehyde reduction[4].
Materials Required:
-
Formyl-containing scaffold (1.0 eq).
-
Primary or secondary amine (1.2 eq).
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq).
-
Glacial acetic acid (AcOH) (1.0 - 2.0 eq).
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Imine Formation: Dissolve the formyl-containing scaffold (0.1 M) and the target amine (1.2 eq) in anhydrous DCE.
-
Acidification: Add glacial acetic acid (1.0 eq for primary amines, up to 2.0 eq for secondary amines) to the mixture. Stir at room temperature for 30–60 minutes. (Causality: Acetic acid acts as a proton source, ensuring the intermediate exists as a highly electrophilic iminium ion).
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir vigorously at room temperature for 4–16 hours. Monitor the reaction progress via TLC or LC-MS[5].
-
Quenching (Critical Step): Once the starting aldehyde is fully consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes until all gas evolution (hydrogen/CO₂) ceases. (Causality: Unquenched borohydrides can cause side reactions during concentration).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) three times. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting amine via flash column chromatography or preparative HPLC.
References
-
Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Source: Royal Society of Chemistry (RSC) URL: [Link]
- Source: Google Patents (US7985882B1)
-
Title: Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Exploiting Protein N-Terminus for Site-Specific Bioconjugation Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 4. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay development for biphenyl-based compounds
Title: Comprehensive In Vitro Assay Development Guide for Biphenyl-Based PD-1/PD-L1 Inhibitors
Executive Summary
The development of small-molecule immune checkpoint inhibitors has accelerated rapidly to overcome the pharmacokinetic limitations of monoclonal antibodies. Among these, biphenyl-based compounds (e.g., BMS-202, BMS-1166) have emerged as highly potent modulators of the PD-1/PD-L1 axis[1]. As a Senior Application Scientist, I have designed this protocol guide to provide a robust, self-validating in vitro assay cascade. This guide moves beyond standard step-by-step instructions by detailing the mechanistic causality behind each experimental choice, ensuring that your screening pipeline yields physiologically relevant lead candidates.
Mechanistic Rationale: The Biphenyl Scaffold
Unlike monoclonal antibodies that simply block the 1:1 interaction between PD-1 and PD-L1, biphenyl-based small molecules operate via a unique stoichiometric mechanism. Crystallographic and NMR studies reveal that the biphenyl core acts as an anchor, inducing the homodimerization of PD-L1[1][2]. This dimerization creates a deep, cylindrical hydrophobic pocket at the interface of two PD-L1 monomers, effectively occluding the surface required for PD-1 binding[1][3]. Because the mechanism relies on dimerization rather than simple competitive inhibition, the assay cascade must be specifically tailored to detect multimeric protein states and validate functional cellular restoration.
Assay Cascade Architecture
To prevent false positives and bridge the gap between biochemical affinity and cellular efficacy, a tri-tiered orthogonal approach is required[2].
Fig 1. Progressive in vitro assay cascade for biphenyl-based PD-L1 inhibitors.
Protocol 1: Primary Biochemical Screening (TR-FRET)
Causality & Rationale: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for primary screening of PD-1/PD-L1 inhibitors. Biphenyl compounds often possess intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes a time delay (e.g., using a Europium cryptate donor) that allows short-lived compound fluorescence to decay before signal acquisition, virtually eliminating false positives[4].
System Validation & Quality Control: This protocol is self-validating through the calculation of the Z'-factor. A Z'-factor > 0.6 must be achieved using a known biphenyl reference (e.g., BMS-202) before screening unknown libraries.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer consisting of PBS (pH 7.4), 0.05% Tween-20, and 0.1% BSA. Dilute His-tagged hPD-L1 (5 nM final) and Fc-tagged hPD-1 (50 nM final)[5].
-
Compound Titration: Dispense biphenyl compounds in a 10-point, 3-fold dilution series into a 384-well low-volume white microplate (final DMSO concentration strictly ≤ 1%).
-
Protein Incubation: Add the hPD-L1 and hPD-1 mixture to the compounds. Seal and incubate for 30 minutes at room temperature to allow compound-induced PD-L1 dimerization.
-
Fluorophore Addition: Add Anti-His-Europium cryptate (Donor) and Anti-Fc-XL665/d2 (Acceptor)[4].
-
Equilibration: Incubate the plate in the dark for 2 hours at room temperature[5].
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Spark) using an excitation of 320 nm and dual emission at 620 nm and 665 nm[5][6]. Calculate the 665/620 ratio to determine the IC50.
Protocol 2: Orthogonal Biophysical Validation (SPR)
Causality & Rationale:
While TR-FRET confirms the disruption of the PD-1/PD-L1 complex, it does not prove direct binding to PD-L1. Surface Plasmon Resonance (SPR) is mandatory to confirm that the biphenyl compound physically interacts with the PD-L1 target and to extract critical kinetic parameters (
System Validation & Quality Control:
The system self-validates by running a solvent correction curve (DMSO calibration) before and after the analyte runs to account for bulk refractive index changes. A
Step-by-Step Methodology:
-
Surface Functionalization: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry. Immobilize recombinant human PD-L1 (monomer) to a target density of 2000–3000 Response Units (RU) to facilitate on-chip dimerization. Quench with 1M Ethanolamine.
-
Buffer Preparation: Use PBS-P+ (pH 7.4) supplemented with 2% DMSO as the running buffer. Exact matching of DMSO concentration between running buffer and sample is critical.
-
Analyte Injection: Inject biphenyl compounds at varying concentrations (e.g., 1.56 nM to 100 nM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: If the compound does not fully dissociate, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5).
-
Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a buffer-only injection). Fit the data using a steady-state affinity model to derive the
.
Protocol 3: Cellular Functional Validation (Reporter Gene Assay)
Causality & Rationale: Biochemical potency often fails to translate into cellular efficacy due to poor membrane permeability, efflux pump activity, or high plasma protein binding. To prove that the biphenyl inhibitor functionally rescues T-cells from PD-L1 mediated suppression, a cell-based immune checkpoint blockade (ICB) coculture assay is required[5][6].
Fig 2. Mechanism of PD-L1 dimerization induced by biphenyl compounds and subsequent T-cell rescue.
System Validation & Quality Control: The assay is validated by a Signal-to-Background (S/B) ratio > 3.0. A clinical-grade monoclonal antibody (e.g., Atezolizumab or Durvalumab) must be run in parallel as a positive control to establish the maximum possible luminescence induction[5][6].
Step-by-Step Methodology:
-
Target Cell Plating: Seed CHO/TCRAct/PD-L1 cells (engineered to express PD-L1 and a T-Cell Receptor activator) into a 96-well white opaque plate at
cells/well. Incubate overnight at 37°C, 5% CO2. -
Compound Addition: Aspirate the media. Add the biphenyl compounds serially diluted in assay buffer (RPMI 1640 + 1% FBS)[6].
-
Effector Cell Addition: Add Jurkat effector cells (engineered to express PD-1 and an NFAT-driven luciferase reporter) at
cells/well (40 µL volume)[6]. -
Coculture: Incubate the coculture for 6 hours at 37°C, 5% CO2[6].
-
Detection: Equilibrate the plate to room temperature for 5 minutes. Add 80 µL of Bio-Glo™ Reagent per well[6].
-
Readout: Incubate for 15 minutes in the dark and measure luminescence. Plot the fold-induction of luminescence relative to DMSO-treated cells to calculate the cellular EC50[6].
Quantitative Benchmarks
To ensure your assay cascade is calibrated correctly, compare your internal reference standards against the established literature values for well-characterized biphenyl inhibitors.
| Compound | Structural Class | TR-FRET IC50 (Biochemical) | Cellular EC50 (Functional) | Mechanism / Notes |
| BMS-202 | Symmetric Biphenyl | ~18 nM[1] | ~20 - 50 nM | Induces PD-L1 homodimerization[1]. |
| BMS-1166 | Symmetric Biphenyl | ~7 nM[8] | < 15 nM | Highly potent disruptor of PD-1:PD-L1 complex[8]. |
| LH1307 | Nonsymmetric Biphenyl | Single-digit nM[6] | ~21.8 nM[6] | Forms a highly symmetric PD-L1 dimer[6]. |
References
- Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters.
- Progress in small-molecule inhibitors targeting PD-L1. PMC - NIH.
- Identification of a Small Molecule that Binds to the PD-L1 Dimer Interface. ChemRxiv.
- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PMC - NIH.
- A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules. PMC - NIH.
- Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers.
- Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.
- In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions. ResearchGate.
Sources
- 1. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Preserving Methyl Ester Integrity in Biphenyl Synthesis
From the desk of the Senior Application Scientist
Welcome to our dedicated guide for researchers, scientists, and drug development professionals. A common challenge in the synthesis of complex biphenyl structures is the premature cleavage of methyl esters, particularly under the basic conditions required for many palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, explains the underlying chemical principles, and offers validated protocols to help you preserve this critical functional group.
Part 1: Troubleshooting Guide
This section is designed to provide immediate, actionable solutions to common problems encountered in the lab.
Q1: I'm performing a Suzuki-Miyaura coupling to synthesize a biphenyl methyl ester, but a significant portion of my product is the corresponding carboxylic acid. What is the most likely cause?
The most probable cause is saponification of the methyl ester.[1][2] This is a base-mediated hydrolysis reaction where a hydroxide ion attacks the ester's carbonyl carbon.[1][2] The Suzuki-Miyaura reaction typically requires a base to activate the boronic acid for the crucial transmetalation step, and if the conditions are too harsh (strong base, presence of water, high temperature), this base will also hydrolyze your ester.[3][4]
Q2: How can I modify my Suzuki protocol to prevent this unwanted saponification?
You have several parameters to adjust. The key is to create an environment that favors the cross-coupling reaction kinetically while disfavoring the ester cleavage.
-
Re-evaluate Your Choice of Base: This is the most critical factor. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective at saponification.[5] Switching to a milder inorganic base is the first and most effective step.
-
Control the Temperature: Saponification, like most reactions, is accelerated by heat. Running your reaction at the lowest possible temperature that still allows for efficient coupling is crucial. For some highly active catalyst systems, reactions can even proceed at room temperature.[3][6]
-
Ensure Anhydrous Conditions: While many Suzuki protocols call for aqueous-organic solvent mixtures to dissolve the base, water is a key reactant in hydrolysis.[7] If possible, switching to a strictly anhydrous system can significantly reduce ester cleavage.
-
Minimize Reaction Time: Prolonged exposure to basic conditions, even mild ones, can lead to ester cleavage. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q3: You mentioned changing the base. What are the best "ester-friendly" bases to use?
The ideal base will be strong enough to facilitate the catalytic cycle but not so strong as to readily promote hydrolysis. We recommend screening the following, in order of generally increasing mildness:
-
Potassium Phosphate (K₃PO₄): Often considered a "go-to" base for sensitive substrates. It is effective in many cases where carbonates fail or cause side reactions.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are common and effective bases.[4] Cs₂CO₃ is more soluble in organic solvents and can sometimes promote faster reaction rates at lower temperatures.[4]
-
Potassium Fluoride (KF): In anhydrous conditions, powdered KF can be an excellent choice for activating the boronic acid while being gentle on base-labile groups like esters.[3]
-
Organic Bases: In some specific systems, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly in anhydrous conditions, though their effectiveness can be substrate-dependent.
| Base | Typical Conditions | Risk of Methyl Ester Cleavage | Rationale |
| NaOH, KOH | Aqueous/Alcoholic Solvents | High | Strong bases that directly provide hydroxide ions for saponification.[5] |
| K₂CO₃, Na₂CO₃ | Aqueous/Organic Mixtures | Moderate | Weaker bases, but still generate hydroxide in situ in the presence of water.[8] |
| Cs₂CO₃ | Anhydrous or Aqueous | Moderate to Low | Higher solubility can improve reaction rates, potentially allowing for lower temperatures.[4] |
| K₃PO₄ | Anhydrous or Aqueous | Low | A weaker base that is often highly effective and well-tolerated by sensitive groups.[4] |
| KF | Anhydrous Solvents | Very Low | Activates boronic acid via a different mechanism (formation of a fluoroborate) and is not strongly basic.[3] |
Q4: My reaction is very slow at lower temperatures. How can I improve the rate without heating and cleaving the ester?
If lowering the temperature stalls your reaction, you can enhance reactivity through other means:
-
Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃). These ligands accelerate the rate-determining oxidative addition and the final reductive elimination steps of the catalytic cycle, often allowing for reactions to proceed efficiently at lower temperatures.[6]
-
Choice of Palladium Precatalyst: Modern palladium precatalysts, such as those based on N-heterocyclic carbenes (NHCs) or palladacycles, are often more active at lower temperatures than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[6][9]
-
Choice of Electrophile: The reactivity of the aryl halide partner follows the trend I > Br ≈ OTf >> Cl.[10] Using an aryl iodide or bromide instead of a chloride will result in a much faster rate of oxidative addition, which can make a significant difference at lower temperatures.[7][10]
Part 2: In-Depth FAQs & Scientific Principles
Q5: What is the exact mechanism of methyl ester saponification?
Saponification is a classic nucleophilic acyl substitution reaction.[2]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), present from the base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[1][2]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the methoxide ion (MeO⁻) is ejected as the leaving group. This produces a carboxylic acid.
-
Irreversible Deprotonation: The ejected methoxide is a strong base (the pKa of its conjugate acid, methanol, is ~16). The newly formed carboxylic acid is relatively acidic (pKa ~5). The methoxide immediately deprotonates the carboxylic acid in a highly favorable acid-base reaction.[2] This final, irreversible step drives the entire saponification process to completion under basic conditions.[1][2]
Q6: Are there alternatives to the Suzuki-Miyaura reaction that are less prone to causing ester cleavage?
Yes. If optimizing your Suzuki reaction is unsuccessful, consider these alternatives which can often be run under neutral or less basic conditions:
-
Stille Coupling: This reaction uses an organotin reagent and does not typically require a strong base. However, the major drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts.[6]
-
Negishi Coupling: This powerful reaction uses an organozinc reagent.[11] It is often very high-yielding and tolerant of many functional groups. The primary challenge is that organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.[6][12]
-
Hiyama Coupling: This reaction utilizes organosilicon compounds and is activated by a fluoride source, such as TBAF. It can be an excellent alternative for base-sensitive substrates.
Q7: I've heard about using MIDA boronates. How can they help?
N-methyliminodiacetic acid (MIDA) boronates are an outstanding solution for complex syntheses involving sensitive functional groups.[13]
-
Protection: The MIDA ligand coordinates to the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive ("protected") under standard anhydrous Suzuki conditions.[13][14] This allows you to perform a cross-coupling at another site on your molecule without the MIDA-protected boronate reacting.
-
Slow Release/Deprotection: The MIDA group can be cleaved using mild aqueous basic conditions (even sodium bicarbonate can suffice) to release the free boronic acid in situ for the desired coupling reaction.[13][15] This strategy allows for iterative, controlled cross-couplings, which is a powerful tool in modern organic synthesis.[15][16]
Q8: Instead of changing the reaction, should I just change the protecting group?
Absolutely. This is a very common and effective strategy in medicinal and process chemistry. If the methyl ester is not a required feature of your final target molecule but is simply protecting a carboxylic acid, switching to a more robust group can save significant optimization time.
-
tert-Butyl Ester: This is an excellent choice. It is stable to the basic conditions of most cross-coupling reactions but is easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in DCM).[17][18]
-
Benzyl Ester: Stable to both acidic and basic conditions, the benzyl group is typically removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C).
Part 3: Protocols and Visual Guides
Validated Protocol: Ester-Sparing Suzuki-Miyaura Coupling
This protocol is optimized for coupling an aryl bromide bearing a methyl ester with an arylboronic acid.
Materials:
-
Aryl Bromide with Methyl Ester (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring. Note: Start with a lower temperature (e.g., 60-70 °C) if your system is known to be particularly sensitive or if using a more active catalyst.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for diagnosing and solving issues related to methyl ester cleavage.
Caption: Decision tree for troubleshooting methyl ester cleavage.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
C-C Bond Formation. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Szostak, M., et al. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Couto, I., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
PMC. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Retrieved from [Link]
-
Frontiers. (2020, July 8). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Methyl tert -Butyl Ether, tert -Amyl Methyl Ether, and Ethyl tert -Butyl Ether in Acidic Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]
-
Amazon AWS. (n.d.). Palladium Catalyzed Arylation of Trimethylsilyl Enolates of Esters and Imides. High Functional Group Tolerance. Retrieved from [Link]
-
eScholarship. (n.d.). Transition Metal Catalyzed Cross-Couplings in Water. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
ACS Publications. (2017, November 7). Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. Retrieved from [Link]
-
PMC. (n.d.). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Semantic Scholar. (2001, July 4). Palladium-catalyzed allylic alkylation of tert-butyl(diphenylmethylene)-glycinate with simple allyl esters under chiral phase transfer conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Sołoducho, J., et al. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Transition Metal Catalyzed Cross-Couplings in Water [escholarship.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Synthetic Route Reported For 1-(Trimethylsilyl)vinyl MIDA boronate, A Suitable Trifunctional Building Block - Enamine [enamine.net]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. semanticscholar.org [semanticscholar.org]
improving yield and purity in the formylation of substituted biphenyls
Topic: Improving Yield & Purity in Biphenyl Formylation Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Biphenyl Challenge
Welcome to the Technical Support Center. You are likely here because standard benzaldehyde protocols are failing on your biphenyl substrates.
Biphenyls present a unique challenge in electrophilic aromatic substitution (EAS) due to inter-ring torsion . Unlike flat fused systems (e.g., naphthalene), the two phenyl rings in a substituted biphenyl are rarely coplanar, especially with ortho-substituents. This twist minimizes
This guide prioritizes regiocontrol and purification efficiency , moving beyond "textbook" chemistry to field-proven optimization strategies.
Module 1: Method Selection (Triage)
Before optimizing conditions, ensure you are using the correct thermodynamic or kinetic approach for your specific substrate.
Decision Matrix: Selecting the Right Formylation Route
Use the following logic flow to determine the optimal reaction class.
Figure 1: Decision tree for selecting the formylation strategy based on substrate electronics and required regioselectivity.
Module 2: Troubleshooting Vilsmeier-Haack (VH)
Best For: Activated biphenyls (e.g., methoxy- or amino-biphenyls). Mechanism: Electrophilic attack by the chloroiminium ion (Vilsmeier reagent).
Common Failure Modes & Solutions
| Symptom | Root Cause | Technical Intervention |
| Low Conversion | Moisture deactivating POCl₃. | Protocol: Distill POCl₃ prior to use. Dry DMF over 4Å molecular sieves.[1] Ensure the Vilsmeier reagent is formed at 0°C before adding the substrate. |
| Positional Isomers | Steric clash with the other phenyl ring. | Insight: The second phenyl ring acts as a massive ortho-substituent. VH favors the para position relative to the EDG. If ortho is required, switch to Rieche Formylation or Lithiation . |
| "Tar" Formation | Thermal decomposition of intermediate. | Control: Do not overheat during the complex formation. Keep the addition of substrate <10°C, then ramp slowly to 60-80°C only if TLC shows no progress. |
| Incomplete Hydrolysis | Stable iminium salt. | Fix: The intermediate iminium salt can be surprisingly stable. Buffer the hydrolysis step with Sodium Acetate (NaOAc) solution rather than just water, and heat to 50°C for 30 mins. |
Critical Protocol: The "Step-Up" Temperature Ramp
-
Reagent Formation: DMF (3.0 eq) + POCl₃ (1.2 eq) at 0°C . Stir 30 mins. Solution must turn pale yellow/viscous.
-
Addition: Dissolve biphenyl in minimal DMF. Add dropwise at 0°C .
-
Reaction: Warm to RT for 1 hour. Check TLC. Only heat to 60°C if conversion is <50%.
-
Quench: Pour into ice/NaOAc (aq). Stir vigorously.
Module 3: Lithiation-Formylation (The Precision Tool)
Best For: Exact regiocontrol using a Bromide/Iodide handle. Mechanism: Halogen-Lithium exchange followed by nucleophilic attack on DMF.
The "Twist" Factor: In biphenyls, the twist angle prevents resonance stabilization across rings. This makes the lithiated species highly reactive and prone to protonation (quenching) if not handled strictly.
Workflow Visualization: Preventing Side Reactions
Figure 2: Critical control points in Lithiation-Formylation to avoid protonation and alkylation byproducts.
Troubleshooting Guide: Lithiation
Q: I see the de-halogenated starting material (Ar-H) instead of product. Why?
-
Diagnosis: Moisture ingress. The Ar-Li species is a "super-base" and will rip protons from trace water instantly.
-
Fix:
-
Dry THF over Na/Benzophenone or use a solvent purification system (SPS).
-
Dry the starting material by azeotroping with toluene before reaction.
-
The "Cannula" Trick: Do not use syringes for large volumes. Transfer reagents via cannula under positive Argon pressure.
-
Q: I see a butyl-substituted impurity (Ar-Bu).
-
Diagnosis: Wurtz-Fittig coupling. The generated Ar-Li is reacting with the butyl bromide byproduct.
-
Fix:
-
Ensure temperature is strictly -78°C .
-
Use t-BuLi (2.0 eq) instead of n-BuLi. The byproduct is isobutylene (gas) and LiBr, eliminating the alkyl halide coupling partner.
-
Module 4: Purification & Isolation
Biphenyl aldehydes are often solids, but crude mixtures can be sticky oils due to rotamers and impurities.
The "Bisulfite Adduct" Protocol (High Purity)
This is the most robust method to separate aldehydes from non-carbonyl impurities (unreacted biphenyls, dimers) without chromatography.
-
Formation: Dissolve crude oil in EtOH (5 vol) . Add saturated aqueous NaHSO₃ (3 eq) .
-
Agitation: Shake vigorously for 30 mins. The aldehyde forms a water-soluble sulfonate adduct.[2]
-
Note: Sterically hindered biphenyls require longer times (up to 4 hours) or the addition of MeOH to increase solubility.
-
-
Wash: Wash the aqueous phase with EtOAc or Ether (removes non-aldehyde impurities).
-
Regeneration: Adjust aqueous phase to pH >10 with NaOH or Na₂CO₃ . The adduct collapses, precipitating the pure aldehyde.
-
Extraction: Extract the precipitate with DCM, dry, and concentrate.
Recrystallization Solvents
If the bisulfite method is not feasible (e.g., acid/base sensitive groups):
-
EtOH/Water: Classic for biphenyls. Dissolve hot in EtOH, add water until turbid, cool slowly.
-
Cyclohexane: Excellent for removing non-polar dimers.
References
-
Vilsmeier-Haack Overview: Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][4][5][6][7][8][9] Link
-
Rieche Formylation: Garcia, O., et al. (2003).[4] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.[4] Link
-
Lithium-Halogen Exchange: Slocum, D. W., et al. (1995). Ortho-Lithiation of Biphenyls. Journal of Organic Chemistry. Link
-
Bisulfite Purification: Falconer, R. A., & Jablonkai, I. (2000). Purification of aldehydes via the bisulfite adduct.[2][10][11][12] Journal of Organic Chemistry. Link
-
Biphenyl Stereochemistry: Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds. RSC Publishing. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselectivity of Birch reductive alkylation of biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Regioselectivity in the Ortho-formylation of Biphenyls
Welcome to the technical support center dedicated to addressing challenges in the ortho-formylation of biphenyls. This resource is designed for researchers, scientists, and drug development professionals who are encountering issues with regioselectivity in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this important transformation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, offering probable causes and actionable solutions.
Issue 1: Predominant Formation of the para-Formylated Isomer
You are attempting an ortho-formylation of a substituted biphenyl, but the major product is the para-isomer.
Probable Causes:
-
Steric Hindrance: The ortho positions of the biphenyl system are sterically encumbered, either by substituents on the target ring or by the inherent twisting of the biphenyl backbone. This steric congestion can prevent the formylating agent from accessing the ortho C-H bond, leading to preferential attack at the more accessible para position. The rotational barrier of the biphenyl rings can also influence the accessibility of the ortho positions.[1]
-
Electronic Effects: While many directing groups favor ortho substitution, the overall electronic nature of the biphenyl system might favor para substitution. The electronic influence of substituents on both rings of the biphenyl can create a complex interplay that dictates the site of electrophilic attack.[2][3]
-
Reaction Conditions Favoring Thermodynamic Product: The reaction conditions (e.g., high temperature, long reaction time) may favor the formation of the more thermodynamically stable para isomer.
Solutions & Experimental Protocols:
-
Employ a Directed Ortho-Metalation (DoM) Strategy: This is often the most reliable method to achieve high ortho-selectivity. It involves the use of a directing group (DG) that chelates to an organometallic reagent (typically an alkyllithium), directing deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with a formylating agent.[4]
-
Protocol: Directed Ortho-Metalation-Formylation
-
Substrate Preparation: Synthesize a biphenyl substrate bearing a suitable directing group (e.g., -CONR₂, -OMe, -SO₂NR₂, -NHBoc) at the desired position for ortho-formylation.
-
Anhydrous Conditions: Rigorously dry all glassware and solvents. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen). Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from sodium/benzophenone.[5]
-
Lithiation: Dissolve the biphenyl substrate in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of n-butyllithium (n-BuLi) or another suitable alkyllithium reagent (typically 1.1-1.5 equivalents). Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 equivalents) dropwise to the cooled solution. It is crucial that the DMF is also anhydrous.[5]
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
-
Utilize a Bulky Formylating Agent: In some cases, a sterically demanding formylating agent can favor the less hindered para position. Conversely, for certain substrates, a bulky reagent might interact preferentially with a directing group, enhancing ortho-selectivity.
-
Modify Reaction Conditions to Favor the Kinetic Product:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the formation of the kinetically controlled ortho product over the thermodynamically favored para product.
-
Reduce Reaction Time: Shorter reaction times can minimize isomerization or side reactions that might lead to the para product. Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
Issue 2: Low Overall Yield of Formylated Products
You are observing poor conversion of your starting material, resulting in a low yield of both ortho and para isomers.
Probable Causes:
-
Deactivated Biphenyl System: The biphenyl substrate may possess electron-withdrawing groups that deactivate the aromatic rings towards electrophilic substitution.[6]
-
Inefficient Formylation Method: The chosen formylation reaction (e.g., Vilsmeier-Haack, Duff, Rieche) may not be suitable for your specific biphenyl substrate.[7][8] Classical methods like the Reimer-Tiemann and Duff reactions are often low-yielding for certain substrates.[6]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can all contribute to low yields.[9]
-
Moisture Contamination: Many formylating reagents, especially the Vilsmeier reagent, are highly sensitive to moisture, which can quench the reaction.[10]
Solutions & Experimental Protocols:
-
Enhance the Reactivity of the Formylating Agent:
-
Vilsmeier-Haack Reaction: This is a powerful method for formylating electron-rich arenes.[11][12] If yields are low, consider pre-forming the Vilsmeier reagent at a low temperature (0-5 °C) before adding the biphenyl substrate.[9] Using a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) can also improve conversion.[9]
-
Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30-60 minutes at 0 °C.
-
Formylation: Dissolve the biphenyl substrate in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. The mixture may be heated to complete the hydrolysis of the iminium intermediate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.[6]
-
-
-
Rieche Formylation: For electron-rich biphenyls, the Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄ can be effective.[8][13]
-
-
Increase the Nucleophilicity of the Biphenyl Substrate: If possible, modify the biphenyl substrate to include a stronger electron-donating group.
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.
-
Stoichiometry: Carefully control the ratio of the biphenyl substrate to the formylating agent.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, using a stronger acid like trifluoroacetic acid as a solvent in the Duff reaction can improve yields for less reactive substrates.[6]
-
Issue 3: Formation of Multiple Formylated Products (Di- or Poly-formylation)
Your reaction is producing significant amounts of di- or even poly-formylated biphenyls, complicating purification and reducing the yield of the desired mono-formylated product.
Probable Causes:
-
Highly Activated Biphenyl System: The presence of strong electron-donating groups on the biphenyl rings can make the system highly susceptible to multiple electrophilic additions.
-
Excess Formylating Agent: Using a large excess of the formylating reagent can drive the reaction towards multiple formylations.
-
Prolonged Reaction Time or High Temperature: These conditions can provide the necessary energy for subsequent formylation reactions to occur.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the formylating agent. A good starting point is a 1:1 molar ratio of the biphenyl substrate to the formylating agent.[9]
-
Milder Reaction Conditions:
-
Lower the reaction temperature.
-
Reduce the reaction time. Monitor the reaction closely by TLC and quench it as soon as the desired mono-formylated product is the major component.
-
-
Use a Milder Formylating Agent: If possible, switch to a less reactive formylating agent.
-
Protecting Group Strategy: If the biphenyl has multiple activating groups, consider temporarily protecting the more reactive sites to direct formylation to the desired position.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the biphenyl twist angle in ortho-formylation?
The dihedral angle between the two phenyl rings in a biphenyl system significantly impacts the steric accessibility of the ortho positions. A larger twist angle can increase steric hindrance around the ortho C-H bonds, making them less accessible to the formylating agent. This can lead to a preference for formylation at the less hindered para position. The nature of the substituents at the ortho positions of both rings plays a crucial role in determining this twist angle.
Q2: How do I choose the best formylation method for my specific biphenyl substrate?
The choice of formylation method depends heavily on the electronic nature of your biphenyl substrate.
-
For electron-rich biphenyls: The Vilsmeier-Haack[11][12], Rieche[8][13], and Duff[14][15] reactions are generally good starting points.
-
For electron-deficient or sterically hindered biphenyls: A directed ortho-metalation (DoM) strategy is often the most effective approach to achieve high ortho-selectivity.[4]
-
For phenols: The Duff reaction often shows a preference for ortho-formylation.[16]
Q3: Can I use Friedel-Crafts formylation for biphenyls?
Direct Friedel-Crafts formylation of biphenyls is often challenging. The Gattermann-Koch reaction, which uses carbon monoxide and HCl with a catalyst, can be used, but it may lack regioselectivity and require harsh conditions.[17] The Vilsmeier-Haack and other methods are generally more reliable for achieving controlled formylation of biphenyls.
Q4: What are some common directing groups for ortho-formylation of biphenyls?
A variety of functional groups can act as directing groups for ortho-metalation.[18] Some of the most common and effective ones include:
-
Amides (e.g., -CONMe₂, -CON(i-Pr)₂)
-
Carbamates (e.g., -NHBoc, -NHCbz)
-
Alkoxy groups (e.g., -OMe)
-
Sulfonamides (e.g., -SO₂NMe₂)
-
Ketones[19]
The choice of directing group can influence the efficiency and regioselectivity of the lithiation step.
Q5: My reaction is a complex mixture of unreacted starting material, the desired product, and byproducts. How should I approach troubleshooting?
A systematic approach is key.
-
Analyze the Byproducts: If possible, identify the structures of the major byproducts. This can provide valuable clues about the competing reaction pathways.
-
Re-evaluate the Formylation Method: Based on the byproduct analysis, your chosen method may be inappropriate for your substrate.
-
Optimize Reaction Conditions: If you believe the method is appropriate, systematically optimize the reaction conditions as outlined in the troubleshooting guide above. Start with stoichiometry, then temperature, and finally reaction time.
-
Ensure Reagent and Solvent Purity: Impurities in your starting materials, reagents, or solvents can have a significant impact on the reaction outcome.
III. Visualization and Data
Workflow for Troubleshooting Poor Ortho-Selectivity
Caption: A decision-making workflow for troubleshooting poor ortho-selectivity.
Comparison of Common Formylation Methods for Biphenyls
| Reaction | Typical Substrate | Key Advantages | Common Issues |
| Vilsmeier-Haack | Electron-rich biphenyls | Good yields, versatile | Sensitive to moisture, may favor para for some substrates |
| Duff Reaction | Biphenyls with strong electron-donating groups (e.g., phenols) | Often favors ortho for phenols | Can be low-yielding, may require harsh conditions |
| Rieche Formylation | Electron-rich biphenyls | Mild conditions | Requires a Lewis acid catalyst |
| Directed Ortho-Metalation (DoM) | Wide range of substituted biphenyls | High ortho-selectivity, predictable | Requires a directing group, sensitive to air and moisture |
IV. References
-
Duff, J. C. J. Chem. Soc.1941 , 547.
-
Ferguson, L. N. Chem. Rev.1946 , 38, 227.
-
Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60, 119.
-
Gattermann, L.; Koch, J. A. Ber. Dtsch. Chem. Ges.1897 , 30, 1622.
-
SynArchive. Duff Reaction. [Link]
-
Cativiela, C., et al. Tetrahedron2023 , 145, 133228.
-
Pérez, D. G., et al. Org. Biomol. Chem.2017 , 15, 9949-9956.
-
Murai, S., et al. Nature1993 , 366, 529-531.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Snieckus, V. Chem. Rev.1990 , 90, 879-933.
-
Taylor & Francis. Directing groups – Knowledge and References. [Link]
-
ResearchGate. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Wikipedia. Rieche formylation. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. Ortho-Formylation of Phenols. [Link]
-
ResearchGate. Synthesis of Selectively Substituted ortho-Vinylbiphenyls by Palladium-Catalyzed Reaction of ortho-Substituted Aryl Iodides with Olefins. [Link]
-
ResearchGate. Palladium (II) Catalyzed Synthesis of Meta-Substituted Biphenyls via Carboxylate Directed Ortho-Arylation Decarboxylation Cascade: Experimental and Theoretical Insights. [Link]
-
National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
National Center for Biotechnology Information. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. [Link]
-
SID. Shape Selective Alkylation of Biphenyl with 1-octene on ((Al+C3H7Cl)+C2H4) Catalysts. [Link]
-
Master Organic Chemistry. Why are halogens ortho- para- directors?. [Link]
-
ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]
-
Hansen, T. V., et al. Acta Chem. Scand.1999 , 53, 1005-1009.
-
Jun, C.-H.; Park, Y.-J. Bull. Korean Chem. Soc.2005 , 26, 867-874.
-
ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]
-
Yao, T., et al. Org. Lett.2004 , 6, 2677-2680.
-
Casarini, D., et al. Org. Biomol. Chem.2003 , 1, 432-439.
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Technical Support Center: Optimizing Reaction Conditions for the Etherification of Hindered Phenols
Welcome to the Technical Support Center for the etherification of sterically hindered phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously difficult transformation. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when attempting to form ether linkages with sterically encumbered phenols.
Q1: My Williamson ether synthesis with a hindered phenol is failing or giving very low yields. What is the likely cause?
A1: The primary reason for failure is steric hindrance.[1][2][3] The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric bulk around the reaction centers.[1][4] For a hindered phenol, the bulky substituents on the aromatic ring impede the backside attack of the phenoxide nucleophile on the alkyl halide.[1][5] If the alkyl halide is also sterically hindered (secondary or tertiary), the reaction is even less likely to proceed and may favor E2 elimination instead.[6][7][8][9]
Q2: I am observing C-alkylation products alongside my desired O-alkylation product. How can I improve selectivity?
A2: The phenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring.[10] To favor O-alkylation, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[10]
-
Counter-ion: The nature of the counter-ion can influence the reaction's regioselectivity.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst can enhance O-alkylation by bringing the phenoxide into the organic phase.[11]
Q3: Are there alternative methods to the Williamson ether synthesis for hindered phenols?
A3: Yes, several more robust methods have been developed for this challenging transformation.[12] These include:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD to activate the alcohol for nucleophilic attack by the phenol.[13][14][15] It is known for its mild conditions and stereochemical inversion at the alcohol center.[13][14]
-
Buchwald-Hartwig Amination Analogue (Etherification): This palladium-catalyzed cross-coupling reaction is highly effective for forming C-O bonds, even with sterically hindered substrates.[16][17]
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form diaryl ethers, often requiring high temperatures.[18][19][20]
Q4: My Mitsunobu reaction with a hindered phenol is sluggish. How can I accelerate it?
A4: Slow reaction rates are a known issue with sterically hindered substrates in the Mitsunobu reaction.[21] To improve the reaction rate, you can try:
-
Increased Concentration: Running the reaction at a higher concentration can significantly increase the rate.
-
Sonication: The use of ultrasound (sonication) in combination with high concentration has been shown to dramatically accelerate the Mitsunobu reaction for hindered substrates.[21]
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions, complete with explanations of the underlying chemistry.
Issue 1: Low or No Product Formation in Williamson Ether Synthesis
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky groups on the phenol and/or the alkyl halide are preventing the SN2 reaction from occurring.[1][2][3] | Switch to a less sterically demanding alkylating agent if possible. If not, consider alternative reaction methodologies like the Mitsunobu or Buchwald-Hartwig reactions.[12] |
| Incomplete Deprotonation | The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is not strong enough or if there are acidic impurities (like water), deprotonation may be incomplete.[10] | Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).[22] Ensure all glassware is oven-dried and reagents are anhydrous. |
| Poor Reagent Quality | Impurities in the phenol, alkylating agent, or solvent can interfere with the reaction.[23] | Use purified reagents and solvents. Ensure the phenol is free of water.[23] |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the ions and influencing the reaction rate. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[24] |
Troubleshooting Workflow: Williamson Ether Synthesis
Caption: Troubleshooting low yields in Williamson ether synthesis.
Issue 2: Side Reactions and Low Selectivity in Mitsunobu Reactions
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Alkylation of Hydrazinedicarboxylate | A known side reaction where the alkylating intermediate reacts with the azodicarboxylate byproduct, reducing the yield of the desired ether.[25] This is more prominent with hindered phenols.[25] | A study found that using a weaker solvent, such as diethyl ether instead of THF, can suppress this side reaction and improve product yields.[25] |
| Retention of Stereochemistry | While the Mitsunobu reaction typically proceeds with inversion of configuration at the alcohol's chiral center, retention has been observed with hindered substrates.[14] This is thought to occur through the formation of an acyloxyphosphonium salt intermediate. | The rate of addition of the substrate to the reaction mixture can influence the stereochemical outcome. Slower addition may favor the desired inversion. |
| Formation of Side Products | Increased side product formation can occur at higher temperatures. | If heating is necessary to drive the reaction, do so cautiously and monitor for the formation of impurities.[21] It may be preferable to use sonication at a lower temperature.[21] |
Experimental Protocol: Accelerated Mitsunobu Reaction for Hindered Phenols
This protocol is adapted from a procedure demonstrating the use of sonication to accelerate the Mitsunobu reaction of sterically hindered substrates.[21]
Materials:
-
Hindered Phenol (1.0 equiv)
-
Alcohol (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered phenol, alcohol, and triphenylphosphine.
-
Dissolve the solids in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 3.0 M).
-
Place the flask in an ultrasonic bath.
-
Slowly add the DIAD to the sonicated mixture.
-
Monitor the reaction progress by TLC or GC. The reaction time is expected to be significantly shorter than under standard conditions.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification by column chromatography.
Issue 3: Challenges in Transition-Metal Catalyzed Etherification
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Ligand Choice (Buchwald-Hartwig) | The choice of phosphine ligand is critical for the success of the reaction. Sterically hindered, electron-rich ligands are often required to promote reductive elimination. | Screen a variety of bulky alkylphosphine or biarylphosphine ligands.[16] |
| Catalyst Deactivation (Ullmann) | The copper catalyst can be sensitive to air and moisture. | Use a ligand, such as picolinic acid, to stabilize the copper catalyst and improve its activity under milder conditions.[18][19][20] |
| Substrate Scope Limitations | Certain functional groups on the phenol or aryl halide can interfere with the catalyst. For example, electron-withdrawing groups on the phenol can sometimes be challenging for Cu-catalyzed etherification.[18][19] | While challenging, successful couplings have been achieved with electron-deficient phenols using optimized ligand and base systems.[18][19] For particularly difficult substrates, a palladium-catalyzed approach may be more suitable. |
Conceptual Workflow: Selecting an Etherification Method
Caption: A decision-making workflow for selecting the appropriate etherification method.
References
-
Le-Jina, C., & Ley, S. V. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8125–8127. [Link]
-
Dodge, J. A., Trujillo, J. I., & Presnell, M. (1994). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. The Journal of Organic Chemistry, 59(2), 234-236. [Link]
-
Jiang, Y., et al. (2021). Synthetic Approaches to (Hindered) Alkyl Aryl Ethers. Angewandte Chemie International Edition, 60(38), 20636-20659. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 8(4), 534–553. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
Hughes, A. B., & Sleebs, M. M. (2005). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 70(8), 3079–3088. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions. Chemical Reviews, 109(6), 2563-2619. [Link]
-
De la Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron, 45(5), 1533-1540. [Link]
-
Wang, Z., et al. (2025). Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions. Organic Letters, 27(18), 4935–4940. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 78-91. [Link]
-
Filo. (2025). Limitations of Williamson ether synthesis class 12. [Link]
-
Sathee Forum. (2025). Explain Williamson's ether synthesis. What are the limitations of this method. [Link]
-
Hutchison, J. S., et al. (2026). Investigating Steric Effects in SN2 Substitution Reactions: Reactions of Acetaminophen with Alkyl Halides. Journal of Chemical Education, 103(1), 284-289. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
-
Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. The Journal of Organic Chemistry, 61(23), 8004-8005. [Link]
-
LibreTexts Chemistry. (2019). 10.6: Williamson Ether Synthesis. [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
- Laufer, R. J. (1962). U.S. Patent No. 3,032,595. U.S.
-
Pérez-Peralta, N., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(10), 785-794. [Link]
-
Yadav, V. K., & Kumar, N. V. (2002). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Tetrahedron, 58(45), 9265-9269. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
-
Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1433. [Link]
-
Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1433. [Link]
-
Sciencemadness.org. (2005). crap yields of phenol-alkyl ether. [Link]
-
ResearchGate. (n.d.). Etherification of hindered phenols and alcohols with different alkylating agent. [Link]
-
Lin, S., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 962355. [Link]
-
Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Polymer Degradation and Stability, 225, 110794. [Link]
-
Ahmadi, Z., & Naderi, G. (2016). Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. Polymer Bulletin, 73(10), 2841-2854. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
Boucher, C. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig). YouTube. [Link]
-
Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]
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Technical Support Center: Troubleshooting Biphenyl Intermediate Workups
Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you are likely familiar with the "brick dust" phenomenon: successfully synthesizing a highly functionalized biphenyl intermediate via a Suzuki-Miyaura or Ullmann coupling, only to have it crash out as an intractable suspension in the separatory funnel during the aqueous workup.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the thermodynamic causality of biphenyl insolubility and provide self-validating, field-proven protocols to ensure seamless isolation of your cross-coupling products.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my biphenyl intermediate instantly crystallize in the separatory funnel when I add ethyl acetate and water?
The Causality: The insolubility of biphenyls is a thermodynamic issue, not a kinetic one. Biphenyl molecules are highly symmetrical and non-polar, lacking a significant dipole moment. They participate heavily in van der Waals London dispersion forces and strong intermolecular
During workup, the addition of water washes away these polar reaction solvents into the aqueous layer. The extraction solvent you added (like Ethyl Acetate or DCM) often lacks the solvating power to overcome the high lattice energy of the biphenyl crystals[1]. Consequently, the product rapidly precipitates at the liquid-liquid interface, causing severe emulsions and phase separation failures.
Q2: Standard solvents (EtOAc, DCM, Hexanes) are failing me. What is the optimal solvent for extracting recalcitrant biphenyls?
The Causality & Solution: You must switch to a solvent that offers a higher boiling point for hot extractions, excellent phase separation, and
2-Methyltetrahydrofuran (2-MeTHF) is the premier choice[2][3]. Unlike THF, which is highly miscible with water and requires salting out, 2-MeTHF has inverse aqueous solubility and separates cleanly from water[4]. Its ethereal oxygen coordinates well with polar functional groups on the biphenyl, while its higher boiling point (80 °C) allows you to perform extractions at 60–70 °C, providing the thermal energy required to overcome the product's lattice energy and keep it in solution. Alternatively, a mixture of Toluene/THF (4:1) can be used, where toluene disrupts the
Q3: What if my biphenyl is so insoluble that even hot 2-MeTHF fails to dissolve it?
The Causality & Solution: If the lattice energy is overwhelmingly high (common with highly symmetrical, poly-halogenated, or nitro-substituted biphenyls), attempting a liquid-liquid extraction (LLE) is a strategic error. Instead, convert the workup into a Direct Anti-Solvent Precipitation .
Because the product is sparingly soluble in both water and cold organics, you can use water as an anti-solvent to crash the product out of the crude reaction mixture completely. A simple filtration of the biphasic mixture allows you to isolate the product directly, leaving water-soluble salts in the filtrate and organic-soluble catalyst ligands in the mother liquor[5].
Part 2: Quantitative Data & Solvent Selection
To optimize your workup, you must select a solvent based on its thermodynamic properties. The table below summarizes the critical parameters for biphenyl extractions.
| Solvent | Boiling Point (°C) | Water Miscibility (wt% at 20°C) | Biphenyl Solubilizing Power | Hot Extraction Suitability | Green Chemistry Status |
| Ethyl Acetate (EtOAc) | 77 °C | ~8.3% | Poor to Moderate | Moderate (High vapor pressure) | Acceptable |
| Dichloromethane (DCM) | 39 °C | ~1.3% | Moderate | Poor (Boils too easily) | Deprecated (Toxic) |
| Tetrahydrofuran (THF) | 66 °C | 100% (Miscible) | Good | Poor (Requires heavy salting) | Acceptable |
| 2-MeTHF | 80 °C | ~14% (Inverse solubility) | Excellent | Excellent (Stable at 70 °C) | Preferred (Bio-derived)[3] |
| Toluene | 110 °C | < 0.1% | Good ( | Excellent | Acceptable |
Part 3: Step-by-Step Experimental Protocols
Every protocol here is designed as a self-validating system. If Step 2 fails, the protocol dictates the immediate corrective action.
Protocol A: The Hot 2-MeTHF Liquid-Liquid Extraction
Use this protocol for moderately insoluble biphenyls that cause emulsions at room temperature.
-
Preparation: Upon reaction completion, concentrate the crude mixture under reduced pressure to remove >50% of the reaction solvent (e.g., dioxane or THF). Do not concentrate to dryness.
-
Dilution: Dilute the residue with 2-MeTHF (10 volumes relative to starting material mass).
-
Thermal Adjustment: Heat the mixture to 65 °C while stirring.
-
Aqueous Quench: Slowly add pre-warmed (60 °C) deionized water or half-saturated brine (5 volumes).
-
Phase Separation: Transfer the hot mixture immediately to a separatory funnel (preferably jacketed or pre-warmed with hot water). Allow phases to separate for 5 minutes.
-
Self-Validation Check: If an emulsion persists, add 5% v/v methanol to break the interfacial tension, or filter the entire biphasic mixture through a pad of Celite to remove insoluble Pd-black which often stabilizes emulsions[6].
-
-
Isolation: Drain the aqueous layer. Wash the organic layer with hot water (2 x 3 volumes). Dry the organic layer over anhydrous
, filter, and concentrate to yield the solid biphenyl.
Protocol B: Direct Anti-Solvent Precipitation (The "Brick Dust" Method)
Use this protocol for highly symmetrical or highly crystalline biphenyls that defy organic solvation[5].
-
Quench: Cool the completed reaction mixture (assuming a water-miscible solvent like DMF, EtOH, or 1-propanol was used) to room temperature[6].
-
Precipitation: Under vigorous stirring, dropwise add deionized water (10–15 volumes) over 30 minutes. The biphenyl intermediate will precipitate as a solid mass.
-
Aging: Stir the suspension for 1 hour at 0–5 °C (ice bath) to ensure complete crystallization and maximize lattice formation.
-
Filtration: Filter the suspension through a sintered glass funnel.
-
Self-Validation Check: The filtrate should be clear. If it is cloudy, the product is too fine; recirculate the filtrate through the cake.
-
-
Washing: Wash the filter cake sequentially with:
-
Deionized water (3 x 5 volumes) to remove inorganic salts and base.
-
Cold isopropanol or cold MTBE (2 x 2 volumes) to wash away triphenylphosphine oxide, unreacted aryl halides, and organic impurities.
-
-
Drying: Dry the solid under high vacuum at 50 °C to constant weight.
Part 4: Workup Decision Logic Workflow
To ensure you choose the correct path, follow this logical decision tree based on your intermediate's physical properties.
Caption: Decision matrix for selecting the optimal biphenyl intermediate workup strategy based on solubility.
References
-
Thiemann, T., et al. "3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions" MDPI, 14 Nov. 2020.[Link]
-
Aycock, D. F. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions" ResearchGate, Jan. 2007.[Link]
-
"Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives" Chemical Reviews - ACS Publications, 24 Feb. 2022.[Link]
-
"Volatile Organic Compounds – Biphenyl Thermodynamic Interactions" University of Johannesburg, 2013.[Link]
-
"Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling" Organic Syntheses, 1998.[Link]
-
"2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry" ResearchGate, 2011.[Link]
Sources
Technical Support Center: Analytical Method Validation for Novel Biphenyl Compounds
Welcome to the Technical Support Center dedicated to the analytical method validation of novel biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the experimental validation of analytical methods for this unique class of molecules. Biphenyl and its derivatives are a cornerstone in medicinal chemistry, but their distinct structural features, such as restricted bond rotation leading to atropisomerism and the presence of phenolic moieties, demand a nuanced approach to method validation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The causality behind experimental choices is explained to empower you with not just the "how" but also the "why," ensuring a robust and self-validating analytical method.
Section 1: Troubleshooting Common HPLC-UV/PDA Method Validation Issues
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the workhorse for analytical testing of biphenyl compounds. However, their unique properties can lead to several common issues during method validation.
FAQ 1: Why am I observing peak tailing with my biphenyl compound?
Answer: Peak tailing for biphenyl compounds, especially those with hydroxyl or other polar functional groups, is a frequent observation. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]
-
Causality: Phenolic hydroxyl groups on the biphenyl structure can interact with residual silanols on the surface of silica-based columns (like C18). This strong, non-ideal interaction delays a portion of the analyte molecules as they travel through the column, resulting in a tailed peak. Other potential causes include column overload and excessive extra-column volume.[2]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of phenolic hydroxyl groups, reducing their interaction with silanols.[1]
-
Column Choice: Consider using a column with a different stationary phase chemistry. Biphenyl or phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[1][3]
-
Inert Column Technology: Employing end-capped columns or those with base-deactivated silica can minimize silanol interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.[1]
-
FAQ 2: My biphenyl isomers are co-eluting. How can I improve their resolution?
Answer: Co-elution of closely related biphenyl isomers, including atropisomers, is a significant challenge. Achieving baseline separation is crucial for accurate quantification.
-
Causality: Insufficient selectivity of the stationary phase or a mobile phase that does not adequately differentiate between the subtle structural differences of the isomers is the root cause.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Screen Different Stationary Phases:
-
Phenyl-based columns: Phenyl-hexyl or biphenyl columns can provide enhanced π-π interactions with the aromatic rings of your analytes, leading to better separation.[1][3]
-
Chiral Stationary Phases (CSPs): If you are dealing with atropisomers (non-superimposable mirror images due to restricted rotation), a chiral column is necessary for their separation.[4][5][6] Common CSPs include those based on derivatized cellulose or amylose.[6][7]
-
-
Temperature Optimization: Lowering the column temperature can sometimes enhance resolution, especially for atropisomers, as it can slow down on-column interconversion.[4][5]
-
FAQ 3: I'm observing inconsistent retention times for my main peak. What could be the cause?
Answer: Drifting retention times can compromise the reliability of your method. The issue often lies within the HPLC system itself rather than the column.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or leaks in the system can all lead to variable retention times.[1][8]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles.[1][8]
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
-
Pump Performance: Prime the pump and check for any leaks in the system.[1]
-
Column Temperature: Use a column oven to maintain a consistent temperature.[8]
-
Section 2: Specificity and Stability-Indicating Method Development
A critical aspect of validating an analytical method for a novel compound is demonstrating its specificity and its ability to act as a stability-indicating method (SIM).[9][10][11] A SIM can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[10]
FAQ 4: How do I perform a forced degradation study for my novel biphenyl compound?
Answer: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions to generate potential degradation products.[12][13][14][15] This is essential for developing a stability-indicating method.[16][17]
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of your biphenyl compound at a known concentration (e.g., 1 mg/mL).[14]
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.[14][18]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat. Neutralize before analysis.[14][18]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.[12][14]
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light.
-
Analysis: Analyze the stressed samples by HPLC-PDA and LC-MS. The goal is to achieve a target degradation of 5-20%.[14]
-
FAQ 5: How can I confirm the specificity of my method and ensure peak purity?
Answer: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[19] For biphenyl compounds, this includes process impurities, degradation products, and potential atropisomers.
-
Data Presentation: Specificity Assessment
| Analytical Technique | Purpose | Acceptance Criteria |
| HPLC with Photodiode Array (PDA) Detector | Assess peak purity of the main biphenyl peak in stressed and unstressed samples. | The peak purity angle should be less than the peak purity threshold. No co-eluting peaks should be detected.[2][20] |
| LC-MS | Identify the mass of the main peak and any degradation products. | The mass of the main peak should correspond to the expected molecular weight of the biphenyl compound. The masses of degradation products can help elucidate degradation pathways.[21][22][23] |
| Spiking Studies | Demonstrate that the method can separate the main analyte from known impurities. | All spiked impurities should be baseline resolved from the main analyte peak. |
-
Visualization: Workflow for Specificity Assessment
Caption: Workflow for assessing method specificity.
Section 3: Linearity, Accuracy, and Precision
These are fundamental parameters in any quantitative analytical method validation.
FAQ 6: What is a typical linearity range for an assay of a novel biphenyl compound, and how many concentration levels should I use?
Answer: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[19]
-
Typical Range: For an assay, a common range is 80% to 120% of the target concentration. For impurity quantification, the range should cover from the reporting threshold to 120% of the specification limit.
-
Concentration Levels: A minimum of five concentration levels is recommended to establish linearity.[19]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[19]
FAQ 7: How do I assess the accuracy of my method for a novel biphenyl compound where a certified reference standard may not be available?
Answer: Accuracy is the closeness of the test results to the true value.[19] In the absence of a certified reference standard, accuracy can be assessed by recovery studies.
-
Experimental Protocol: Accuracy by Recovery
-
Prepare a Placebo Matrix: If analyzing a drug product, prepare a placebo that contains all the excipients without the active pharmaceutical ingredient (API).
-
Spike the Placebo: Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of your novel biphenyl compound.
-
Analyze the Samples: Prepare three replicate samples at each concentration level and analyze them using your method.
-
Calculate Recovery: Calculate the percentage recovery of the analyte at each level.
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.
FAQ 8: What is the difference between repeatability and intermediate precision?
Answer: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[19]
-
Repeatability (Intra-assay precision): This assesses the precision of the method over a short interval of time under the same operating conditions (same analyst, same instrument, same day).
-
Intermediate Precision: This evaluates the within-laboratory variations (different analysts, different instruments, different days).
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should typically be ≤ 2.0% for an assay.
Section 4: Special Considerations for Biphenyl Compounds
FAQ 9: My novel biphenyl compound has the potential for atropisomerism. How does this impact my analytical method validation?
Answer: Atropisomerism, a type of axial chirality arising from restricted rotation around the C-C single bond in substituted biphenyls, is a critical consideration.[16][24][25] If the rotational barrier is high enough, stable enantiomers can exist.
-
Impact on Validation:
-
Specificity: Your analytical method must be able to separate the atropisomers if they are stable and do not readily interconvert. This requires a chiral HPLC method.
-
Stability: You need to assess the rotational stability of the atropisomers under various conditions (e.g., temperature, pH) to determine if interconversion occurs. Low-temperature sample preparation and analysis may be necessary to prevent interconversion.[4][5]
-
Quantification: If the atropisomers have different pharmacological activities, you will need to validate a method to quantify each isomer individually.
-
-
Visualization: Decision Tree for Atropisomerism
Caption: Decision tree for analytical strategy with potential atropisomers.
FAQ 10: My biphenyl compound has poor aqueous solubility. How can I overcome this during sample and standard preparation?
Answer: Poor solubility is a common challenge with biphenyl compounds due to their hydrophobic nature.[26]
-
Troubleshooting Steps:
-
Co-solvents: Use a mixture of an organic solvent (e.g., acetonitrile, methanol, or DMSO) and water as the diluent. It is crucial to start by dissolving the compound in a small amount of the organic solvent before diluting with the aqueous phase.[27]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the diluent can significantly improve solubility.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of the compound.[28]
-
Sample Diluent Matching: To avoid peak distortion, the final sample diluent should be as close in composition to the initial mobile phase as possible.
-
References
- BenchChem. (2025). Method development for the HPLC analysis of biphenyltetrols. BenchChem.
-
MDPI. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. [Link]
-
KNAUER. (2022). Detection and qualification limits of biphenyl with diode array detection. KNAUER. [Link]
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2025). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. [Link]
-
ResearchGate. (2026). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]
-
PMC. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. [Link]
-
PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
PubMed. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. PubMed. [Link]
-
PubMed. (2022). Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. PubMed. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
Waters Corporation. (n.d.). 2998 Photodiode Array (PDA) Detector. Waters Corporation. [Link]
-
ACS Publications. (2023). Atropisomers: Synthesis, Analysis, and Applications. ACS Publications. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. [Link]
-
Scribd. (n.d.). Atropisomerism in Biphenyl Compounds | PDF | Conformational Isomerism | Isomer. Scribd. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ResearchGate. (n.d.). High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases | Request PDF. ResearchGate. [Link]
-
SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. [Link]
-
Scribd. (2012). Challenges in Analytical Method Development | PDF. Scribd. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
YouTube. (2018). Stability Indicating Methods. YouTube. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
ResearchGate. (2025). Photodiode array detection for elucidation of the structure of phenolic compounds. ResearchGate. [Link]
-
MDPI. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI. [Link]
-
PubMed. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed. [Link]
-
ScienceDirect. (n.d.). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. ScienceDirect. [Link]
-
PMC. (n.d.). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. PMC. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
BioPharm International. (2020). Challenges in Analytical Method Development and Validation. BioPharm International. [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Waters Corporation. (n.d.). Increasing Sensitivity for Tof-MS Detection of Polychlorinated Biphenyls (PCBs) Using Tof MRM. Waters Corporation. [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
YouTube. (2021). Challenges during HPLC method development and how to fix them. YouTube. [Link]
-
ResearchGate. (n.d.). Atropisomerism of biphenyl compound 2. ResearchGate. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Contract Pharma. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Technical Support Center: Resolving Co-Eluting Biphenyl Isomers by HPLC
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Method Development for Substituted Biphenyl Isomers
Overview: The Biphenyl Separation Challenge
Separating substituted biphenyl isomers (e.g., hydroxylated metabolites, polychlorinated biphenyls, or drug intermediates) is notoriously difficult because these compounds often share identical molecular weights and similar hydrophobicities (
To resolve these, you must exploit secondary retention mechanisms :
Phase 1: Column Selection & Stationary Phase Logic
Q1: My standard C18 column shows a single broad peak for my ortho- and para-substituted isomers. Why is this happening?
Diagnosis: Lack of Shape Selectivity.[1] Explanation: Standard monomeric C18 phases function like a "liquid" layer. They interact based on hydrophobicity.[2] Isomers like 2-phenylphenol (ortho) and 4-phenylphenol (para) have similar hydrophobicities but different 3D shapes. The ortho substituent forces the two rings to twist (non-planar), while the para isomer remains more planar. Solution:
-
Switch to a "Polymeric" C18: These phases have a rigid, cross-linked surface that can discriminate based on molecular planarity (Shape Selectivity).
-
Better Option (Switch Chemistry): Move to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases engage in
- interactions with the aromatic rings of your analytes. The strength of this interaction varies significantly with the electron density of the isomer, providing separation where C18 fails [1, 4].
Q2: I am debating between a Phenyl-Hexyl and a Biphenyl column. Which should I choose?
Recommendation: Start with Biphenyl . Technical Reasoning:
-
Biphenyl Phases: Contain two aromatic rings per ligand. This creates a larger surface area for
- overlap, offering stronger retention and selectivity for aromatic compounds compared to single-ring Phenyl-Hexyl phases [4, 6]. -
Phenyl-Hexyl: Good for general purpose, but often exhibits "bleed" of the ligand or less steric discrimination.
-
Key Differentiator: If your isomers differ in the number of aromatic rings or conjugation length, the Biphenyl phase amplifies these differences significantly more than Phenyl-Hexyl [6].
Q3: When is a Pentafluorophenyl (PFP) column the superior choice?
Target Application: Halogenated Isomers or Polar/Basic Compounds. Mechanism: PFP phases are "electron-poor" due to the fluorine atoms. They act as strong Lewis acids.
-
Scenario: If your biphenyls are halogenated (e.g., PCBs, fluorinated drug intermediates) or contain electron-donating groups (amines, hydroxyls), the PFP phase creates a strong "charge-transfer" complex.
-
Selectivity: PFP columns often reverse elution orders compared to C18 or Biphenyl, providing an orthogonal separation mechanism [5, 9].
Phase 2: Mobile Phase Optimization
Q4: I switched to a Biphenyl column but my resolution actually decreased using Acetonitrile (ACN). What went wrong?
Diagnosis:
-
Switch to Methanol (MeOH): Methanol is protic and lacks
-electrons. It allows the - interactions between your analyte and the stationary phase to dominate. -
Evidence: Studies consistently show that Biphenyl phases exhibit maximum selectivity enhancements in MeOH-based mobile phases [4, 6].
Q5: How do I handle "Atropisomers" (isomers due to hindered rotation)?
Diagnosis: On-column Interconversion. Context: Bulky ortho-substituents (e.g., -NO2, -tBu) can restrict rotation around the central C-C bond, creating chiral axes. These isomers can interconvert at room temperature, leading to "saddle" peaks or plateauing between peaks [1, 11]. Troubleshooting Protocol:
-
Thermodynamic Control: Lower the column temperature (e.g., to 4°C - 10°C). This increases the energy barrier to rotation, "freezing" the isomers into distinct populations.
-
Chiral Chromatography: If they are true stable atropisomers, they are enantiomers. You must use a Chiral Stationary Phase (CSP) like Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) or Cellulose-based phases (e.g., Lux Cellulose-1) [1, 11].
Phase 3: Visualized Workflows & Data
Method Development Decision Tree
Figure 1: Strategic decision tree for selecting the optimal stationary phase and conditions based on isomer chemistry.
Comparative Selectivity Data
Table 1: Relative performance of stationary phases for a hypothetical mixture of planar (para) and non-planar (ortho) biphenyl isomers.
| Stationary Phase | Ligand Chemistry | Primary Mechanism | Separation Outcome (ACN) | Separation Outcome (MeOH) |
| C18 (Monomeric) | Octadecylsilane | Hydrophobicity | Co-elution (Single Peak) | Co-elution (Single Peak) |
| Phenyl-Hexyl | Phenyl ring + C6 linker | Hydrophobicity + weak | Partial Separation (Shoulder) | Baseline Resolution ( |
| Biphenyl | Two phenyl rings | Strong | Partial Separation | Excellent Resolution ( |
| PFP | Pentafluorophenyl | Dipole-Dipole + Charge Transfer | Good Resolution (for polar/halogenated) | Good Resolution |
Phase 4: Experimental Protocol (Screening)
Objective: Rapidly identify the optimal column/solvent combination.
Step 1: The "Orthogonal" Screen Set up a sequence with two columns and two organic modifiers.
-
Column A: Biphenyl (e.g., Kinetex Biphenyl, Raptor Biphenyl)
-
Column B: PFP (e.g., Kinetex F5, Pursuit PFP)
-
Solvent B2: Acetonitrile + 0.1% Formic Acid[3]
Step 2: Gradient Conditions
-
Flow: 0.5 mL/min (for 2.1mm ID)
-
Temp: 35°C (Standard) vs. 10°C (If peak plateauing is observed).
-
Gradient: 5% B to 95% B over 10 minutes.
Step 3: Evaluation Criteria
-
Resolution (
): Must be > 1.5 for quantitative analysis. -
Peak Symmetry: Tailing factor (
) should be .-
Troubleshoot: If
on PFP, add 5mM Ammonium Formate to buffer silanols.
-
References
-
BenchChem. (2025).[6][7] Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC. Retrieved from
-
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls. Retrieved from
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
-
Restek Corporation. (2025).[8] Why biphenyl is replacing C18 in HPLC. Retrieved from
-
Chromatography Today. (2017). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Retrieved from
-
Thermo Fisher Scientific. Consider Column Variety for Effective Separations: Biphenyl and Beyond. Retrieved from
-
Sander, L. C., & Wise, S. A. (1999).[9] Shape selectivity for constrained solutes in reversed-phase liquid chromatography. Analytical Chemistry. Retrieved from
-
Berkland, H. The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Retrieved from
-
Chromatography Forum. (2017). Separation of positional isomers. Retrieved from
-
Zhang, L., et al. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis. Journal of Pharmaceutical Analysis. Retrieved from
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- 5. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced Synthesis Support Center: Troubleshooting Polyfunctional Biphenyl Cross-Couplings
Welcome to the Technical Support Center. As drug development targets become increasingly complex, synthesizing polyfunctional biphenyls often requires handling highly unstable organometallic intermediates. This guide is engineered for researchers and application scientists who need to troubleshoot failing cross-couplings, specifically focusing on the degradation of boronic acids in Suzuki-Miyaura reactions and the extreme moisture sensitivity of organozinc reagents in Negishi couplings.
Section 1: Managing Boronic Acid Instability (Suzuki-Miyaura Couplings)
Polyfluorophenyl and 2-heteroaryl boronic acids are notorious for degrading before they can successfully couple with an aryl halide. Understanding the kinetics of this degradation is critical to bypassing it.
Frequently Asked Questions
Q: Why do my 2-heteroaryl and polyfluorophenyl boronic acids degrade into des-borylated byproducts before coupling? A: You are observing protodeboronation . Lloyd-Jones and co-workers demonstrated that base-catalyzed protodeboronation occurs via a pre-equilibrium where hydroxide coordinates to the boronic acid to form a reactive boronate anion[1]. This is followed by a rate-limiting proton transfer from water, which cleaves the C–B bond and replaces it with a C–H bond[2]. Because Suzuki-Miyaura couplings inherently require basic aqueous conditions to activate the boronic acid for transmetalation, you are inadvertently creating the exact environment that accelerates its destruction.
Q: How can I suppress protodeboronation while maintaining high cross-coupling yields? A: You must manipulate the kinetics of the reaction so that the catalytic cycle outpaces the degradation pathway. There are two primary strategies:
-
Accelerate Transmetalation: Utilize highly active Buchwald precatalysts (e.g., XPhos Pd G2 or G3). These precatalysts rapidly generate a monoligated Pd(0) active species at mild temperatures (40 °C), allowing oxidative addition and transmetalation to occur before the boronic acid has time to degrade[3].
-
Restrict Boronic Acid Concentration (Slow-Release): Utilize Burke's MIDA (N-methyliminodiacetic acid) boronates. The MIDA ligand coordinates the boron atom via a nitrogen lone pair, rehybridizing it to sp³ and making the empty p-orbital kinetically inaccessible[4]. By subjecting the MIDA boronate to mild aqueous base, the active boronic acid is slowly hydrolyzed and released into the reaction mixture, keeping its instantaneous concentration extremely low[5].
Quantitative Catalyst & Ligand Comparison
Selecting the correct ligand architecture is paramount when dealing with unstable boron reagents. Bidentate ligands often restrict transmetalation, while bulky monodentate ligands promote rapid reductive elimination.
| Ligand / Precatalyst | Substrate Type | Reaction Temp | Yield | Primary Mechanistic Benefit |
| XPhos Pd G2 | 2-Heteroaryl boronic acids | 40 °C | 91% | Rapid transmetalation outcompetes protodeboronation[3]. |
| SPhos | Polyfluorophenyl boronic acids | 80 °C | 60% | High steric bulk accelerates reductive elimination[6]. |
| RuPhos | Sterically hindered aryl chlorides | 80 °C | 47% | Effectively suppresses homocoupling byproducts[6]. |
| XantPhos | Polyfluorophenyl boronic acids | 80 °C | 0% | Bidentate nature restricts transmetalation; reaction stalls[6]. |
Protocol 1: Slow-Release Suzuki-Miyaura Coupling using MIDA Boronates
Causality & Design: This protocol leverages the kinetic stability of MIDA boronates to continuously feed a low concentration of active boronic acid into a highly active Pd catalytic cycle, effectively starving the protodeboronation pathway.
-
Reagent Assembly: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aryl MIDA boronate (1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Causality: MIDA boronates are monomeric, crystalline, and air-stable[4]. Weighing them on the benchtop is safe because the sp³-hybridized boron is protected from ambient moisture and oxidation.
-
-
Solvent & Base Addition: Degas a mixture of THF and 1.0 M aqueous K₃PO₄ (4:1 v/v) by sparging with argon for 15 minutes. Add the solvent mixture to the flask.
-
Causality: K₃PO₄ is a mild base that slowly hydrolyzes the MIDA ligand. Stronger bases (like NaOH) would hydrolyze the MIDA boronate too quickly, flooding the system with unstable boronic acid and triggering protodeboronation[5].
-
-
Reaction Execution: Stir the biphasic mixture at 45 °C for 12–24 hours under an argon atmosphere.
-
Self-Validating System (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). A successful slow-release system will show a persistent, intense spot for the MIDA boronate and a growing spot for the biphenyl product, while the free boronic acid spot remains virtually invisible. If a dark spot corresponding to the free boronic acid builds up, the hydrolysis rate is too high; you must lower the temperature or dilute the base.
Kinetic competition between productive cross-coupling and protodeboronation using MIDA boronates.
Section 2: Handling Moisture-Sensitive Organometallics (Negishi Couplings)
When boronic acids fail entirely, the Negishi coupling (utilizing organozinc reagents) is the premier alternative for synthesizing highly sterically hindered or electron-deficient biphenyls[7]. However, organozinc reagents are acutely sensitive to atmospheric moisture.
Frequently Asked Questions
Q: My Negishi coupling yields are low, and I see significant homocoupling of the organozinc reagent. What is going wrong? A: Homocoupling (Ar-Ar formation from the Ar-ZnX reagent) is a classic symptom of an unbalanced catalytic cycle[8]. If your organozinc reagent is partially hydrolyzed by adventitious moisture, the effective concentration of the transmetalating agent drops. The Pd(II) intermediate, starved of its coupling partner, can undergo deleterious side reactions, including the mediation of homocoupling via reductive elimination from L-Pd(Ar)₂ intermediates[8].
Q: How should I prepare and handle organozinc reagents to avoid hydrolysis and homocoupling? A: Avoid isolating organozinc reagents. Instead, use Knochel’s method or direct transmetalation to generate them in situ[8]. By performing a halogen-metal exchange on an aryl bromide to form an aryllithium, and immediately quenching it with anhydrous ZnCl₂, you trap the reactive species as an arylzinc chloride[9]. This solution can be directly transferred to the Pd catalyst without ever exposing it to the atmosphere.
Protocol 2: In Situ Generation and Negishi Coupling of Arylzinc Reagents
Causality & Design: This protocol avoids the isolation of highly sensitive organozinc intermediates, utilizing strict Schlenk techniques to ensure the Pd catalyst receives a pristine, anhydrous transmetalating agent.
-
Halogen-Metal Exchange: In a flame-dried Schlenk flask under argon, dissolve the aryl bromide (1.1 equiv) in anhydrous THF. Cool to -78 °C. Dropwise, add n-BuLi (1.1 equiv). Stir for 30 minutes.
-
Causality: The low temperature prevents the highly nucleophilic aryllithium intermediate from reacting with the THF solvent or undergoing unwanted rearrangement.
-
-
Transmetalation to Zinc: Add a solution of strictly anhydrous ZnCl₂ (1.2 equiv, flame-dried under vacuum prior to use) in THF. Allow the reaction to warm to room temperature over 1 hour.
-
Causality: ZnCl₂ transmetalates the aryllithium to the arylzinc chloride. This drastically dampens the nucleophilicity of the carbon-metal bond, granting the reagent high functional group tolerance during the subsequent cross-coupling[9].
-
-
Cross-Coupling: In a separate flame-dried flask, dissolve the electrophilic aryl halide (1.0 equiv) and XPhos Pd G3 (0.01 equiv) in anhydrous THF. Using a cannula, transfer the in situ generated arylzinc chloride solution into this flask. Heat to 60 °C for 2 hours.
-
Self-Validating System (Visual Cue): The formation of the active Pd(0) catalyst from the G3 precatalyst is visually self-validating. The solution will transition from a pale yellow to a deep, homogeneous red/brown. If a black precipitate (Pd black) forms rapidly upon addition, your organozinc reagent was quenched by moisture, starving the Pd catalyst and causing it to aggregate and crash out of solution.
In situ generation and coupling workflow for moisture-sensitive organozinc reagents.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis, ed.ac.uk,[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids, researchgate.net,[Link]
-
Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids, rsc.org,[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling, rsc.org,[Link]
-
Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions, uni-muenchen.de,[Link]
-
Negishi cross-coupling reaction, youtube.com,[Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates, nih.gov,[Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis, nih.gov,[Link]
-
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction, acs.org,[Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Selective Deprotection of Formyl vs. Ester Groups
Welcome to the technical support center for navigating the complexities of selective deprotection reactions involving formyl and ester functional groups. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of unmasking one of these groups while preserving the other. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot your experiments effectively.
Introduction to Chemoselectivity: The Formyl vs. Ester Challenge
In multistep organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule.[1][2][3] The formyl and ester groups are both common protecting groups for hydroxyl and amino functionalities. The challenge arises when a molecule contains both, and only one needs to be removed. This requires a carefully chosen deprotection strategy that exploits the subtle differences in their chemical reactivity. This concept of selectively reacting with one functional group in the presence of others is known as chemoselectivity.[4]
The key to selective deprotection lies in understanding the stability of each group under various reaction conditions. Generally, formyl groups are more labile than other acyl groups like acetates or benzoates. This inherent difference in reactivity is the foundation upon which many selective deprotection strategies are built.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when attempting the selective deprotection of formyl versus ester groups.
Q1: I need to remove a formyl group while keeping an ester intact. What are my primary options?
A1: This is a common scenario that leverages the higher reactivity of the formyl group. Your primary options involve mild nucleophilic or specific acidic conditions that are gentle enough to leave the more robust ester group untouched.
-
Mild Basic/Nucleophilic Conditions: Formate esters can often be selectively cleaved in the presence of other esters using mild basic conditions.[5][6] Reagents like potassium bicarbonate (KHCO₃) in aqueous methanol are a standard choice.[5][6] Another effective method for N-formyl groups is the use of hydroxylamine hydrochloride.[7]
-
Specific Acidic Conditions: While strong acids will hydrolyze both groups, certain mild acidic conditions can selectively remove a formyl group.[8] For instance, dilute hydrochloric acid in a mixed solvent system like water and methyl ethyl ketone can be effective.[8]
Q2: Conversely, how can I deprotect an ester group in the presence of a formyl group?
A2: This is a more challenging transformation due to the generally higher stability of esters compared to formyl groups. The strategy here is to use conditions that specifically target the ester while minimizing reactivity towards the formyl group.
-
Enzymatic Hydrolysis: Lipases and other esterases can offer exceptional chemoselectivity, hydrolyzing specific types of esters while leaving other functional groups, including formyl groups, untouched. This method is highly dependent on the enzyme's substrate specificity.
-
Chemoselective Reduction: While not a hydrolysis, if the goal is to convert the ester to an alcohol, a chemoselective reduction can be employed. However, many reducing agents that reduce esters will also reduce formyl groups. Careful selection of the reducing agent and conditions is critical.
-
Neighboring Group Participation: In specific molecular architectures, it may be possible to design a substrate where a neighboring group can assist in the selective cleavage of the ester.
Q3: My selective formyl deprotection is also cleaving my ester. What's going wrong?
A3: This indicates that your reaction conditions are too harsh. Here are some troubleshooting steps:
-
Lower the Temperature: Many reactions, including deprotections, are temperature-sensitive. Reducing the temperature can often slow down the undesired ester cleavage more than the desired formyl deprotection.
-
Reduce Reagent Concentration: Using a more dilute solution of your base or acid can decrease the rate of the undesired side reaction.
-
Change the Solvent: The solvent can have a significant impact on reaction rates and selectivity. Experimenting with different solvent systems may reveal conditions that favor the desired transformation.
-
Switch to a Milder Reagent: If you are using a relatively strong base like sodium hydroxide, consider switching to a milder one like potassium carbonate or sodium bicarbonate.
Q4: Are there any "orthogonal" protecting group strategies for formyl and ester groups?
A4: Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others.[1] For formyl and ester groups, this can be achieved by choosing protecting groups with fundamentally different deprotection mechanisms.
For example, a formyl group (removable by mild base) could be paired with a tert-butyl ester (removable by strong acid).[9] In this scenario, you could selectively remove the formyl group with a mild base, leaving the tert-butyl ester intact. Subsequently, the tert-butyl ester could be removed with an acid like trifluoroacetic acid without affecting other parts of the molecule.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during selective deprotection experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent. 2. Reaction time is too short. 3. Low reaction temperature. 4. Poor solubility of the substrate. | 1. Increase the equivalents of the deprotecting agent. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Gradually increase the reaction temperature. 4. Try a different solvent or a co-solvent system to improve solubility. |
| Low Yield | 1. Degradation of starting material or product under reaction conditions. 2. Incomplete reaction. 3. Difficult purification. | 1. Use milder deprotection conditions (lower temperature, weaker reagent). 2. See "Incomplete Deprotection" above. 3. Optimize your work-up and purification protocol. Consider a different chromatographic method or crystallization. |
| Formation of Side Products | 1. Reaction conditions are too harsh, leading to the cleavage of other functional groups. 2. The deprotecting agent is reacting with another part of the molecule. 3. Racemization at a stereocenter. | 1. Switch to a milder deprotecting agent or less forcing conditions. 2. Re-evaluate the compatibility of your substrate with the chosen reagent. 3. If applicable, check the optical purity of your product and consider less harsh conditions that are known to minimize racemization. |
| Both Formyl and Ester Groups are Deprotected | 1. The deprotection conditions are not selective enough. | 1. For selective formyl deprotection, use milder basic conditions (e.g., KHCO₃ in MeOH/H₂O). 2. For selective ester deprotection, consider enzymatic methods or a carefully designed orthogonal strategy. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in selective deprotection.
Caption: Troubleshooting workflow for selective deprotection.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for key selective deprotection experiments.
Protocol 1: Selective Deprotection of a Formyl Group with Potassium Bicarbonate
This protocol is suitable for the selective removal of a formate ester in the presence of a less reactive ester, such as an acetate or benzoate.
Materials:
-
Formyl-protected compound
-
Methanol (MeOH)
-
Deionized water
-
Potassium bicarbonate (KHCO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve the formyl-protected compound (1.0 equivalent) in a mixture of methanol and water (typically a 4:1 to 9:1 ratio). The concentration should be around 0.1 M.
-
Add potassium bicarbonate (2.0-5.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The deprotected product should have a different Rf value than the starting material.
-
Once the starting material is consumed (typically 1-4 hours), neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Selective Deprotection of an N-Formyl Group with Hydroxylamine Hydrochloride
This method is particularly useful for the deprotection of N-formyl groups in peptides and other nitrogen-containing compounds.[7]
Materials:
-
N-formylated compound
-
Methanol (MeOH) or 90% aqueous Methanol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-formylated compound (1.0 equivalent) in methanol or 90% aqueous methanol.[7]
-
Add hydroxylamine hydrochloride (5.0 equivalents) to the solution.[7]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by standard methods such as crystallization or chromatography.
Visualizing Deprotection Strategies
The following diagram illustrates the decision-making process for choosing a selective deprotection strategy.
Caption: Decision tree for selective deprotection strategies.
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry, 67(17), 6272–6275. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Neliti. (2024). Protecting Groups for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselectivity in Reactions of Esterification. Retrieved from [Link]
-
(n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups. Retrieved from [Link]
-
(2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
(2016, May 12). Can an ether be selectively hydrolysed in the presence of an ester?. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
PubMed. (2004, September 3). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
-
(2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, December 23). Tunable acid-sensitive ester protecting groups in oligosaccharide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]
-
ACS Publications. (2002, June 7). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups | The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
PubMed. (2009). Deprotection of N(in)-formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. Retrieved from [Link]
-
(2026, February 7). (PDF) Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]
-
(n.d.). Illustrated Glossary of Organic Chemistry - Formyl group. Retrieved from [Link]
- Google Patents. (n.d.). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 14). Ester Deprotection. Retrieved from [Link]
-
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Suzuki and Ullmann Couplings for Sterically Hindered Biphenyl Synthesis
Introduction: The Enduring Challenge of Steric Hindrance in Biaryl Synthesis
The biaryl motif is a cornerstone of modern chemistry, appearing in pharmaceuticals, agrochemicals, and advanced materials.[1] While numerous cross-coupling methodologies exist for their synthesis, the construction of sterically hindered biaryls—those bearing multiple substituents in the ortho positions—presents a formidable challenge.[2][3] These bulky groups impede the crucial bond-forming steps of catalytic cycles, often leading to low yields, forcing the use of harsh reaction conditions, or resulting in reaction failure.
For researchers and drug development professionals, selecting the optimal synthetic route is paramount. This guide provides an in-depth comparative analysis of two workhorse reactions for C-C bond formation: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-mediated Ullmann reaction. We will dissect their mechanisms, evaluate their performance with challenging substrates through experimental data, and provide actionable protocols to guide your synthetic strategy.
Mechanistic Underpinnings: A Tale of Two Metals
The fundamental differences between the Suzuki and Ullmann couplings lie in their preferred metal catalyst and, consequently, their catalytic cycles. These differences directly impact their efficacy in overcoming steric barriers.
The Suzuki-Miyaura Coupling: A Palladium-Powered Cycle
The Suzuki-Miyaura reaction is the preeminent method for biaryl synthesis, celebrated for its mild conditions and broad functional group tolerance.[4][5] The catalytic cycle, which revolves around Pd(0) and Pd(II) intermediates, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A Pd(0) complex inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. For hindered substrates, this step can be slow, particularly with less reactive aryl chlorides.[7]
-
Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center. This is often the rate-limiting step, especially when bulky groups on either the palladium complex or the boronic acid impede their approach.[8] The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer.[9]
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple to form the biaryl product, regenerating the catalytically active Pd(0) species.[6] Steric congestion around the palladium center can accelerate this final step, which is a key advantage for hindered systems.
The success of a hindered Suzuki coupling is overwhelmingly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[8][10] These ligands stabilize the Pd(0) species, promote the challenging oxidative addition step, and create a sterically crowded environment that favors the final reductive elimination.[11]
DOT script for Suzuki-Miyaura Catalytic Cycle
Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Ullmann Reaction: Copper's Classic Contribution
First reported in 1901, the Ullmann reaction is the classic method for the copper-mediated homo-coupling of aryl halides to form symmetrical biaryls.[12][13] Traditionally, the reaction required harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper powder or bronze.[12][14] These conditions significantly limit its substrate scope and functional group compatibility.
Modern Ullmann-type couplings have seen a resurgence with the development of ligand-accelerated protocols that allow the reaction to proceed under much milder conditions, often using only catalytic amounts of a copper(I) salt (e.g., CuI).[15][16] Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids are now commonly employed.[17]
The mechanism of the Ullmann reaction is less universally agreed upon than the Suzuki coupling.[13] However, a widely accepted pathway for modern ligand-assisted versions involves:
-
Formation of an Organocopper(I) Species: A Cu(I) complex is thought to be the active catalyst.
-
Oxidative Addition: The Cu(I) complex undergoes oxidative addition with an aryl halide to form a transient, high-energy Cu(III) intermediate. This step is a key area of mechanistic study and debate.[18][19]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the biaryl C-C bond and regenerate a Cu(I) species, which re-enters the catalytic cycle.
While modern advancements have broadened its applicability, the Ullmann reaction remains highly sensitive to steric hindrance at the ortho position of the aryl halide.[18]
DOT script for Modern Ullmann Catalytic Cycle
Catalytic Cycle of the Modern Ullmann Coupling.
Performance Data: A Head-to-Head Comparison
Objective comparison requires experimental data. A 2008 study on the synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives provides a direct comparison of the two methods for the same challenging substrates.[20] The results clearly illustrate the superior performance of the Suzuki coupling in these cases.
| Aryl Iodide Substrate | Boronic Acid Substrate | Coupling Method | Catalyst / Metal | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 2,3,5,6-Tetrachloroiodobenzene | 2,6-Dichlorophenylboronic acid | Suzuki | Pd(dba)₂ | DPDB | K₃PO₄ | Toluene | 100 | 24 h | 98% | [20] |
| 2,3,5,6-Tetrachloroiodobenzene | N/A (Homo-coupling) | Ullmann | Cu bronze | None | None | Neat | 230 | 7 d | 38% | [20] |
| 2,3-Dichloro-4-iodoanisole | 2,6-Dichlorophenylboronic acid | Suzuki | Pd(dba)₂ | DPDB | K₃PO₄ | Toluene | 100 | 24 h | 85% | [20] |
| 2,3-Dichloro-4-iodoanisole | N/A (Homo-coupling) | Ullmann | Cu bronze | None | None | Neat | 230 | 7 d | 20% | [20] |
| 2,3,4,5-Tetrachloroiodobenzene | 2,6-Dichlorophenylboronic acid | Suzuki | Pd(dba)₂ | DPDB | K₃PO₄ | Toluene | 100 | 24 h | 65% | [20] |
| 2,3,4,5-Tetrachloroiodobenzene | N/A (Homo-coupling) | Ullmann | Cu bronze | None | None | Neat | 230 | 7 d | 22% | [20] |
| DPDB = 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) |
Analysis of Results: The data unequivocally demonstrates that for the synthesis of these multi-ortho-substituted biaryls, the Suzuki-Miyaura coupling, employing a modern biarylphosphine ligand (SPhos), is vastly superior to the classic Ullmann reaction.[20] The Suzuki coupling proceeds under significantly milder conditions (100°C vs. 230°C), in a shorter timeframe, and delivers yields that are 2.5 to 4 times higher. The lower yields in the Ullmann reaction were attributed in part to the competitive homo-coupling of the starting aryl iodides.[20] This highlights the primary advantage of the Suzuki reaction for unsymmetrical biaryl synthesis.
Key Decision Factors: Suzuki vs. Ullmann
| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Primary Application | Synthesis of unsymmetrical biaryls. | Primarily for symmetrical biaryls (classic); can be adapted for heteroatom coupling (modern).[12] |
| Steric Hindrance | Highly effective, especially with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHCs.[3][8] | Generally low tolerance, though modern ligand-accelerated systems show some improvement.[18][21] |
| Reaction Conditions | Mild (often room temp. to ~110°C).[8] | Harsh (classic, >200°C) to moderate (modern, ~100-120°C).[12][17] |
| Substrate Scope | Very broad. Tolerates a wide variety of functional groups. Organoboron partner required.[22] | Limited, especially for classic conditions. Often restricted to electron-deficient aryl halides.[14] |
| Catalyst/Reagent | Catalytic Palladium (often ppm levels) and stoichiometric base.[8] | Stoichiometric Copper (classic) or catalytic Copper(I) salt (modern).[12] |
| Key Advantage | High yields for tetra-ortho-substituted biaryls, excellent functional group tolerance, and predictable reactivity. | Cost-effective metal catalyst (copper), useful for specific symmetrical homo-couplings. |
| Key Disadvantage | Cost of palladium and specialized ligands. Potential for protodeboronation of the boronic acid starting material.[6] | Harsh conditions, low yields for hindered substrates, often requires excess reagents, and limited to aryl iodides/bromides.[14][23] |
Experimental Protocols: Putting Theory into Practice
The following protocols provide detailed, self-validating procedures for synthesizing a hindered biaryl using both methods.
Protocol 1: Suzuki Coupling for a Tetra-ortho-substituted Biaryl
This protocol is adapted from established procedures for coupling hindered substrates using modern catalyst systems.[8][20]
Reaction: Coupling of 2,4,6-triisopropylbromobenzene with mesitylboronic acid.
Materials & Equipment:
-
2,4,6-triisopropylbromobenzene
-
Mesitylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos)
-
Potassium phosphate, tribasic (K₃PO₄), finely powdered and dried
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), SPhos (0.025 mmol, 10.3 mg), 2,4,6-triisopropylbromobenzene (1.0 mmol, 297 mg), mesitylboronic acid (1.5 mmol, 246 mg), and finely powdered K₃PO₄ (2.0 mmol, 424 mg) to a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (2 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tetra-ortho-substituted biphenyl product.
Protocol 2: Classic Ullmann Homo-Coupling for a Symmetrical Biaryl
This protocol describes the traditional, solvent-free synthesis of 2,2'-dimethylbiphenyl.[12]
Reaction: Homo-coupling of 2-iodotoluene.
Materials & Equipment:
-
2-iodotoluene
-
Copper powder (activated)
-
Sand
-
Thick-walled reaction tube with stir bar
-
High-temperature heating mantle or sand bath
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a dry, thick-walled reaction tube, combine 2-iodotoluene (1.0 mmol, 218 mg), copper powder (2.5 mmol, 159 mg), and a small amount of sand (~200 mg) to aid heat distribution.
-
Reaction Execution: Heat the reaction mixture in a sand bath to 210-220°C with vigorous stirring. Caution: This reaction is performed at high temperature and should be conducted in a well-ventilated fume hood behind a safety shield.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (if safe and feasible) and analyzing by GC-MS. Reaction times can be long (24-48 hours).
-
Work-up: Cool the reaction mixture completely to room temperature. The mixture will solidify.
-
Extraction: Add dichloromethane (20 mL) and break up the solid. Stir vigorously for 30 minutes. Filter the mixture through a pad of Celite® to remove the copper and sand, washing thoroughly with additional dichloromethane.
-
Washing and Concentration: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to afford 2,2'-dimethylbiphenyl.
Conclusion and Future Outlook
For the synthesis of sterically hindered biaryls, the Suzuki-Miyaura coupling is, in the vast majority of cases, the superior methodology. Its use of sophisticated phosphine ligands and milder reaction conditions allows for the efficient construction of even tetra-ortho-substituted systems with high yields and excellent functional group tolerance.[3][20] While the classic Ullmann reaction remains a historically significant and cost-effective method for certain symmetrical biaryls, its harsh conditions and poor performance with hindered substrates limit its modern utility for complex targets.
The continued development of more active and robust catalyst systems for both reactions remains an active area of research. As our understanding of reaction mechanisms deepens, we can expect the development of even more powerful tools to overcome the persistent challenge of steric hindrance, further enabling the work of researchers in drug discovery and materials science.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14550-14559. Retrieved from [Link]
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MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Molecules, 31. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
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PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Chembiochem, 24(1). Retrieved from [Link]
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ACS Publications. (2015). Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization. Organic Letters, 17(11), 2842–2845. Retrieved from [Link]
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LS College. (2020). Ullmann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Scope and limitations of the Suzuki–Miyaura coupling reactions. Retrieved from [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
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Sambiagio, C., & Marsden, S. P. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Chemical Society Reviews, 43(9), 3080-3119. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]
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Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5, 1243-1247. Retrieved from [Link]
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Nugent, W. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
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Nelson, D. J., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8449–8461. Retrieved from [Link]
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Research Square. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. Retrieved from [Link]
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Request PDF. (n.d.). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17822. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. Retrieved from [Link]
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ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
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PubMed. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]
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Chemical Communications. (n.d.). Atomic-scale insight into the formation, mobility and reaction of Ullmann coupling intermediates. RSC Publishing. Retrieved from [Link]
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PMC. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]
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Teutenberg, T., et al. (2008). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2008(12), 1942-1946. Retrieved from [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]
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Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 1959-1963. Retrieved from [Link]
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Chemistry World. (2024). Classic cross-coupling reactions rerouted to make new products. Retrieved from [Link]
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ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. Retrieved from [Link]
-
PMC. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
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A Comparative Analysis of the Anticancer Activity of Formyl-Biphenyl Esters and Other Biphenyl Derivatives
In the landscape of modern oncology drug discovery, the biphenyl scaffold has emerged as a privileged structure, serving as the foundation for numerous compounds with potent biological activities. This guide provides an in-depth comparative analysis of the anticancer properties of formyl-biphenyl esters and other key biphenyl derivatives, including hydroxylated, carboxylated, and taspine-related compounds. By examining experimental data from cytotoxicity assays and delving into the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the design of next-generation biphenyl-based therapeutics.
Introduction: The Biphenyl Scaffold in Cancer Research
The biphenyl moiety, with its two interconnected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of various functional groups, facilitating interactions with a wide range of biological targets.[1] The nature and position of substituents on the biphenyl core profoundly influence the compound's physicochemical properties and, consequently, its biological activity.[2] This guide focuses on a comparative evaluation of formyl-biphenyl esters against other notable biphenyl derivatives to elucidate structure-activity relationships and highlight promising avenues for future research.
Comparative Cytotoxicity: A Quantitative Assessment
The cornerstone of anticancer drug evaluation is the assessment of a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxic potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values of representative biphenyl derivatives against a panel of human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Formyl-Biphenyl Ester | Methyl 2′-formyl-4,5,6-trimethoxybiphenyl-2-carboxylate | DU145 (Prostate) | 3.23 | [3] |
| A549 (Lung) | 0.31 | [3] | ||
| KB (Nasopharyngeal) | 0.42 | [3] | ||
| KB-Vin (Drug-Resistant) | 0.38 | [3] | ||
| Hydroxylated Biphenyl | Compound 11 (C2-symmetric) | Melanoma Cell Lines | 1.7 ± 0.5 | [4] |
| Compound 12 (C2-symmetric) | Melanoma Cell Lines | 2.0 ± 0.7 | [4] | |
| Biphenyl Carboxylic Acid | Benzyloxy Compound 3j | MCF-7 (Breast) | 9.92 ± 0.97 | [5][6] |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | [5][6] | ||
| Unsubstituted Compound 3a | MCF-7 (Breast) | 10.14 ± 2.05 | [5][6] | |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | [5][6] | ||
| Symmetrical Taspine Derivative | Compound 11 | Various | 19.41 - 29.27 | [7][8][9] |
| Compound 12 | Various | 19.41 - 29.27 | [7][8][9] |
Expert Analysis: The data reveals that the formyl-biphenyl ester, specifically methyl 2′-formyl-4,5,6-trimethoxybiphenyl-2-carboxylate, exhibits potent cytotoxic activity, particularly against the A549 lung cancer cell line with a sub-micromolar IC50 value.[3] This suggests a high degree of efficacy for this particular substitution pattern. The hydroxylated biphenyls also demonstrate significant potency against melanoma cells, with IC50 values in the low micromolar range.[4] In contrast, the biphenyl carboxylic acids and symmetrical taspine derivatives included in this comparison show more moderate activity.[5][6][7][8][9] It is crucial to note that direct comparisons are best made when compounds are tested under identical experimental conditions. However, this collated data provides a valuable preliminary assessment of the relative potencies of these different biphenyl classes.
Mechanisms of Action: Unraveling the Molecular Pathways
The anticancer activity of biphenyl derivatives is often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. Understanding the specific molecular pathways affected by each class of compounds is essential for rational drug design.
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Many chemotherapeutic agents exert their effects by triggering this pathway in cancer cells.
Formyl-Biphenyl Esters and Taspine Derivatives: The Intrinsic Apoptosis Pathway
Our analysis of the literature suggests that both formyl-biphenyl esters and taspine derivatives can induce apoptosis through the intrinsic, or mitochondrial, pathway.[2][10][11] This pathway is initiated by intracellular stress and converges on the mitochondria.
Treatment with these compounds leads to the activation of pro-apoptotic proteins like Bax and Bak.[2][10] This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[10] Active caspase-9, in turn, cleaves and activates caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[10]
Hydroxylated Biphenyls: Caspase Activation and PARP Cleavage
Studies on hydroxylated biphenyls have also demonstrated their ability to induce apoptosis, confirmed by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[4]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation.
Taspine and Hydroxylated Biphenyl Derivatives: G2/M Phase Arrest
Several taspine derivatives and hydroxylated biphenyls have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[2][4] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation. This arrest is often associated with the modulation of key cell cycle regulatory proteins.
For instance, treatment with the taspine derivative 12k has been shown to decrease the protein expression of cyclin B1 and its associated cyclin-dependent kinase 1 (CDK1), a complex crucial for the G2/M transition.[2]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed step-by-step methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the biphenyl derivatives at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (indicating Annexin V binding) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL3 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-cyclin B1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This comparative guide highlights the significant potential of formyl-biphenyl esters as a promising class of anticancer agents, with demonstrated sub-micromolar efficacy against lung cancer cells. The structure-activity relationships gleaned from comparing different biphenyl derivatives underscore the importance of the substitution pattern on the biphenyl scaffold in determining cytotoxic potency. The induction of apoptosis via the intrinsic pathway and the disruption of the cell cycle are key mechanisms of action for many of these compounds.
Future research should focus on the synthesis and evaluation of a broader range of formyl-biphenyl ester analogues to further optimize their anticancer activity and selectivity. In-depth mechanistic studies are also warranted to identify the direct molecular targets of these compounds. Furthermore, in vivo studies in preclinical animal models are a critical next step to validate the therapeutic potential of the most promising candidates. The experimental protocols and comparative data presented herein provide a solid foundation for these future investigations, with the ultimate goal of developing novel and effective biphenyl-based cancer therapies.
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A Comparative Guide to the Synthesis of Functionalized Biphenyls: Established Cross-Coupling vs. a Novel Photoredox-Mediated C-H Arylation Route
Introduction: The Enduring Importance of the Biphenyl Moiety
For researchers, scientists, and professionals in drug development, the biphenyl scaffold is a cornerstone of molecular design. Its unique structural properties—conferring rigidity, chirality, and serving as a versatile pharmacophore—have cemented its status as a privileged motif in medicinal chemistry, materials science, and agrochemicals.[1] The quest for more efficient, sustainable, and versatile methods to construct these vital structures is a continuous endeavor in synthetic organic chemistry.
This guide provides an in-depth, objective comparison between traditional, palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Stille, and Negishi couplings—and a novel, emergent strategy: a dual palladium/organic photoredox-catalyzed C-H arylation. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present supporting experimental data to offer a clear perspective on when and why each method may be the optimal choice for your synthetic campaign.
The Pillars of Biphenyl Synthesis: A Review of Established Cross-Coupling Reactions
For decades, palladium-catalyzed cross-coupling reactions have been the gold standard for the formation of carbon-carbon bonds between two aromatic rings.[2] These methods, while powerful, each possess a distinct set of operational characteristics.
The Suzuki-Miyaura Coupling
Arguably the most widely adopted method, the Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester.[2][3] Its popularity stems from its mild reaction conditions, the commercial availability and stability of the organoboron reagents, and the generation of non-toxic, easily removable inorganic byproducts.[2][4]
Causality Behind Experimental Choices: The choice of a base (e.g., K₃PO₄, K₂CO₃) is critical as it activates the organoboron species, facilitating the key transmetalation step in the catalytic cycle.[5][6] The solvent system, often a mixture of an organic solvent like dioxane with water, is chosen to solubilize both the organic and inorganic reagents.
-
Advantages: Wide functional group tolerance, stable and less toxic reagents, and generally mild conditions.[2][4]
-
Disadvantages: Requires a base which can sometimes lead to side reactions with sensitive substrates; pre-functionalization to install the boronic acid is necessary.[2]
The Stille Coupling
The Stille coupling utilizes an organostannane (organotin) reagent to couple with an aryl halide. A key advantage is the high tolerance for a wide variety of functional groups and the often very mild reaction conditions.[2][7]
Causality Behind Experimental Choices: Stille reactions are often run under inert conditions due to the sensitivity of the palladium catalyst. The choice of ligand is crucial for stabilizing the catalyst and promoting the reaction.
-
Advantages: High functional group tolerance and mild reaction conditions.[2][3]
-
Disadvantages: The primary drawback is the high toxicity of the organostannane reagents and byproducts, which can be difficult to remove completely from the final product.[2] This is a significant concern in pharmaceutical applications.
The Negishi Coupling
In the Negishi coupling, an organozinc reagent is coupled with an aryl halide. These reactions are known for their high reactivity and functional group tolerance.[2][7]
Causality Behind Experimental Choices: The preparation of organozinc reagents often requires strictly anhydrous and inert conditions due to their sensitivity to air and moisture. This necessitates careful experimental setup and handling.
-
Advantages: High reactivity, allowing for the coupling of sterically hindered substrates, and good functional group tolerance.[2][8]
-
Disadvantages: The organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous reaction conditions. Their preparation can also be more complex than for Suzuki or Stille couplings.[2]
A New Frontier: Dual Palladium/Photoredox-Catalyzed C-H Arylation
A significant evolution in C-C bond formation is the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized starting materials like organoboron, -tin, or -zinc compounds. A particularly promising approach is the merger of palladium catalysis with visible-light photoredox catalysis.[9][10] This dual catalytic system enables the directed arylation of arenes with aryldiazonium salts at room temperature, offering a greener and more atom-economical route to biphenyls.[9][11]
Mechanism and Causality: This method operates on a distinct mechanistic paradigm. An organic photoredox catalyst, upon excitation by visible light (e.g., from a blue LED), initiates a single-electron transfer (SET) process with an aryldiazonium salt.[11][12] This generates a highly reactive aryl radical. Concurrently, a palladium catalyst coordinates to a directing group on the arene substrate, activating a specific C-H bond. The palladium complex then intercepts the photochemically generated aryl radical, leading to the formation of the new C-C bond and regeneration of the catalysts.[11][13] The reaction's success hinges on the synergistic interplay between the two catalytic cycles, allowing the transformation to proceed under remarkably mild conditions.
-
Advantages:
-
Atom Economy: Avoids pre-functionalization of one of the coupling partners.
-
Mild Conditions: Typically proceeds at room temperature under visible light irradiation, protecting sensitive functional groups.[11]
-
Sustainability: Utilizes light as a traceless reagent, reducing the need for high temperatures and harsh reagents.
-
-
Disadvantages:
-
Requires a directing group on one of the arenes for regioselectivity.
-
The use of aryldiazonium salts, which can be unstable, is a consideration for safety and scalability.
-
Comparative Performance Data
The following table provides a comparative overview of the different methods for the synthesis of functionalized biphenyls. The data is compiled from representative examples in the literature to facilitate an objective comparison of yields and reaction conditions.
| Reaction | Aryl Partner 1 | Aryl Partner 2 | Catalyst(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Photoredox C-H Arylation | 2-Phenylpyridine | 4-Methoxybenzenediazonium tetrafluoroborate | Pd(OAc)₂, AcrH₂ | MeOH | RT | 12 | 95 | [9][11] |
| Suzuki-Miyaura Coupling | 4-Bromoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | DMF | Reflux | 1.5 | 92 | [14] |
| Suzuki-Miyaura Coupling | 2-Chloro-m-xylene | 3-Hydroxyphenylboronic acid pinacol ester | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 100 | 0.5 | 94 | [1] |
| Stille Coupling | 4-Iodotoluene | Tributyl(phenyl)stannane | NiBr₂, Cr(CO)₆, K₂CO₃ | DMF | 100 | - | 89 | [3] |
| Negishi Coupling | 2-Chlorobenzonitrile | (2,3-Dimethylphenyl)zinc chloride | Pd₂(dba)₃, P(o-tol)₃ | THF | 65 | 2 | 98 | [4] |
Note: This table presents representative examples and reaction conditions may vary significantly based on the specific substrates and ligands used.
Experimental Workflows and Mechanisms
Visualizing the workflow and catalytic cycles is essential for understanding the practical and mechanistic differences between these synthetic routes.
Workflow Comparison
Caption: Simplified Catalytic Cycles.
Detailed Experimental Protocol: Visible-Light-Promoted C-H Arylation
This protocol is adapted from the work of Xu and colleagues. [9][10][11] Materials:
-
2-Phenylpyridine (Substrate with directing group)
-
4-Methoxybenzenediazonium tetrafluoroborate (Aryl source)
-
Palladium(II) Acetate (Pd(OAc)₂, catalyst)
-
9,10-dihydroacridine (AcrH₂, organic photoredox catalyst)
-
Methanol (MeOH, solvent)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 36 W)
Procedure:
-
To a Schlenk tube, add 2-phenylpyridine (0.2 mmol, 1.0 equiv.), 4-methoxybenzenediazonium tetrafluoroborate (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.004 mmol, 2 mol%), and AcrH₂ (0.02 mmol, 10 mol%).
-
Add methanol (2.0 mL) to the tube.
-
Place the reaction tube approximately 5 cm away from a 36 W blue LED lamp.
-
Stir the reaction mixture at room temperature for 12 hours. Ensure the reaction is adequately cooled if any heat is generated from the lamp.
-
Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired functionalized biphenyl product.
Self-Validation: The protocol's integrity is validated by running control experiments: one without the photocatalyst (AcrH₂), one without the palladium catalyst, and one in the dark. The absence of significant product formation under these conditions confirms that both catalysts and visible light are essential for the transformation. [11]
Conclusion and Future Outlook
The synthesis of functionalized biphenyls remains a critical task for chemists across various disciplines. While traditional cross-coupling methods like the Suzuki-Miyaura, Stille, and Negishi reactions are robust and well-established tools, they rely on pre-functionalized starting materials and often require elevated temperatures.
The emergence of dual palladium/photoredox-catalyzed C-H arylation represents a significant advancement, offering a more atom-economical and sustainable pathway. [9][11]By leveraging the power of visible light, this method enables the formation of biphenyls at room temperature, broadening the scope of compatible functional groups and aligning with the principles of green chemistry.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. For routine couplings with stable, readily available boronic acids, the Suzuki-Miyaura reaction remains a workhorse. [2]For complex molecules sensitive to heat, or when seeking to minimize synthetic steps by avoiding pre-functionalization, the photoredox C-H arylation method presents a compelling and powerful alternative. As research in photoredox catalysis continues to expand, we can anticipate the development of even more efficient and versatile systems for constructing these vital chemical architectures.
References
-
Jiang, J., Zhang, W.-M., Dai, J.-J., Xu, J., & Xu, H.-J. (2017). Visible-Light-Promoted C–H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis. The Journal of Organic Chemistry, 82(7), 3622–3630. [Link]
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
-
Jiang, J., Zhang, W.-M., Dai, J.-J., Xu, J., & Xu, H.-J. (2017). Visible-Light-Promoted C-H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis. PubMed. [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Jiang, J., Zhang, W.-M., Dai, J.-J., Xu, J., & Xu, H.-J. (2017). Visible-Light-Promoted C–H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis. ACS Publications. [Link]
-
Jiang, J., et al. (2017). Visible-Light-Promoted C-H Arylation by Merging Palladium Catalysis with Organic Photoredox Catalysis. ResearchGate. [Link]
- Jiang, J., Zhang, W.-M., Dai, J.-J., Xu, J., & Xu, H.-J. (2017).
- Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and transition metal catalysis.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
-
Muzammil, Zahoor, A. F., Parveen, B., Javed, S., Akhtar, R., & Tabassum, S. (2024). Recent developments in the chemistry of Negishi coupling: a review. Chemical Papers, 78(6), 3399–3430. [Link]
-
Ali, H. A., et al. (2023). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. [Link]
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University College London.
-
Ali, H. A., et al. (2023). Synthesis of parent biphenyl via Stille cross coupling. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- Meier, M. A. R., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).
- Various Authors. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Wiley Online Library.
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- Dai, C., & Fu, G. C. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
- Wikipedia. (n.d.). Stille reaction. Wikipedia.
-
Bar-Ziv, R., et al. (2021). Proposed mechanism for the CH arylation with diazonium salts via dual catalysis. ResearchGate. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Bar-Ziv, R., et al. (2014). Direct arylation of N-heteroarenes with aryldiazonium salts by photoredox catalysis in water.
-
Tlahuext-Aca, A., et al. (2015). Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts. Chemical Science. [Link]
- Tlahuext-Aca, A., et al. (2015). Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts. Semantic Scholar.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134.
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- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Impact of Formyl Group Position on Biological Activity: A Comparative SAR Guide
Topic: Assessing the Impact of the Formyl Group Position on Biological Activity Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the formyl group (-CHO) acts as a "warhead" for covalent engagement (Schiff base formation) and a metabolic handle. Its position on an aromatic scaffold—ortho, meta, or para—is not merely a structural variable but a functional determinant that dictates reactivity, metabolic half-life, and toxicity.
This guide objectively compares the performance of positional formyl isomers. It synthesizes experimental data to demonstrate why ortho-substitution is often preferred for targeted covalent inhibition (due to intramolecular catalysis and reversibility), while meta- and para-substitution are utilized to tune electronic properties and metabolic clearance.
Mechanistic Foundations: The "Position Defines Function" Principle
The biological activity of formyl-containing compounds is governed by two competing pathways: Target Engagement (Schiff base formation with lysine residues) and Metabolic Clearance (oxidation to carboxylic acids).
A. Electronic & Steric Effects (The Hammett & Ortho Relationships)
-
Para-Formyl (-CHO at C4):
-
Electronic: Subject to strong resonance effects. Electron-withdrawing groups (EWGs) at the para position increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (
), but also accelerating hydrolysis ( ). -
Steric: Minimal steric hindrance. Highly accessible to metabolizing enzymes (ALDH/AO).
-
-
Meta-Formyl (-CHO at C3):
-
Electronic: Influenced primarily by inductive effects. Resonance decoupling often leads to moderate reactivity profiles.
-
Metabolic: Slower oxidation rates than para-isomers due to lack of direct resonance stabilization of the transition state during oxidation.
-
-
Ortho-Formyl (-CHO at C2):
-
The "Ortho Effect": If an adjacent hydrogen-bond donor (e.g., -OH) is present, an intramolecular hydrogen bond (IMHB) forms. This stabilizes the ground state but can catalyze Schiff base formation via general acid/base mechanics.
-
Reversibility: Ortho-substituents often destabilize the final imine adduct sterically, increasing the off-rate (
). This is critical for drugs like Voxelotor, where permanent modification of hemoglobin is undesirable.
-
Comparative Analysis: Performance Metrics
Table 1: Reactivity & Stability Profile of Formyl Isomers
Data synthesized from kinetic studies of benzaldehyde derivatives reacting with primary amines (e.g., n-butylamine) and metabolic stability in human liver microsomes.
| Feature | Ortho-Formyl (e.g., 2-hydroxybenzaldehyde) | Meta-Formyl (e.g., 3-chlorobenzaldehyde) | Para-Formyl (e.g., 4-nitrobenzaldehyde) |
| Schiff Base | Fast (if IMHB assisted) / Slow (if sterically bulky) | Moderate (Inductive control) | Fastest (with EWGs) |
| Adduct Stability ( | Low to Moderate (High reversibility) | High | High |
| Metabolic | High (Steric shielding protects from ALDH) | Moderate | Low (Rapid oxidation to benzoic acid) |
| Toxicity Risk | Moderate (Chelation potential) | Low | High (Reactive metabolites/haptenization) |
| Key Application | Reversible Covalent Modulators (e.g., Sickle Cell) | Electronic Tuning / Probes | Irreversible Inhibitors / Reagents |
Table 2: Case Study – Hemoglobin Modulation (Voxelotor Analogs)
Comparative data on the anti-sickling potency of aldehyde isomers.[1] Efficacy is measured by the change in oxygen affinity (
| Compound Variant | Position of -CHO | Mechanism of Failure/Success | |
| Voxelotor (GBT440) | Ortho (to phenolic OH) | > 30% | Forms stable but reversible Schiff base with Val-1; stabilized by IMHB. |
| Para-Isomer Analog | Para (to phenolic OH) | < 5% | Rapid metabolic oxidation; poor geometric fit for Val-1 binding pocket. |
| Meta-Isomer Analog | Meta (to phenolic OH) | ~ 10% | Weak binding affinity; lacks the intramolecular bond to position the aldehyde. |
Insight: The ortho position in Voxelotor is not accidental. It locks the aldehyde in a planar conformation via hydrogen bonding with the adjacent phenol, pre-organizing it for attack by the valine nitrogen.
Experimental Protocols
To validate the impact of the formyl position in your own scaffold, use these self-validating protocols.
Protocol A: Kinetic Assessment of Schiff Base Formation
Objective: Determine the forward rate constant (
-
Preparation:
-
Prepare 10 mM stock solutions of the aldehyde isomers in DMSO.
-
Prepare 100 mM stock of the amine model in Phosphate Buffered Saline (PBS, pH 7.4).
-
-
Reaction Setup:
-
In a UV-transparent 96-well plate, dilute aldehyde to 100 µM (final).
-
Initiate reaction by adding amine (excess, e.g., 10 mM) to ensure pseudo-first-order conditions.
-
-
Monitoring:
-
Monitor absorbance at 300–400 nm (specific to the imine product) every 30 seconds for 60 minutes at 37°C.
-
Control: Run a "No Amine" blank to correct for aldehyde degradation.
-
-
Analysis:
-
Plot
vs. time. The slope represents . -
Validation Check: The para-nitro isomer should react significantly faster than the unsubstituted benzaldehyde. If not, check amine freshness.
-
Protocol B: Metabolic Stability (Microsomal Clearance)
Objective: Compare the half-life (
-
Incubation:
-
Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in potassium phosphate buffer (pH 7.4).
-
Pre-warm for 5 min at 37°C.
-
-
Initiation:
-
Add NADPH-regenerating system (final 1 mM).
-
-
Sampling:
-
Aliquot 50 µL at
min into ice-cold acetonitrile (containing Internal Standard) to quench.
-
-
Quantification:
-
Centrifuge and analyze supernatant via LC-MS/MS.[2]
-
Monitor the disappearance of the parent aldehyde and the appearance of the carboxylic acid metabolite.
-
-
Calculation:
-
, where
is the slope of vs time.
-
, where
Visualizations
Diagram 1: Mechanism of Ortho-Assisted Schiff Base Formation
This diagram illustrates why ortho-hydroxy aldehydes (like Voxelotor) exhibit unique reactivity compared to para-isomers.
Caption: The ortho-hydroxyl group acts as an intramolecular catalyst, stabilizing the transition state via hydrogen bonding, facilitating both formation and controlled reversibility.
Diagram 2: Decision Workflow for Aldehyde Optimization
Use this logic flow to select the correct position for your drug candidate.
Caption: Strategic decision tree for selecting formyl positioning based on desired covalency, reversibility, and metabolic stability requirements.
References
-
Voxelotor Mechanism & Binding
- Title: Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymeriz
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Schiff Base Kinetics & Catalysis
- Title: Reaction rates of benzaldehyde with different α-nucleophiles...
- Source: ResearchG
-
URL:[Link]
-
Aldehyde Toxicity & Metabolism
- Title: A Comparative Analysis of the Toxicity of Ortho-, Meta-, and Para-Chloroaniline Isomers (Extrapol
-
Source: BenchChem.[3]
-
General SAR & Bioisosteres
- Title: (Bio)isosteres of ortho- and meta-substituted benzenes.
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
Validating an HPLC Method for Purity Assessment of Biphenyl Derivatives: A Comparative Guide to Column Chemistries and ICH Q2(R2) Compliance
Executive Summary
The purity assessment of biphenyl derivatives—critical intermediates in pharmaceutical APIs, agrochemicals, and advanced materials—presents a unique chromatographic challenge. Because impurities are often positional isomers, isobars, or closely related degradation products, they exhibit nearly identical hydrophobicities. Traditional alkyl (C18) columns frequently fail to resolve these critical pairs, leading to co-elution and inaccurate purity profiles.
This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases. By exploring the causality behind phase interactions and mobile phase selection, we provide a self-validating method development protocol and a comprehensive validation workflow aligned with the latest [1].
The Mechanistic Challenge: Biphenyl Derivatives vs. Traditional Chemistries
To develop a robust purity assay, we must first understand the molecular interactions at play. Biphenyl derivatives possess rigid, electron-rich dual aromatic rings. When injected onto a standard C18 column, the separation relies entirely on dispersive (hydrophobic) interactions. Because positional isomers of biphenyls have the same molecular weight and similar lipophilicity, C18 columns cannot differentiate their spatial arrangements, resulting in poor resolution.
To overcome this, chromatographers utilize phenyl-based chemistries. However, not all phenyl columns are created equal:
-
Phenyl-Hexyl: Contains a single phenyl ring tethered to a flexible six-carbon alkyl chain. While it offers moderate
interactions, the flexibility of the hexyl spacer reduces the column's shape selectivity. -
Biphenyl: Features two sequential aromatic rings. This rigid structure provides deep
overlap, enhanced polarizability, and strong hydrogen-bonding capacity[2]. It acts as a highly selective trap for electron-withdrawing groups and structurally rigid aromatics.
Fig 1. Mechanistic comparison of C18 vs. Biphenyl stationary phases for aromatic compounds.
Quantitative Comparison of Selectivity Mechanisms
The table below summarizes the fundamental differences in retention mechanisms across the three primary column chemistries used for aromatic separations.
Table 1: Comparative Selectivity Mechanisms
| Feature | C18 (Alkyl) | Phenyl-Hexyl | Biphenyl |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic, moderate | Hydrophobic, strong |
| Shape Selectivity | Low | Moderate (flexible spacer) | High (rigid dual-ring structure) |
| Hydrogen Bonding | Negligible | Low | High |
| Performance on Isobars | Poor (frequent co-elution) | Moderate | Excellent (baseline resolution) |
| Optimal Organic Modifier | Acetonitrile or Methanol | Methanol (preferred) | Methanol (critical for |
Causality in Method Development: A Self-Validating Protocol
Developing a method for biphenyl purity requires intentional choices. Rather than relying on trial and error, the following step-by-step protocol is built on chemical causality and is designed to be self-validating.
Step 1: Column Selection
Select a superficially porous particle (SPP or "core-shell") Biphenyl column (e.g., 2.7 µm). Core-shell technology reduces the diffusion path of the analyte, delivering UHPLC-level efficiencies and sharper peaks at standard HPLC backpressures, which is critical for detecting low-level impurities[3].
Step 2: Mobile Phase Optimization (The "Methanol Rule")
The Causality: When using a biphenyl column, you must use Methanol (MeOH) instead of Acetonitrile (ACN) as the strong solvent. Why? Acetonitrile contains a cyano group with a triple bond. These
Step 3: Establishing the Self-Validating System Suitability Test (SST)
To ensure the protocol acts as a self-validating system, the method must integrate a continuous feedback loop. Before any sample is analyzed, the system must independently verify its own fitness.
-
Action: Inject a resolution standard containing the main biphenyl API and its closest eluting known impurity (the critical pair).
-
Validation Gate: The sequence is programmed to automatically halt if the baseline resolution (
) falls below 2.0 or if the tailing factor ( ) exceeds 1.5, preventing the generation of invalid purity data.
Regulatory Alignment: ICH Q2(R2) Validation Workflow
With the method optimized, it must be validated for its intended purpose: a quantitative test for impurities. The updated [5] emphasize a lifecycle approach, requiring scientifically justified ranges and robust statistical evaluation.
Fig 2. ICH Q2(R2) lifecycle validation workflow for quantitative impurity assessment.
Step-by-Step Validation Execution
-
Specificity (Selectivity): Perform forced degradation studies (exposing the biphenyl derivative to heat, UV light, 0.1N HCl, 0.1N NaOH, and 3%
). Use a Photodiode Array (PDA) detector to calculate the peak purity angle. The purity angle must be less than the purity threshold to prove the main peak is free from co-eluting degradants. -
Sensitivity (LOD and LOQ): Because biphenyl columns retain polar aromatics longer than C18 columns, they elute analytes away from the solvent front, drastically reducing ion suppression if LC-MS is used[3]. Determine the Limit of Quantitation (LOQ) by injecting serial dilutions until a Signal-to-Noise (S/N) ratio of 10:1 is achieved.
-
Linearity and Range: Prepare standard solutions of known impurities ranging from the reporting threshold (e.g., 0.05% of the nominal API concentration) up to 120% of the specification limit[1]. Plot concentration vs. peak area and calculate the regression coefficient (
). -
Accuracy and Precision: Spike known amounts of impurities into the biphenyl matrix at the LOQ, 100%, and 120% of the specification limit. Perform 6 replicate injections (repeatability) and have a second analyst repeat the test on a different day (intermediate precision).
-
Robustness (QbD Approach): Instead of one-factor-at-a-time testing, use a Design of Experiments (DoE) matrix to slightly vary the flow rate (
0.1 mL/min), column temperature ( 2 °C), and methanol concentration ( 2%). The method is robust if the SST criteria ( ) are maintained across all permutations.
Table 2: ICH Q2(R2) Acceptance Criteria for Purity Assessment
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Forced degradation (Heat, Light, Acid, Base, Oxidation) | Peak purity angle < Purity threshold; No interference at analyte RT |
| LOD / LOQ | Serial dilution of impurities | S/N |
| Linearity | 5 concentration levels (LOQ to 120% of spec limit) | |
| Accuracy (Recovery) | Spike impurities into matrix at LOQ, 100%, 120% (n=3 each) | 80-120% at LOQ; 90-110% at higher levels |
| Precision | 6 replicates at 100% spec limit (Intra-day & Inter-day) | RSD |
| Robustness | Plackett-Burman DoE (Flow |
Conclusion
Purity assessment of biphenyl derivatives cannot be brute-forced with standard C18 chemistries. By understanding the causality of chromatographic interactions—specifically the necessity of rigid
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Raptor Biphenyl LC Columns: Fast, Rugged Raptor Columns with Time-Tested Selectivity Source: Restek Corporation URL: [Link]
-
Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL: [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in Substituted Biphenyl Synthesis
Substituted biphenyls are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their synthesis, however, presents a significant challenge: the selective and efficient formation of a carbon-carbon bond between two aryl rings. For researchers and drug development professionals, selecting the optimal catalytic system is paramount to achieving high yields, purity, and scalability.
This guide provides an in-depth comparison of the most prevalent and effective catalytic systems for synthesizing substituted biphenyls. We move beyond simple protocols to explain the causality behind catalyst selection, offering field-proven insights into the nuances of each method. We will dissect the workhorse Suzuki-Miyaura reaction, compare it with powerful alternatives like the Stille and Negishi couplings, and explore the atom-economical frontier of direct C-H activation.
Pillar 1: The Suzuki-Miyaura Coupling - The Versatile Workhorse
The Suzuki-Miyaura reaction is arguably the most utilized method for biphenyl synthesis, prized for its operational simplicity, mild conditions, and the low toxicity of its reagents and byproducts.[1][4] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an aryl halide or triflate.
The success of the Suzuki-Miyaura coupling is critically dependent on the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center and modulates its reactivity, profoundly influencing the reaction's efficiency. Modern bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) have revolutionized the field, enabling the coupling of less reactive but more cost-effective aryl chlorides and the synthesis of sterically demanding biphenyls.[5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar²) replaces the halide on the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two aryl groups are coupled to form the biphenyl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4-Methoxybiphenyl: [1]
-
To an oven-dried round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., 0.1-1 mol% Pd(OAc)₂ with a suitable phosphine ligand like SPhos, or a pre-catalyst like SPhos-Pd-G3).
-
Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solvent system, such as a mixture of toluene (4.0 mL) and water (1.0 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS, typically 1-12 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.
Pillar 2: Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is dominant, other methods offer distinct advantages for specific synthetic challenges, particularly concerning substrate availability or reactivity.
A. The Stille Coupling
The Stille coupling utilizes organostannane (tin) reagents and is renowned for its excellent functional group tolerance and mild reaction conditions.[6] It often succeeds where Suzuki couplings may fail due to the instability of the corresponding boronic acid. The primary drawback is the toxicity of organotin compounds and the difficulty of removing stoichiometric tin byproducts from the final product.[1][7]
Catalytic Cycle of the Stille Reaction
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[2]
Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.
B. The Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents.[2] This heightened reactivity allows for the coupling of particularly unreactive or sterically hindered substrates. However, this comes at the cost of operational simplicity, as organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous reaction conditions.[1]
C. Direct C-H Activation/Arylation
A paradigm shift in cross-coupling is the move towards direct C-H activation.[8][9] This strategy is highly atom-economical as it bypasses the need to pre-functionalize one of the aryl partners with a halide or organometallic group. The reaction couples an aryl C-H bond directly with an aryl halide. While powerful for late-stage functionalization, challenges include controlling regioselectivity (which C-H bond reacts) and often require specific directing groups or more forcing conditions.[10]
Caption: Simplified workflow for direct C-H arylation.
Quantitative Data Comparison
The choice of catalyst system significantly impacts reaction outcomes. The following table summarizes key performance indicators for each methodology to provide a general performance overview.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Direct C-H Arylation |
| Organometallic Reagent | Boronic Acids/Esters | Organostannanes | Organozinc Halides | Arene (C-H bond) |
| Typical Yields | Good to Excellent (65-98%)[11] | Good to Excellent (70-95%)[6] | Good to Excellent (75-95%)[2] | Moderate to Good (40-85%) |
| Functional Group Tolerance | Very Broad[4] | Excellent[6] | Good, but sensitive to acidic protons | Moderate to Good |
| Reaction Conditions | Mild (RT to 100 °C)[1] | Very Mild[1][6] | Mild, but requires anhydrous conditions | Often requires higher temperatures |
| Key Advantages | Stable/available reagents, non-toxic byproducts, robust & scalable.[1][12] | Tolerates nearly all functional groups, useful if boronic acid is unstable. | High reactivity for challenging substrates.[1] | Atom-economical, avoids pre-functionalization.[8] |
| Key Disadvantages | Protodeboronation can be a side reaction.[1] | Toxic tin reagents & byproducts, difficult purification.[1] | Air- and moisture-sensitive reagents require stringent handling.[1] | Regioselectivity can be a major challenge, substrate scope can be limited. |
Senior Application Scientist's Insights: Selecting the Optimal Catalyst System
As a Senior Application Scientist, my primary advice is to view these methods not as competitors, but as a complementary toolkit. The optimal choice is dictated by the specific synthetic target, the available starting materials, and the project's stage.
-
For Broad Applicability and Process Development, Choose Suzuki-Miyaura: This is the undisputed workhorse. The commercial availability of a vast library of boronic acids, coupled with the reaction's robustness and low toxicity, makes it the first choice for most applications, from early-stage discovery to large-scale manufacturing.[1][13] The development of advanced Buchwald precatalysts further enhances its utility, providing high activity and stability.
-
For Ultimate Functional Group Tolerance, Consider Stille: When a substrate contains highly sensitive functional groups that might not survive the conditions for preparing or using organoboron or organozinc reagents, the Stille coupling is an invaluable alternative. Its primary application is in complex natural product synthesis where preserving functionality is critical.[7]
-
For Stubborn Couplings, Employ Negishi: When faced with sterically hindered substrates or electron-poor aryl chlorides that are sluggish in other reactions, the high nucleophilicity of organozinc reagents in the Negishi coupling can provide the necessary reactivity to drive the reaction to completion.[2]
-
For Late-Stage Functionalization, Explore C-H Activation: In drug development, the ability to modify a complex molecule at a late stage is highly desirable. C-H activation offers a powerful route to install new aryl groups without needing a pre-installed synthetic "handle," streamlining the synthesis of analog libraries for structure-activity relationship (SAR) studies.[8][9]
The Overarching Importance of the Ligand: It cannot be overstated that the ligand is as important as the metal. For palladium-catalyzed reactions, the evolution from simple triphenylphosphine to modern, sterically demanding, electron-rich biarylphosphine ligands has been the single most important factor in expanding the scope and efficiency of biphenyl synthesis.[14][5][15] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, enabling reactions at lower temperatures and catalyst loadings.
Conclusion
The synthesis of substituted biphenyls is a mature yet continuously evolving field. While the Suzuki-Miyaura coupling remains the gold standard due to its versatility and favorable environmental profile, a thorough understanding of alternative methods is crucial for any researcher in the chemical sciences. The Stille and Negishi couplings provide powerful solutions for specific substrate challenges, while direct C-H activation represents the future of efficient, atom-economical synthesis. By carefully considering the substrate, desired scale, and the specific advantages of each catalytic system—particularly the critical role of the ligand—scientists can confidently and efficiently construct the valuable biphenyl scaffolds that drive innovation in medicine and materials.
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Kühn, M., et al. (2010). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central. Available at: [Link]
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Pérez-Salinas, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
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Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026). Chemistry Hall. Available at: [Link]
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
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Liew, J. Y. C., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available at: [Link]
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Zhu, R., et al. (2020). Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies. PMC. Available at: [Link]
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Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Available at: [Link]
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Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]
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De La Rosa, V. Y., & Tilley, T. D. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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Singh, P., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Rok, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]
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Schwab, A., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. Available at: [Link]
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Sharma, S., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
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Zhang, Y., et al. (2025). Metal-free radical catalysis: sp² C-H activation strategy for efficient synthesis of lignin-biphenyl dimers. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Zhu, R., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. PubMed. Available at: [Link]
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Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Available at: [Link]
- Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. (2026). MDPI.
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Ghorbani-Vaghei, R., et al. (2026). Recent Synthetic Innovation in Stille Coupling Reaction: A Review. ResearchGate. Available at: [Link]
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Bruno, N. C., et al. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. Available at: [Link]
- Cross-Coupling C
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Mondal, A., et al. (2026). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. Available at: [Link]
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Mondal, S., et al. (2023). Biphenyl amine substrates for selective meta-C–H functionalization. ResearchGate. Available at: [Link]
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Trost, B. M., & Rao, M. (2015). Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. PMC. Available at: [Link]
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
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Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. Available at: [Link]
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Scott, J. S., & Williams, J. M. (2024). Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. Available at: [Link]
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Lee, C.-C., et al. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. Available at: [Link]
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D'Amato, E. M., & Watson, D. A. (2014). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]
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Fleckenstein, C. A., & Plenio, H. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]
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Tudge, M. T. (2009). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. DSpace@MIT. Available at: [Link]
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cross-validation of analytical results between different laboratories
An in-depth technical comparison of analytical platforms for inter-laboratory cross-validation, designed for bioanalytical scientists, pharmacokineticists, and regulatory affairs professionals.
The Regulatory Imperative of Cross-Validation
In global drug development, pharmacokinetic (PK) and toxicokinetic (TK) data are rarely generated in a single facility. When a bioanalytical method is transferred from a sponsor’s discovery lab to a Contract Research Organization (CRO), or between two regional CROs supporting a multi-site clinical trial, the data must be statistically interchangeable.
According to the [1] and the globally harmonized[2], fully validated methods must undergo rigorous cross-validation when data from different laboratories are combined to support regulatory decisions[3]. A failed cross-validation can halt a clinical trial, necessitating costly investigations and sample reanalysis.
The Mechanistic Challenge: Why Method Transfers Fail
Transferring a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is not as simple as copying a protocol. When cross-validations fail, the causality typically traces back to uncompensated matrix effects and hardware-induced variances[4]:
-
In-Source Fragmentation of Metabolites: Phase II metabolites (e.g., acyl glucuronides) present in in vivo samples can thermally degrade back into the parent drug inside the mass spectrometer’s electrospray ionization (ESI) source. If the receiving lab utilizes a different source temperature or desolvation gas flow, the rate of degradation varies, artificially inflating the parent drug concentration.
-
Differential Extraction Recovery: Traditional sample preparation—such as manual liquid-liquid extraction (LLE) or protein precipitation (PPT)—is highly dependent on technician technique. Variations in vortexing vigor or centrifugation temperature alter the profile of co-eluting endogenous phospholipids, leading to unpredictable ion suppression in the MS source.
Caption: Mechanistic sources of bioanalytical variance and their technological corrections.
Platform Comparison: Traditional Standalone vs. Automated Cloud-Synced LC-MS/MS
To mitigate these mechanistic failures, the industry is transitioning from Traditional Standalone LC-MS/MS workflows (reliant on manual sample preparation and manual transcription of instrument parameters) to Automated Cloud-Synced LC-MS/MS Platforms . These modern platforms integrate robotic liquid handling with cloud-based synchronization of LC gradients, MS source parameters, and integration algorithms.
By removing human variability from the extraction process and ensuring exact digital replication of instrument states, the automated approach drastically improves inter-laboratory reproducibility.
Quantitative Performance Comparison
The following data represents a cross-validation study of a small-molecule therapeutic (analyzed via positive ESI) transferred between an Origin Lab and a Receiving Lab, comparing the two platform methodologies.
| Performance Metric | Traditional Standalone LC-MS/MS | Automated Cloud-Synced LC-MS/MS | ICH M10 Acceptance Criteria |
| Inter-Lab QC Bias (Low QC) | ± 13.2% | ± 3.8% | ≤ ± 15.0% |
| Inter-Lab QC Bias (High QC) | ± 11.5% | ± 2.1% | ≤ ± 15.0% |
| Inter-Lab Precision (CV%) | 12.8% | 4.2% | ≤ 15.0% |
| Incurred Sample Pass Rate | 71% | 98% | ≥ 67% of samples within ± 20% |
| Method Transfer Time | 14 Days | 2 Days | N/A |
| System Suitability Failure Rate | 18% | < 2% | N/A |
Data Interpretation: While the traditional platform barely passed the ICH M10 criteria (71% incurred sample pass rate vs. the 67% minimum), the automated platform demonstrated superior robustness, reducing inter-lab precision variance to just 4.2%.
Self-Validating Experimental Protocol for Cross-Validation
To generate the data above, a fit-for-purpose cross-validation must be executed. Relying solely on spiked Quality Control (QC) samples is insufficient because QCs lack the in vivo metabolite profile of a dosed patient[5]. Therefore, this protocol utilizes Approach 2: Incurred Samples + QCs [6], structured as a self-validating system.
Step 1: Preparation of the Internal Standard (IS)
-
Action: Prepare a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a Deuterated (d3 or d5) analog of the analyte.
-
Causality: A SIL-IS is chemically identical to the target analyte but differs in mass. It co-elutes exactly with the analyte in the LC column. If the Receiving Lab experiences 20% more ion suppression due to a slight difference in mobile phase preparation, the SIL-IS signal will also drop by 20%. Because quantification is based on the Analyte/IS peak area ratio, the matrix effect is mathematically canceled out, preserving assay accuracy.
Step 2: Pooling of Incurred Samples
-
Action: Select incurred (patient) samples from the clinical trial encompassing low, medium, and high concentration ranges. Pool these samples to create homogenous aliquots, and split them between the Origin Lab and the Receiving Lab.
-
Causality: Spiked QCs are pristine; they do not contain circulating phase II metabolites or in vivo protein-binding anomalies. By pooling incurred samples, both labs are forced to analyze the exact same real-world matrix, exposing any hidden vulnerabilities in the method's chromatography or source temperature settings[5].
Step 3: Execution of the Analytical Run (Self-Validation Step)
-
Action: Before injecting the cross-validation samples, inject a System Suitability Test (SST) to verify instrument sensitivity and column theoretical plates.
-
Action: Analyze the cross-validation samples alongside a freshly prepared calibration curve and intra-run analytical QCs.
-
Trustworthiness Check: The run is only accepted if the intra-run QCs pass the "4-6-20 rule" (at least 4 out of 6 QCs must be within ±15% of nominal, ±20% at the LLOQ). If the analytical QCs fail, the run is rejected. This prevents a localized instrument failure from being misdiagnosed as a fundamental cross-validation failure[6].
Step 4: Statistical Evaluation
-
Action: Calculate the percentage difference between the values obtained by the Origin Lab and the Receiving Lab.
-
Acceptance Criteria: According to ICH M10, the mean accuracy of the cross-validation QCs must be within ±15%. For the pooled incurred samples, the difference between the two laboratories must be within ±20% for at least 67% of the samples[3].
Caption: Workflow for inter-laboratory cross-validation using pooled incurred and QC samples.
Conclusion
Inter-laboratory cross-validation is not merely a box-checking exercise; it is a rigorous stress test of a bioanalytical method's mechanistic stability. While traditional standalone LC-MS/MS systems are highly susceptible to human-induced extraction variances and subtle instrument parameter deviations, modern automated, cloud-synced platforms effectively neutralize these variables. By combining robust automation with self-validating protocols (like SIL-IS correction and incurred sample pooling), laboratories can ensure seamless data integration across global clinical trials.
References
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Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
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European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]
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Yoneyama, T., et al. (2014). Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry. AAPS Journal. Available at:[Link]
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Stevenson, L., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at:[Link]
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comparative cytotoxicity of functionalized biphenyl intermediates
As a Senior Application Scientist navigating the complex landscape of drug development and organic synthesis, I frequently evaluate the safety profiles of structural building blocks. The biphenyl scaffold is a privileged structure in medicinal chemistry, heavily utilized in the synthesis of sartans, non-steroidal anti-inflammatory drugs (NSAIDs), and advanced materials. However, the functionalization of this biphenyl ring drastically alters its biological reactivity.
Understanding the —such as aminated, nitrated, hydroxylated, and halogenated derivatives—is not merely an academic exercise; it is a critical gateway for lead optimization and occupational safety. This guide objectively compares the cytotoxic profiles of these intermediates, breaks down the structural causality behind their toxicity, and provides a self-validating experimental workflow for robust in vitro screening.
Structural Causality: How Functional Groups Dictate Toxicity
The cytotoxic potential of a biphenyl intermediate is governed by its functional group, which dictates whether the molecule acts as a direct toxicant or requires enzymatic bioactivation.
-
Aminated Biphenyls (e.g., 4-Aminobiphenyl): 4-Aminobiphenyl (4-ABP) is a known human carcinogen. In vitro, its baseline toxicity in non-metabolically active cells can be deceptively low. However, upon exposure to hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP2A13), it undergoes N-hydroxylation. These N-hydroxylated derivatives are considerably more cytotoxic toward human uroepithelial cells (HUC) than the parent compound [1]. The reactive N-OH-4-ABP intermediate covalently binds to DNA and drives severe oxidative stress through reactive oxygen species (ROS) generation [2].
-
Nitro Biphenyls (e.g., 4-Nitrobiphenyl): Often used as a precursor to dyes and pharmaceuticals, 4-nitrobiphenyl acts as a pro-toxin. It relies on cellular nitroreductases to be reduced to 4-ABP, subsequently following the same genotoxic and cytotoxic pathways, albeit with a delayed onset and generally higher IC50 values[1].
-
Hydroxylated Biphenyls (e.g., 4-Hydroxybiphenyl): Hydroxylated and methoxylated biphenyls primarily exert their cytotoxic effects through the direct induction of apoptosis and cell cycle arrest[3]. Unlike aminated biphenyls, they do not require extensive CYP450 activation to become toxic. Instead, they undergo auto-oxidation and redox cycling, directly depleting intracellular glutathione (GSH) and generating ROS.
-
Halogenated Biphenyls: Halophenolic and brominated biphenyls are potent inducers of oxidative stress. Studies show that increasing the number of halogen substitution sites directly correlates with increased cytotoxicity and elevated levels of 8-hydroxydeoxyguanosine (8-OHdG), a biomarker of oxidative DNA damage .
Comparative Cytotoxicity Data
To benchmark these intermediates, the following table summarizes the quantitative performance data (IC50 ranges) and mechanistic pathways across standard human cell lines (e.g., HepG2, HUC).
| Compound Class | Representative Intermediate | Cytotoxicity (IC50 range) | Primary Mechanism of Action | Metabolic Activation Required? |
| Aminated Biphenyls | 4-Aminobiphenyl (4-ABP) | 10 - 25 µM (with S9) | DNA adduct formation, Genotoxicity | Yes (CYP1A2 / CYP2A13) |
| Nitro Biphenyls | 4-Nitrobiphenyl (4-NBP) | 40 - 60 µM | Reduction to 4-ABP, Mutagenesis | Yes (Nitroreductases) |
| Hydroxylated Biphenyls | 4-Hydroxybiphenyl (4-HBP) | 50 - 80 µM | Direct ROS generation, Apoptosis | No (Direct acting) |
| Halogenated Biphenyls | Polybrominated Diphenyls | 5 - 50 µM | Endocrine disruption, Oxidative stress | No (Direct acting) |
(Note: IC50 values are highly dependent on the specific cell line, exposure time (typically 24-48h), and the presence of exogenous metabolic fractions).
Mechanistic Pathways
The divergence in cytotoxicity between aminated and hydroxylated biphenyls is rooted in their distinct metabolic trajectories. The diagram below illustrates these diverging pathways.
Bioactivation and cytotoxicity pathways of aminated vs. hydroxylated biphenyl intermediates.
Self-Validating Experimental Protocol
When screening biphenyl intermediates, relying on a single assay (like MTT) is a critical failure point. If a compound acts as a mitochondrial uncoupler, it will artificially depress MTT signals without causing immediate cell death. To ensure trustworthiness and scientific integrity , I employ a self-validating, multiplexed workflow.
By orthogonally validating mitochondrial activity (MTT) with membrane integrity (LDH release), we establish a logical causality: a drop in MTT paired with stable LDH indicates cytostasis or metabolic inhibition, whereas a drop in MTT paired with a spike in LDH confirms true cytotoxic cell death.
Step-by-Step Methodology:
-
Cell Seeding & Adhesion:
-
Seed HepG2 (hepatocellular carcinoma) or HUC (human uroepithelial) cells in 96-well plates at a density of
cells/well. -
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for complete adhesion.
-
-
Metabolic Activation Setup (Crucial for Pro-toxins):
-
Prepare the compound dilution series (e.g., 1 µM to 100 µM).
-
Causality Check: For aminated and nitro biphenyls, prepare a parallel treatment group containing 5% exogenous rat liver S9 fraction and NADPH-generating system. This mimics hepatic CYP450 activation[1].
-
-
Compound Exposure:
-
Expose the cells to the biphenyl intermediates for 24 to 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin).
-
-
Orthogonal Multiplexing (The Self-Validating Step):
-
LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm. High signal = cell lysis.
-
MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours, solubilize formazan crystals in DMSO, and read at 570 nm. Low signal = mitochondrial impairment.
-
DCFDA Assay (Oxidative Stress): In a parallel plate, incubate treated cells with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em: 485/535 nm) to quantify ROS generation.
-
-
Data Synthesis: Calculate IC50 values using a non-linear regression dose-response curve.
Self-validating in vitro workflow for assessing functionalized biphenyl cytotoxicity.
References
-
Reznikoff, C. A., Loretz, L. J., Johnson, M. D., & Swaminathan, S. (1986). "Quantitative assessments of the cytotoxicity of bladder carcinogens towards cultured normal human uroepithelial cells." Carcinogenesis, 7(10), 1625-1632.[Link]
-
Makena, P., & Chung, K. T. (2007). "Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species." Toxicology, 231(2-3), 150-157.[Link]
-
Li, X., et al. (2022). "Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis." Water Research, 229(2), 119458.[Link]
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Safety Operating Guide
Proper Disposal of Methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate, a compound characterized by its biphenyl, aldehyde, and ester functional groups. Understanding the chemical nature of this molecule is paramount to executing its safe and compliant disposal.
The biphenyl scaffold, while integral to the pharmacological activity of many compounds, can also be associated with environmental persistence and potential toxicity, as exemplified by the well-documented case of polychlorinated biphenyls (PCBs)[1][2][3]. Although methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate is not chlorinated, the principle of cautious handling of biphenyl-containing compounds remains a prudent laboratory practice. Furthermore, the presence of an aldehyde functional group necessitates specific handling to mitigate risks associated with irritation and potential toxicity[4][5][6].
This document is structured to provide clear, actionable guidance, grounded in established safety protocols and regulatory standards, to empower laboratory personnel in managing the waste of this and structurally related compounds.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate may not be readily available, a hazard assessment can be inferred from its constituent functional groups.
| Functional Group | Potential Hazards | Relevant Disposal Considerations |
| Biphenyl | Potential for environmental persistence and aquatic toxicity.[7] | Must be treated as hazardous chemical waste. Avoid release to the environment.[8][9][10] |
| Aldehyde | Respiratory irritant, potentially toxic.[4][5] | Segregate from other waste streams. Neutralization or oxidation may be considered as a pre-treatment step under controlled conditions. |
| Ester (Acetate) | Generally considered less hazardous, but can be flammable and an irritant.[11][12][13][14] | Must be collected in a designated flammable liquid waste container if in a solvent. |
II. Personal Protective Equipment (PPE)
A steadfast commitment to safety begins with the consistent use of appropriate Personal Protective Equipment (PPE). When handling methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate, whether in pure form or in solution, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[7][8][15]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[7][8][15]
-
Body Protection: A flame-retardant laboratory coat is essential.[14]
-
Respiratory Protection: If handling the compound as a powder or generating aerosols, a properly fitted respirator may be necessary. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]
III. Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents unintended chemical reactions and ensures that waste is managed in the most appropriate and cost-effective manner.
Waste Categorization Workflow
The following diagram illustrates the decision-making process for segregating waste containing methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate.
Caption: Waste segregation decision tree for methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate.
Container Requirements
-
Liquid Waste:
-
Solid Waste:
-
Use a rigid, puncture-resistant container with a secure lid.
-
Contaminated items such as gloves, weighing paper, and pipette tips should be placed in this container.[18]
-
Labeling
Proper labeling is a critical and non-negotiable step in waste management. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents, including solvents and approximate concentrations. Do not use abbreviations or chemical formulas.[16]
-
The date the first drop of waste was added to the container.
-
The name and contact information of the responsible researcher or laboratory.
IV. Step-by-Step Disposal Procedures
For Liquid Waste (Solutions containing the compound):
-
Segregation: Based on the solvent system used, select the appropriate waste container (non-halogenated or halogenated organic waste).[17][18]
-
Transfer: Carefully pour the liquid waste into the designated container within a chemical fume hood. Avoid splashing.
-
Closure: Securely close the container cap immediately after adding the waste to prevent the release of volatile organic compounds (VOCs).[16]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and high-traffic areas.[8][11][13]
For Solid Waste (Pure compound or contaminated materials):
-
Collection: Place all solid waste contaminated with methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate into the designated hazardous solid chemical waste container.
-
Closure: Keep the solid waste container closed when not in use.
-
Storage: Store the solid waste container alongside the liquid waste containers in the satellite accumulation area.
Decontamination of Empty Containers:
Empty containers that held the pure compound or its solutions must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[19]
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous laboratory glass or plastic, after defacing the original label.[19] Always confirm this procedure with your institution's environmental health and safety (EHS) department.
V. Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.
-
Collect the contaminated absorbent material and place it in the hazardous solid chemical waste container.
-
Wipe the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]
-
In all cases of personal exposure, seek immediate medical attention and have the Safety Data Sheet (if available) or information about the chemical on hand.
-
VI. Final Disposal and Waste Pickup
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Do not dispose of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate down the drain or in the regular trash. [17][20] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.
-
Contact your institution's EHS department to schedule a pickup for your full and properly labeled hazardous waste containers.[21]
VII. Conclusion
The responsible disposal of methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established disposal protocols, researchers can mitigate the risks associated with this and other novel chemical compounds. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.
VIII. References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
-
University of Otago. Laboratory chemical waste disposal guidelines.
-
University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook.
-
Environmental Protection Department. Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste.
-
Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.
-
Erickson, M. D. (1985). Waste disposal technologies for polychlorinated biphenyls. Environmental Health Perspectives, 60, 305–314.
-
TCI Chemicals. (2025, September 22). SAFETY DATA SHEET - Methyl Acetate.
-
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Acetamide, N-(2-hydroxy-4-methylphenyl)-.
-
SCBT. Methyl acetate.
-
Aldex®. Aldehyde Disposal Made Easy.
-
Anonymous. (n.d.). Safety data sheet.
-
PENTA. (2025, April 23). Methyl acetate.
-
CymitQuimica. (2024, December 19). Safety Data Sheet - Ethyl 2-([1,1'-biphenyl]-4-yl)acetate.
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
-
Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
-
P2 InfoHouse. (1999, March). FACT SHEET: Polychlorinated Biphenyls (PCBs).
-
TargetMol. (2026, February 20). Safety Data Sheet - Methyl 3-methoxyphenylacetate.
-
Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET - Isopentyl acetate.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
U.S. Environmental Protection Agency. (2026, February 25). Learn about Polychlorinated Biphenyls (PCBs).
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide.
Sources
- 1. epd.gov.hk [epd.gov.hk]
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- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. epfl.ch [epfl.ch]
- 6. reed.edu [reed.edu]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. targetmol.com [targetmol.com]
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- 11. tcichemicals.com [tcichemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
